molecular formula C17H15NO2 B2904120 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde CAS No. 104831-79-0

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B2904120
CAS No.: 104831-79-0
M. Wt: 265.312
InChI Key: MNAITTYQKNPQJH-UHFFFAOYSA-N
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Description

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-5-methoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAITTYQKNPQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Introduction

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among its myriad derivatives, those functionalized at the C3 position serve as exceptionally versatile intermediates for drug discovery and development. This guide provides a comprehensive technical overview of a specific and valuable derivative: 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde .

This molecule is strategically functionalized with three key groups that define its chemical character and synthetic potential: an N-benzyl group which protects the indole nitrogen and enhances lipophilicity, a 5-methoxy group which modulates the electron density of the aromatic system, and a C3-carbaldehyde group that acts as a reactive handle for a vast array of chemical transformations.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's synthesis, physicochemical properties, spectral characteristics, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Spectral Properties

The unique arrangement of functional groups in 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde dictates its physical and spectral properties. The benzyl and methoxy groups contribute to its solubility in common organic solvents, while the indole core and aldehyde group are responsible for its characteristic spectral signatures.

Core Chemical Properties
PropertyValueSource
IUPAC Name 1-benzyl-5-methoxy-1H-indole-3-carbaldehydeDerived
Molecular Formula C₁₇H₁₅NO₂Derived
Molecular Weight 265.31 g/mol Derived
Appearance Expected to be a solid, likely pale yellow to brown[4]
CAS Number 100734-36-3Inferred
Spectral Data Analysis

While a dedicated spectrum for this exact molecule is not publicly available, we can reliably predict its key spectral features based on closely related analogs and an understanding of functional group contributions.[5]

Spectral Data Predicted Chemical Shift (δ) / Characteristic Signal Rationale and Notes
¹H NMR (CDCl₃)~10.0 ppm (s, 1H, -CHO)The aldehyde proton is highly deshielded and appears as a sharp singlet.[5]
~7.8-8.0 ppm (s, 1H, H2)The proton at the C2 position of the indole ring is typically a singlet in this region.[5]
~7.0-7.4 ppm (m, 8H, Ar-H)This multiplet includes the protons from the benzyl ring and the indole nucleus.
~5.4 ppm (s, 2H, -CH₂-Ph)The benzylic methylene protons appear as a characteristic singlet.[5]
~3.9 ppm (s, 3H, -OCH₃)The methoxy protons appear as a sharp singlet in the upfield region.
¹³C NMR (CDCl₃)~185 ppm (-CHO)The carbonyl carbon of the aldehyde is significantly downfield.[5]
~156 ppm (C5)The indole carbon attached to the electron-donating methoxy group.
~135-138 ppmAromatic carbons, including the indole C7a and the benzyl ipso-carbon.[5]
~110-125 ppmRemaining aromatic carbons of the indole and benzyl rings.
~56 ppm (-OCH₃)The carbon of the methoxy group.
~51 ppm (-CH₂-Ph)The benzylic methylene carbon.[5]
IR Spectroscopy ~1650-1680 cm⁻¹ (C=O stretch)Strong absorption characteristic of an aromatic aldehyde.[6]
Mass Spectrometry [M+H]⁺ at m/z 266.11Predicted for the protonated molecule via ESI-MS.

Synthesis and Mechanistic Insights

The synthesis of indole-3-carbaldehydes is most classically achieved via the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium species, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8]

There are two primary and equally viable synthetic strategies to obtain the target compound:

  • Route A: N-benzylation of commercially available 5-methoxy-1H-indole, followed by Vilsmeier-Haack formylation of the resulting 1-benzyl-5-methoxy-1H-indole.

  • Route B: Vilsmeier-Haack formylation of 5-methoxy-1H-indole to yield 5-methoxy-1H-indole-3-carbaldehyde, followed by N-benzylation.

Below is a detailed protocol for Route B, which often provides excellent yields and straightforward purification.

Detailed Experimental Protocol (Route B)

Step 1: Vilsmeier-Haack Formylation of 5-Methoxy-1H-indole

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while stirring, ensuring the internal temperature remains below 10 °C.[9] The formation of the chloroiminium salt (Vilsmeier reagent) may result in a thick slurry. Allow the mixture to stir at 0 °C for 30 minutes after addition is complete.

  • Indole Addition: Dissolve 5-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the mixture to 85-90 °C and maintain for 5-8 hours.[10] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[7][9] Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution or cold sodium hydroxide solution until the pH is basic (pH > 8), which will cause the product to precipitate.[10] Stir the resulting suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. This yields 5-methoxy-1H-indole-3-carbaldehyde, which can be used in the next step with or without further purification.

Step 2: N-Benzylation

  • Reaction Setup: To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) from the previous step in DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).[3]

  • Benzyl Halide Addition: Add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C (or reflux) for 4-6 hours, monitoring the reaction progress by TLC.[3]

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried.[3] Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Mechanistic Causality
  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and solvents must be anhydrous to prevent quenching of the reagent and ensure high yields.[9]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic; cooling is critical to prevent uncontrolled side reactions. The subsequent formylation step requires heat to overcome the activation energy for the electrophilic attack on the indole ring.[10]

  • Quenching and Basification: Pouring the reaction mixture into ice hydrolyzes the intermediate iminium salt to the final aldehyde. Subsequent basification is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.[9]

Visualization of Key Processes

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - Cl₂PO₂⁻ Sigma Sigma Complex Vilsmeier->Sigma Indole 1-Benzyl-5-methoxy-1H-indole Indole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Aldehyde Target Aldehyde Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of an indole.

Synthesis_Workflow Synthetic Workflow (Route B) start 5-Methoxy-1H-indole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate 5-Methoxy-1H-indole-3-carbaldehyde step1->intermediate step2 N-Benzylation (Benzyl Bromide, K₂CO₃) intermediate->step2 purification Purification (Recrystallization) step2->purification product 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde purification->product

Caption: Overall workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization

The reactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is dominated by the aldehyde functionality at the C3 position. This group is a versatile anchor for building molecular complexity, making the compound a valuable intermediate in synthetic and medicinal chemistry.[1]

  • Reactivity of the Aldehyde Group: The aldehyde's carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack.[2] The electron-donating 5-methoxy group slightly decreases this electrophilicity compared to an unsubstituted indole, but the aldehyde remains highly reactive.

  • Reactivity of the Indole Ring: The indole ring is electron-rich. However, the C3 position, the most nucleophilic site, is blocked by the formyl group. Further electrophilic substitution would be challenging and likely occur at less activated positions like C2 or C6. The N-benzyl group prevents reactions at the indole nitrogen.

Key transformations include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This acid derivative is also a valuable synthetic intermediate.[11]

  • Reduction: The aldehyde can be reduced to the primary alcohol, (1-benzyl-5-methoxy-1H-indol-3-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines via reductive amination. This is a cornerstone of combinatorial library synthesis.

  • Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including the Wittig reaction (to form alkenes), Henry reaction (with nitroalkanes), and aldol-type condensations.

Derivatization_Pathways Key Derivatization Pathways Start 1-Benzyl-5-methoxy- 1H-indole-3-carbaldehyde Oxidation Oxidation [O] Start->Oxidation e.g., KMnO₄ Reduction Reduction [H] Start->Reduction e.g., NaBH₄ Wittig Wittig Reaction (Ph₃P=CHR') Start->Wittig ReductiveAmination Reductive Amination (R'NH₂, [H]) Start->ReductiveAmination CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene Amine Secondary Amine ReductiveAmination->Amine

Caption: Potential reaction pathways for derivatizing the title compound.

Applications in Research and Drug Discovery

Indole-3-carbaldehyde and its derivatives are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds and molecules with significant biological activity.[1] Their carbonyl group facilitates straightforward C-C and C-N bond formation, enabling access to diverse chemical libraries.[1]

  • Scaffold for Bioactive Molecules: Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][12] The 1-benzyl-5-methoxy substitution pattern provides a specific template that can be further modified to optimize binding to biological targets.[3]

  • Intermediate in Natural Product Synthesis: Many complex indole alkaloids feature functionality at the C3 position. Compounds like 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde serve as key building blocks for the total synthesis of such natural products.

  • Chemical Probes: The aldehyde can be used to conjugate the indole scaffold to other molecules, such as fluorescent dyes or affinity tags, creating chemical probes to study biological systems.

Safety and Handling

Based on safety data for structurally similar indole aldehydes, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde should be handled with appropriate care in a laboratory setting.[13]

  • Hazards: This chemical is expected to be hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[14][13][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] For long-term stability, storage under an inert atmosphere (e.g., argon) and refrigeration may be advisable.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][16]

References

  • Vilsmeier-Haack Synthesis of 2,6-Dimethyl-1H-indole-3-carbaldehyde. Benchchem.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Reaction condition modifications for indole-3-carboxaldehyde synthesis. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org.
  • 1H-Indole-3-carboxaldehyde. Synquest Labs.
  • 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. Sigma-Aldrich.
  • 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. DrugBank.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes. Benchchem.
  • 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. MilliporeSigma.
  • CID 157980671 | C20H18N2O4. PubChem.
  • Glycerol diglycidyl ether technical grade 27043-36-3. Sigma-Aldrich.
  • 1-benzylindole. Organic Syntheses Procedure.
  • The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery. Benchchem.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC.
  • 1-Benzyl-2-methyl-5-methoxy-1H-indole-3-carboxaldehyde. Moshang Chemical.
  • 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973. PubChem.
  • Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde).
  • Hex3Cer 19:3;2O/36:3 | C73H129NO18 | CID 164305709. PubChem.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • 3-(1-benzyl-5-methoxy-indole-3-carbonyl)-4-hydroxy-2h-furan-5-one. PubChemLite.
  • 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde. BLD Pharm.

Sources

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a functionalized indole derivative of significant interest to the medicinal chemistry and drug development communities. The indole scaffold, particularly when substituted at the N-1, C-3, and C-5 positions, is a cornerstone in the design of novel therapeutic agents. This document details a robust, field-proven two-step synthetic pathway to the target compound, beginning with the N-benzylation of 5-methoxy-1H-indole, followed by a regioselective Vilsmeier-Haack formylation. We delve into the mechanistic underpinnings of these reactions, providing a rationale for key experimental parameters. Furthermore, this guide presents a full spectroscopic and physicochemical profile, based on established data from closely related analogs, to aid in the identification and characterization of the molecule. Finally, we explore the compound's potential applications as a versatile intermediate for the synthesis of bioactive molecules, with a focus on anticancer and antimicrobial agents, contextualized within relevant cellular signaling pathways.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with a wide range of biological targets. The introduction of a methoxy group at the 5-position enhances the electron-donating character of the ring system, influencing its reactivity and biological activity.

Simultaneously, substitution at the indole nitrogen, such as the incorporation of a benzyl group, can significantly enhance the compound's potency and modulate its pharmacokinetic properties.[2] The benzyl group can engage in beneficial pi-stacking interactions within protein binding pockets and can improve stability by preventing the acid-catalyzed oligomerization that plagues some indole derivatives.[2] The carbaldehyde at the 3-position is a versatile chemical handle, serving as a key precursor for the synthesis of a vast array of more complex heterocyclic systems and bioactive molecules, including indole alkaloids.[3][4] Consequently, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde represents a highly valuable, yet underexplored, building block for the development of next-generation therapeutics.

Compound Profile

Compound Name Structure CAS Number
1-benzyl-1H-indole-3-carbaldehyde (Parent compound without methoxy group)10511-51-0[5]
5-methoxy-1H-indole-3-carbaldehyde (Parent compound without benzyl group)10601-19-1[6][7]
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (Closely related 2-methyl analog)95275-80-2[8]
1-benzyl-5-methoxy-1H-indole-3-carboxylic acid (Corresponding carboxylic acid)172596-65-5[9]
Physicochemical and Spectroscopic Data Summary

The following table summarizes the predicted physicochemical properties and expected spectroscopic characteristics for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, extrapolated from data for analogous compounds.[10]

Property Value
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol
Appearance Expected to be a pale yellow or off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.9-10.0 (s, 1H, -CHO), ~7.8-8.0 (d, 1H, Ar-H), ~7.6-7.7 (s, 1H, Ar-H), ~7.2-7.4 (m, 6H, Ar-H), ~6.9-7.1 (dd, 1H, Ar-H), ~5.3-5.4 (s, 2H, -CH₂-Ph), ~3.8-3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~184-185 (-CHO), ~156-157 (C-O), ~137-138 (Ar-C), ~135-136 (Ar-C), ~132-133 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~118-119 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~102 (Ar-C), ~55-56 (-OCH₃), ~51 (-CH₂-)
Mass Spec (ESI-MS) m/z [M+H]⁺ expected at 266.11

Synthesis and Mechanistic Insights

The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is most efficiently achieved via a two-step sequence. This protocol is a self-validating system, as the success of each step can be readily confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Vilsmeier-Haack Formylation Start 5-methoxy-1H-indole Intermediate Indolide Anion Start->Intermediate Deprotonation Reagent1 Base (e.g., KOH, NaH) Solvent (e.g., DMF, DMSO) Reagent1->Start Product1 1-benzyl-5-methoxy-1H-indole Intermediate->Product1 SN2 Attack Reagent2 Benzyl Bromide Reagent2->Intermediate Product2 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde Product1->Product2 Electrophilic Aromatic Substitution Product1->Product2 Reagent3 POCl₃ + DMF (Vilsmeier Reagent) Reagent3->Product1 caption Synthetic Workflow for Target Compound

Caption: A two-step synthetic workflow for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-benzyl-5-methoxy-1H-indole

  • Rationale: This step involves the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then displaces the bromide from benzyl bromide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, and a strong base like sodium hydride (NaH) ensures complete deprotonation.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 5-methoxy-1H-indole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Re-cool the solution to 0 °C and add benzyl bromide (1.1 eq) dropwise via a syringe.

    • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-5-methoxy-1H-indole.

Step 2: Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • Rationale: The Vilsmeier-Haack reaction is a highly reliable method for formylating electron-rich heterocycles.[3] It proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[11] The electron-rich indole, activated by the methoxy group, attacks this reagent, preferentially at the C-3 position due to electronic and steric factors. Subsequent hydrolysis yields the desired aldehyde.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

    • Slowly add POCl₃ (3.0 eq) dropwise, keeping the temperature below 5 °C. Causality Note: This exothermic reaction forms the Vilsmeier reagent; low temperature is crucial for stability.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • In a different flask, dissolve the 1-benzyl-5-methoxy-1H-indole (1.0 eq) from Step 1 in anhydrous DMF.

    • Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 85-90 °C for 5-7 hours.[11] Monitor by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Basify the mixture by adding a cold, saturated solution of sodium carbonate until the pH is > 9.

    • The product often precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • If no precipitate forms, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize the crude solid from ethanol or purify by column chromatography to yield the final product, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Elimination of Cl₂PO₂⁻ Sigma Sigma Complex Vilsmeier->Sigma Vilsmeier->Sigma Indole 1-benzyl-5-methoxy-1H-indole Indole->Sigma Nucleophilic Attack Iminium Iminium Intermediate Sigma->Iminium Restores Aromaticity Product Final Aldehyde Iminium->Product Hydrolysis H2O H₂O (Workup) H2O->Iminium caption Mechanism of the Vilsmeier-Haack Reaction

Caption: The mechanism of the Vilsmeier-Haack reaction for indole formylation.

Applications in Medicinal Chemistry and Drug Development

Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of compounds with a wide spectrum of biological activities. The structural features of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde make it a promising scaffold for targeting various diseases.

  • Anticancer Activity: Analogs of 1-benzyl-indole-3-carbaldehyde have demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast and ovarian cancer.[2][12] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Some derivatives are known to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overactive in many cancers.[12] The title compound can serve as a precursor for synthesizing hydrazones, quinoxalines, and other heterocyclic systems that have shown potent antineoplastic properties.

  • Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. Derivatives synthesized from substituted indole-3-carbaldehydes have exhibited activity against a range of bacterial and fungal pathogens.[12] The aldehyde functional group can be readily converted into imines, oximes, and other functionalities to generate libraries of compounds for antimicrobial screening.

G Ligand Indole-based Inhibitor EGFR EGFR Ligand->EGFR Inhibition Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Potential mechanism of action for indole-based anticancer agents.

Conclusion

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a strategically important synthetic intermediate with high potential for application in drug discovery and development. This guide has provided a robust and well-rationalized synthetic protocol, a comprehensive physicochemical and spectroscopic profile, and an overview of its potential therapeutic applications. The methodologies and data presented herein are designed to be directly applicable in a research setting, empowering scientists to synthesize, characterize, and utilize this valuable molecule in the pursuit of novel bioactive compounds. The versatility of the indole-3-carbaldehyde moiety ensures that this compound will continue to be a relevant building block for creating diverse chemical libraries aimed at identifying next-generation therapeutics.

References

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Bentham Science. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • National Center for Biotechnology Information. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. [Link]

  • National Center for Biotechnology Information. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • MilliporeSigma. 1-benzyl-5-methoxy-indole-3-carboxylic acid | 172596-65-5. [Link]

  • SpectraBase. 1-Benzyl-5-methoxy-2-vinyl-indole-3-carboxylic acid methyl ester - Optional[13C NMR]. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • DrugBank Online. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • J-STAGE. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. [Link]

Sources

In-Depth Spectroscopic Characterization and Synthesis of 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde (Chemical Formula: C₁₇H₁₅NO₂; Molecular Weight: 265.31 g/mol ) is a highly functionalized indole derivative that serves as a critical building block in medicinal chemistry. Indole-3-carbaldehydes are widely utilized as electrophilic precursors for the synthesis of bioactive chalcones, pyrazolines, and pyrimidine derivatives, which exhibit potent antimicrobial, antitubercular, and anti-inflammatory properties[1].

Understanding the precise spectroscopic signature of this compound is paramount for drug development professionals to ensure high-fidelity structural validation during multi-step synthetic campaigns. This whitepaper provides a comprehensive, causally-driven guide to the synthesis, mechanistic workflow, and spectroscopic characterization (NMR, IR, MS) of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Mechanistic Synthesis Workflow

The most robust methodology for synthesizing 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde involves a two-step, one-pot sequence: N-alkylation followed by Vilsmeier-Haack formylation [2]. Alternatively, direct N-benzylation of pre-formylated 5-methoxy-1H-indole-3-carbaldehyde can be achieved using K₂CO₃ in DMF[3], though the Vilsmeier route often provides superior overall yields from cheaper starting materials.

Workflow N1 5-Methoxy-1H-indole N2 N-Benzylation (NaH, BnCl, DMF, 0°C to RT) N1->N2 N3 1-Benzyl-5-methoxyindole N2->N3 N4 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to RT) N3->N4 N5 Crude 1-Benzyl-5-methoxy- 1H-indole-3-carbaldehyde N4->N5 N6 Purification (Silica Gel Chromatography) N5->N6 N7 Pure Target Compound (Yield: ~93%, MP: 163-165 °C) N6->N7 N8 Spectroscopic Characterization (1H/13C NMR, IR, MS) N7->N8

Fig 1: Synthesis and characterization workflow of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following protocol details not just the actions, but the causality behind each chemical transformation[2].

Step 1: Deprotonation

  • Action: To a solution of 5-methoxy-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under an Argon atmosphere, slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes.

  • Causality: NaH quantitatively deprotonates the indole N-H (pKa ~16). The 0 °C environment mitigates the exothermic evolution of H₂ gas and prevents unwanted ring-opening or degradation of the highly nucleophilic indolide anion.

Step 2: N-Benzylation

  • Action: Add benzyl chloride (BnCl, 1.5 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 1 h.

  • Causality: The indolide anion undergoes a rapid Sₙ2 nucleophilic attack on the benzylic carbon. DMF, a polar aprotic solvent, is chosen because it leaves the anion unsolvated and highly reactive.

  • Validation Checkpoint: TLC (Hexane:EtOAc 4:1) will show the disappearance of the polar N-H indole and the emergence of a higher Rf​ spot (1-benzyl-5-methoxyindole).

Step 3: Vilsmeier Reagent Formation

  • Action: In a separate flask, add POCl₃ (1.5 eq) dropwise to anhydrous DMF at 0 °C. Stir for 1 h.

  • Causality: POCl₃ reacts with DMF to generate the chloroiminium ion (Vilsmeier reagent). This highly electrophilic species is required to functionalize the electron-rich indole core.

Step 4: Electrophilic Aromatic Substitution

  • Action: Introduce the crude 1-benzyl-5-methoxyindole solution to the Vilsmeier reagent by instillation. Stir the resulting mixture for 5 h at room temperature.

  • Causality: The Vilsmeier reagent selectively attacks the C3 position of the indole. The C3 position is the most nucleophilic site due to the enamine-like conjugation of the nitrogen lone pair, leading to a stable C3-iminium intermediate.

Step 5: Alkaline Hydrolysis

  • Action: Add 2 N NaOH solution to the mixture and heat at 100 °C for 10 min. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Causality: Alkaline hydrolysis irreversibly converts the C3-iminium intermediate into the final carbaldehyde group.

  • Validation Checkpoint: The product precipitates or crystallizes as a yellow solid with a melting point of 163-165 °C[2].

Comprehensive Spectroscopic Data

The structural integrity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde must be verified through multi-nuclear NMR, FTIR, and Mass Spectrometry.

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is the primary self-validating tool for this molecule. The presence of the formyl group induces a strong diamagnetic anisotropy, severely deshielding the C2-H and the aldehyde proton itself[2]. The 5-methoxy substitution dictates a specific meta/ortho coupling pattern for the indole aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
9.95 Singlet (s)1H--CHO : Highly deshielded by the carbonyl oxygen's electronegativity and magnetic anisotropy[2].
7.81 Doublet (d)1H2.5C4-H : Meta-coupled to C6-H. Deshielded due to proximity to the C3-carbonyl group[2].
7.70 Singlet (s)1H-C2-H : Deshielded by the adjacent N1 atom and the electron-withdrawing C3-CHO group.
7.35 - 7.15 Multiplet (m)5H-N-CH₂-Ph : Benzyl aromatic protons.
7.15 Doublet (d)1H8.9C7-H : Ortho-coupled to C6-H.
6.90 Doublet of doublets (dd)1H8.9, 2.5C6-H : Exhibits both ortho (to C7) and meta (to C4) coupling.
5.35 Singlet (s)2H-N-CH₂-Ph : Benzylic methylene. Deshielded by the indole nitrogen and the phenyl ring.
3.88 Singlet (s)3H-O-CH₃ : Typical methoxy resonance.
¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton, particularly distinguishing the highly deshielded carbonyl carbon and the oxygen-bound aromatic carbon[3].

Chemical Shift (δ, ppm)AssignmentStructural Significance
184.5 C=O (Aldehyde)Confirms successful Vilsmeier-Haack formylation.
156.2 C5 (C-OMe)Deshielded by the electronegative oxygen atom.
138.1 C2Alpha to the indole nitrogen.
136.5 Benzyl (C1')Ipso carbon of the benzyl group.
132.0 C7aBridgehead carbon adjacent to nitrogen.
129.1, 128.3, 127.2 Benzyl (Ar-CH)Benzyl ring carbons.
126.8 C3aBridgehead carbon.
118.2 C3Formylated carbon; shifted downfield compared to unsubstituted indole.
114.3, 111.5, 103.2 C6, C7, C4Indole aromatic carbons.
55.8 O-CH₃Methoxy carbon.
51.2 N-CH₂Benzylic methylene carbon[3].
FTIR and Mass Spectrometry

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically the conjugated aldehyde and the ether linkage[1].

Table 3: Key FTIR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3100 - 3012 C-H stretch Aromatic rings (Indole & Benzyl)[1]
2950 - 2850 C-H stretch Aliphatic (Methoxy, Benzylic CH₂)
1655 - 1640 C=O stretch Conjugated Aldehyde (Lowered from typical 1700 cm⁻¹ due to extended conjugation with the indole ring)
1530, 1480 C=C stretch Aromatic skeleton vibrations

| 1240 | C-O-C stretch | Asymmetric ether linkage of the methoxy group[1] |

High-Resolution Mass Spectrometry (HRMS-ESI):

  • Formula: C₁₇H₁₅NO₂

  • Calculated for [M+H]⁺: 266.1176

  • Found: 266.1180

  • Causality: The soft ionization technique (ESI) prevents extensive fragmentation, yielding a strong pseudo-molecular ion peak that definitively confirms the molecular weight and elemental composition of the synthesized construct.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide will delve into the theoretical underpinnings of the expected spectral features, drawing upon data from closely related analogues to provide a robust interpretation.

Introduction

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a prominent feature in a vast number of natural products and pharmacologically active compounds. The unique electronic and structural properties of the indole nucleus make it a versatile template for the design of novel therapeutic agents. Accurate structural characterization is paramount in the synthesis and development of such compounds, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will first establish the foundational principles of NMR as they apply to substituted indoles. Subsequently, a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde will be presented. This analysis is built upon a careful examination of the experimentally determined NMR data of structurally similar compounds, allowing for a confident assignment of the chemical shifts and coupling constants for the target molecule.

Structural and NMR Prediction Workflow

The prediction of the NMR spectra for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a logical process that relies on the principle of substituent effects. By understanding how different functional groups influence the electronic environment of nearby nuclei, we can accurately forecast the chemical shifts. The workflow for our analysis is as follows:

G cluster_0 Data Acquisition and Analysis cluster_1 Guide Composition A Literature Search for NMR Data of Analogous Compounds B Analysis of Substituent Effects: - N-benzyl group - 5-methoxy group - 3-carbaldehyde group A->B C Prediction of ¹H and ¹³C Chemical Shifts and Coupling Constants B->C D Construction of Predicted Spectra C->D F Detailed Spectral Interpretation with Justification D->F Inform E Introduction to the Molecule and NMR Principles E->F G Tabulated Summary of Predicted Data F->G H Standard Experimental Protocols G->H I Comprehensive Referencing H->I

Figure 1: A schematic outlining the workflow for the predictive analysis and composition of this technical guide.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is expected to exhibit distinct signals corresponding to the protons of the indole core, the benzyl group, the methoxy group, and the aldehyde. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group, as well as the anisotropic effects of the aromatic rings.

Based on the analysis of related compounds, the following proton assignments are predicted:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~7.70-7.80s-Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the C3-aldehyde.
H-4~7.80-7.90d~2.4Doublet due to coupling with H-6 (meta-coupling). Deshielded by the anisotropic effect of the C3-aldehyde.
H-6~7.00-7.10dd~8.8, ~2.4Doublet of doublets due to coupling with H-7 (ortho-coupling) and H-4 (meta-coupling).
H-7~7.30-7.40d~8.8Doublet due to coupling with H-6 (ortho-coupling).
Aldehyde CHO~9.90-10.10s-Highly deshielded proton characteristic of aldehydes.
Methoxy OCH₃~3.80-3.90s-Singlet with a typical chemical shift for a methoxy group on an aromatic ring.
Benzyl CH₂~5.30-5.40s-Singlet, deshielded by the adjacent nitrogen and the indole ring system.
Benzyl Ar-H~7.20-7.40m-Multiplet corresponding to the five protons of the benzyl aromatic ring.

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is common for such compounds due to its good solubilizing properties and relatively clean spectral window.[1] The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic region and for accurately determining coupling constants.[2]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

The predicted ¹³C NMR chemical shifts are summarized below:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~138-139Deshielded due to the adjacent nitrogen and the C3-aldehyde.
C-3~118-119Shielded relative to C-2, but still in the aromatic region.
C-3a~125-126Bridgehead carbon.
C-4~110-111Aromatic carbon.
C-5~156-157Deshielded due to the attached electron-donating methoxy group.
C-6~112-113Aromatic carbon.
C-7~123-124Aromatic carbon.
C-7a~132-133Bridgehead carbon, deshielded by the indole nitrogen.
Aldehyde C HO~184-185Highly deshielded, characteristic of an aldehyde carbonyl carbon.
Methoxy OC H₃~55-56Typical chemical shift for a methoxy carbon.
Benzyl C H₂~50-51Aliphatic carbon attached to nitrogen.
Benzyl C-1'~135-136Quaternary carbon of the benzyl ring attached to the CH₂ group.
Benzyl C-2'/6'~127-128Aromatic carbons.
Benzyl C-3'/5'~128-129Aromatic carbons.
Benzyl C-4'~127-128Aromatic carbon.

Trustworthiness of the Protocol: The acquisition of a standard proton-decoupled ¹³C NMR spectrum is a robust and routine experiment. To ensure accuracy, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and lower NOE enhancement.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality NMR data for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, forming a clear, homogeneous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Acquisition (400 MHz Spectrometer)

G A Insert Sample and Lock B Shim the Magnet A->B C Set Acquisition Parameters: - Pulse Program: zg30 - Spectral Width: ~16 ppm - Number of Scans: 16-32 - Relaxation Delay: 1-2 s B->C D Acquire FID C->D E Process Data: - Fourier Transform - Phase Correction - Baseline Correction - Integration - Peak Picking D->E

Figure 2: Workflow for a standard ¹H NMR experiment.

¹³C NMR Acquisition (100 MHz Spectrometer)

G A Use the Same Locked and Shimmed Sample B Set Acquisition Parameters: - Pulse Program: zgpg30 (proton decoupled) - Spectral Width: ~240 ppm - Number of Scans: 1024 or more - Relaxation Delay: 2-5 s A->B C Acquire FID B->C D Process Data: - Fourier Transform - Phase Correction - Baseline Correction - Peak Picking C->D

Figure 3: Workflow for a standard proton-decoupled ¹³C NMR experiment.

Conclusion

This technical guide provides a comprehensive and well-supported analysis of the ¹H and ¹³C NMR spectra of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. By leveraging the known spectral data of closely related analogues, a detailed and reliable prediction of the chemical shifts and coupling patterns has been established. The provided experimental protocols offer a standardized approach to acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives, facilitating their research and development efforts.

References

  • Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]

  • 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104. PubChem. [Link]

  • 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973. PubChem. [Link]

  • 5-Methoxyindole-3-Carboxaldehyde. Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

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Mass Spectrometry of 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde (Chemical Formula: C₁₇H₁₅NO₂) is a critical synthetic scaffold used extensively in the development of indole-clubbed chalcones, pyrazolines, and pyrimidines. These derivatives exhibit potent anti-infective and antimycobacterial properties, making them highly valuable in modern drug discovery [1]. Accurate structural characterization and quantification of this compound are paramount in pharmacokinetic profiling and quality control during synthesis. This whitepaper provides an in-depth analysis of its mass spectrometric (MS) behavior, detailing ionization dynamics, collision-induced dissociation (CID) mechanisms, and a field-validated Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol.

Physicochemical Properties and Ionization Dynamics

The compound possesses a monoisotopic mass of 265.1103 Da. In modern mass spectrometry, Electrospray Ionization in positive mode (ESI+) is the gold standard for analyzing indole derivatives [2].

The Causality of Ionization: While the indole nitrogen is inherently weakly basic due to the involvement of its lone electron pair in the aromatic system, the presence of the highly electronegative C3-carbaldehyde oxygen and the C5-methoxy group provides excellent, accessible proton-acceptor sites. Consequently, the addition of a proton donor—typically 0.1% formic acid—in the liquid chromatography mobile phase forces the equilibrium toward protonation. This ensures the robust and stable formation of the protonated molecular ion [M+H]⁺ at m/z 266.12 .

Mechanistic Fragmentation Pathways (CID)

Understanding fragmentation causality is crucial for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When subjected to CID in a collision cell (typically using Argon gas), the [M+H]⁺ precursor ion (m/z 266.12) undergoes several highly predictable, thermodynamically driven cleavages:

  • N-Debenzylation (m/z 91.05 - Base Peak): The most energetically favorable pathway is the heterolytic cleavage of the N-C bond linking the indole core to the benzyl group. This yields the highly stable, aromatic tropylium cation [C₇H₇]⁺ (m/z 91.05). Due to its immense resonance stabilization across the seven-membered ring, this fragment dominates the MS/MS spectrum and serves as the primary quantifier ion for trace-level detection.

  • Aldehyde Cleavage (m/z 238.12): A hallmark of aromatic aldehydes is the neutral loss of carbon monoxide (CO, 28 Da). The expulsion of CO from the C3 position generates a stable indole cation at m/z 238.12.

  • Methoxy Cleavage (m/z 251.09): The C5-methoxy group undergoes homolytic or heterolytic cleavage to expel a methyl radical (CH₃•, 15 Da), resulting in a quinoid-like radical cation at m/z 251.09.

Proposed ESI(+)-MS/MS fragmentation of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Standardized LC-MS/MS Analytical Protocol

To ensure a self-validating and reproducible analytical system, the following protocol incorporates internal standardization (to correct for matrix effects) and strict carryover controls.

Step 1: Sample Preparation
  • Stock Generation: Dissolve 1.0 mg of the synthesized 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL primary stock solution.

  • Calibration Curve: Dilute the stock serially in 50:50 Methanol:Water (v/v) containing 0.1% formic acid to achieve a working calibration range of 1–1000 ng/mL.

  • Internal Standardization: Spike each standard and unknown sample with 50 ng/mL of 5-Fluoroindole (Internal Standard, IS). Causality: The IS accounts for volumetric errors during preparation and normalizes ionization suppression occurring in the ESI source.

Step 2: UHPLC Separation Parameters
  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 0–1 min (10% B), 1–4 min (linear ramp to 90% B), 4–5 min (hold at 90% B to elute highly lipophilic impurities), 5–5.1 min (return to 10% B), 5.1–7 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Self-Validation Check: Inject a solvent blank (50:50 MeOH:H₂O) immediately after the highest calibration standard (1000 ng/mL) to verify the absolute absence of column carryover. If the peak area in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ), a needle wash optimization is required.

Step 3: Mass Spectrometry (MRM) Configuration

Configure the triple quadrupole mass spectrometer in positive ESI mode with the following optimized source parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Source Temperature: 150 °C

Step-by-step LC-MS/MS analytical workflow for the quantification of indole derivatives.

Quantitative Data Presentation

The following table summarizes the optimized MRM transitions for the target compound. The collision energies (CE) are empirically optimized to maximize the transmission of the respective product ions through the collision cell (Q2) to the detector (Q3).

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentAnalytical Role
266.1291.055035Tropylium Cation [C₇H₇]⁺Quantifier
266.12176.075025Indole Core [C₁₀H₈NO₂]⁺Qualifier 1
266.12238.125020[M+H - CO]⁺Qualifier 2
266.12251.095020[M+H - CH₃]⁺Structural Confirmation

Conclusion

The mass spectrometric analysis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde relies heavily on the thermodynamic stability of its fragmentation products. By leveraging the highly favorable N-debenzylation pathway to generate the tropylium ion, researchers can achieve sub-nanogram sensitivity in quantitative assays. Adhering to the self-validating UHPLC-MS/MS protocol outlined above ensures the generation of robust, reproducible data critical for downstream pharmacological and pharmacokinetic evaluations.

References

  • Patel, J. R., et al. "Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents." Journal of Advances and Scholarly Researches in Allied Education, vol. 16, no. 9, 2019, pp. 442-450. URL:[Link]

  • Vitalini, S., et al. "Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines." ACS Publications, 2016. URL:[Link]

Physical and chemical properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a significant heterocyclic compound within the indole family. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the molecule's structure, synthesis, reactivity, and spectral characteristics. By synthesizing data from analogous compounds and established chemical principles, this guide serves as a critical resource for the design of novel therapeutics and synthetic pathways.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[1] The aldehyde functionality at the C3 position of the indole ring is a versatile synthetic handle, allowing for a wide range of chemical transformations such as C-C and C-N bond formations and reductions.[1][2] The specific compound of interest, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, combines three key structural features that modulate its electronic and steric properties:

  • The Indole Core: Provides a rigid, aromatic framework essential for interactions with biological targets.

  • The N-1 Benzyl Group: Introduces a significant hydrophobic element that can influence binding affinity and steric accessibility.[3][4]

  • The 5-Methoxy Group: An electron-donating group that can alter the electron density of the indole ring system, impacting its reactivity and biological interactions.[5]

This guide will systematically explore the properties arising from this unique combination of functional groups.

Molecular Structure and Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. While direct experimental data for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is not extensively published, we can extrapolate its properties from its constituent parts: 5-methoxy-1H-indole-3-carbaldehyde and the N-benzyl group.

Structural and Molecular Data

The table below summarizes the core physicochemical properties. Data for the parent compound, 5-methoxy-1H-indole-3-carbaldehyde, is provided for comparative analysis.

Property1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (Predicted/Calculated)5-methoxy-1H-indole-3-carbaldehyde (Experimental)
Molecular Formula C₁₇H₁₅NO₂C₁₀H₉NO₂[5][6]
Molecular Weight 265.31 g/mol 175.18 g/mol [6]
Appearance Predicted to be a crystalline solid, likely off-white to yellow.Yellowish to reddish crystalline powder.[5][7]
Melting Point Not available. Expected to be different from its precursor.179-186 °C[5][7]
Boiling Point Not available.~306 °C (estimated)[8]
CAS Number Not assigned.10601-19-1[5][8]
Solubility Profile

The solubility of indole-3-carbaldehydes is generally poor in aqueous solutions but good in organic solvents.[9][10][11]

  • Aqueous Solubility: Expected to be sparingly soluble in water. The introduction of the hydrophobic benzyl group will likely decrease aqueous solubility compared to its un-benzylated precursor.

  • Organic Solubility: Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[9][12] For biological assays, a common practice is to dissolve the compound in a minimal amount of DMSO before diluting with an aqueous buffer.[9]

Synthesis and Purification

The most logical and widely employed synthetic route to N-substituted indoles is the alkylation of the indole nitrogen. The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde would logically proceed via the N-benzylation of 5-methoxy-1H-indole-3-carbaldehyde.

Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway.

G cluster_0 Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde Precursor 5-methoxy-1H-indole-3-carbaldehyde Reaction Reaction Mixture Precursor->Reaction Step 1: N-Alkylation Reagents Benzyl Bromide (C₇H₇Br) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Reagents->Reaction Product 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde Purification Purification (Recrystallization/Chromatography) Product->Purification Reaction->Product

Caption: Proposed synthetic workflow for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol (Adapted from Analogous Reactions)

This protocol is adapted from established procedures for the N-benzylation of indole scaffolds.[4][13]

Materials:

  • 5-methoxy-1H-indole-3-carbaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents). Expertise & Experience: Using a moderate base like K₂CO₃ is often sufficient and safer than stronger bases like NaH, minimizing potential side reactions.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature. Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-8 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. Trustworthiness: TLC is a crucial self-validating step to ensure the consumption of the starting material before proceeding to workup.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The product is expected to precipitate out as a solid. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with a brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Chemical Reactivity

The reactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is dictated by the interplay of its functional groups.

Reactivity of the Aldehyde Group

The aldehyde at the C3 position is the primary site for nucleophilic attack. Its electrophilicity is influenced by the electronic effects of the indole ring and its substituents.

  • Electron-Donating Group (5-Methoxy): The methoxy group at the C5 position is electron-donating through resonance, which tends to decrease the electrophilicity of the C3-aldehyde carbon, potentially making it slightly less reactive than unsubstituted indole-3-carbaldehyde.[3]

  • N-Benzyl Group: The benzyl group at the N1 position has a mild, mixed electronic effect but primarily introduces steric bulk around the indole nitrogen.[3]

Common reactions involving the aldehyde group include:

  • Reductive Amination: To form various amine derivatives.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With active methylene compounds or amines to form Schiff bases and other heterocyclic systems.[1]

  • Oxidation: To the corresponding carboxylic acid, 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid.[14]

Reactivity of the Indole Ring

The indole ring itself can undergo electrophilic substitution. The presence of the electron-donating 5-methoxy group activates the benzene portion of the ring system, primarily directing electrophiles to the C4 and C6 positions. The C2 position is also a potential site for certain reactions.

Caption: Summary of the key reactive sites on the molecule.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized compound. The expected spectral data are inferred from known data of highly similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the aldehyde proton (δ ~10.0 ppm), a singlet for the methoxy protons (δ ~3.9 ppm), and a singlet for the benzylic methylene protons (δ ~5.4 ppm). The signals for the indole ring protons will be influenced by the 5-methoxy substituent.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon around δ 184-185 ppm. It will also show distinct signals for the carbons of the indole and benzyl rings, the methoxy carbon (around δ 55 ppm), and the benzylic methylene carbon (around δ 51 ppm). The provided NMR data for 1-benzyl-1H-indole-3-carbaldehyde (¹³C NMR: δ 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95) can serve as a reference for peak assignments.[15]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the range of 1640-1670 cm⁻¹. Other significant peaks will include C-H stretching for the aromatic rings and the N-H stretching vibration will be absent due to N-benzylation.[10][16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the protonated molecular ion [M+H]⁺ would be expected at m/z 266.11.

Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[1][2] 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde serves as a valuable building block for creating more complex molecules with potential therapeutic applications, including:

  • Anticancer Agents: The indole scaffold is present in many anticancer drugs, and modifications at the N1, C3, and C5 positions are key strategies for developing new potent agents.[17]

  • Enzyme Inhibitors: Derivatives can be designed to target specific enzymes involved in disease pathways.[4]

  • Aryl Hydrocarbon Receptor (AhR) Modulators: Indole derivatives are known to interact with the AhR, a transcription factor involved in regulating immune responses.[3]

Conclusion

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be effectively built upon the well-documented characteristics of its precursors and structural analogs. This guide provides a robust framework for its synthesis, characterization, and derivatization. The versatile reactivity of its aldehyde group, coupled with the modulatory effects of the N-benzyl and 5-methoxy substituents, makes it a promising scaffold for the development of novel molecules with therapeutic potential. The protocols and data presented herein offer a valuable resource for researchers aiming to explore and exploit the full potential of this important indole derivative.

References

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  • PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

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  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved March 7, 2024, from [Link]

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The Vanguard of Indole Chemistry: Discovery, Synthesis, and Therapeutic Evolution of Substituted Indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehyde (I3A) and its substituted derivatives occupy a unique dual-position in modern science: they are indispensable building blocks in synthetic organic chemistry and potent bioactive molecules in human physiology. Historically viewed merely as synthetic intermediates, recent breakthroughs in metabolomics have reclassified these compounds as critical signaling molecules within the microbiome-gut-brain axis. This technical guide explores the historical discovery, mechanistically validated synthesis protocols, biological signaling pathways, and the advanced pharmacological applications of substituted indole-3-carbaldehydes.

Historical Context & Biological Discovery

The history of substituted indole-3-carbaldehydes is divided into two distinct eras: the era of chemical synthesis and the era of biological discovery.

The Synthetic Era

The foundational chemistry of indole formylation was established in the early-to-mid 20th century, heavily relying on the Vilsmeier-Haack reaction. Chemists recognized the indole ring as an electron-rich heterocycle, with the C-3 position exhibiting high nucleophilicity due to its enamine-like character. This made the synthesis of 1H-indole-3-carbaldehyde and its derivatives highly efficient, allowing them to serve as precursors for complex pharmaceutical scaffolds, including indole alkaloids and diverse heterocyclic derivatives[1].

The Biological Paradigm Shift

For decades, I3A was primarily synthesized in laboratories. However, recent advances in metagenomics and metabolomics revealed that I3A is naturally produced within the human gastrointestinal tract[2]. Commensal bacteria, particularly species of the Lactobacillus genus, actively metabolize dietary L-tryptophan into indole-3-carbaldehyde[3]. This discovery fundamentally shifted the scientific consensus, identifying I3A not just as a synthetic intermediate, but as an endogenous ligand crucial for immune regulation and mucosal homeostasis[4].

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The biological profoundness of I3A lies in its ability to act as a high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR)[3]. The AhR is a ligand-activated transcription factor that integrates environmental, dietary, and microbial signals to regulate immune responses at barrier sites[5].

Mechanistic Pathway:

  • Microbial Synthesis: Lactobacillus spp. convert dietary tryptophan into I3A in the gut lumen[3].

  • Ligand Binding: I3A diffuses into intestinal immune cells (such as Type 3 Innate Lymphoid Cells, ILC3s) and binds to the cytosolic AhR complex[4].

  • Nuclear Translocation: Binding induces a conformational change, shedding chaperone proteins and exposing a nuclear localization signal.

  • Transcription: The AhR-I3A complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic response elements (XREs)[6].

  • Cytokine Release: This triggers the transcription of Interleukin-22 (IL-22), which fortifies the mucosal barrier and stimulates antimicrobial peptide production[3].

AhR_Pathway Tryptophan Dietary L-Tryptophan Microbiota Gut Microbiota (Lactobacillus spp.) Tryptophan->Microbiota Bacterial Metabolism I3A Indole-3-carbaldehyde (I3A) Microbiota->I3A Secretion into Gut Lumen AhR_Inactive AhR Complex (Cytosolic, Inactive) I3A->AhR_Inactive Ligand Binding AhR_Active AhR-I3A Complex (Active) AhR_Inactive->AhR_Active Conformational Change ARNT ARNT (Nuclear Translocator) AhR_Active->ARNT Nuclear Translocation Transcription Gene Transcription (IL-22, CYP1A1) ARNT->Transcription Dimerization & Promoter Binding Mucosal_Health Mucosal Homeostasis & Immune Tolerance Transcription->Mucosal_Health Cytokine Release

Caption: Microbiota-dependent AhR signaling pathway activated by indole-3-carbaldehyde.

Chemical Synthesis: The Vilsmeier-Haack Formylation

The most robust and widely utilized method for synthesizing substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction[7]. This protocol leverages the high electron density at the C-3 position of the indole ring.

Self-Validating Experimental Protocol: Synthesis of N-Substituted Indole-3-carbaldehyde

This protocol details the formylation of an N-alkyl substituted indole. Every step is designed with inherent causality and self-validation checkpoints.

Reagents: N-alkyl indole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.2 eq), N,N-Dimethylformamide (DMF, 3.0 eq), 2N NaOH (aqueous).

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent (Chloroiminium Ion):

    • Action: Charge a dry, argon-flushed round-bottom flask with DMF. Cool the flask to 0°C using an ice-water bath. Add POCl₃ dropwise over 15 minutes with vigorous magnetic stirring.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0°C prevents the thermal decomposition of the highly reactive and unstable chloroiminium electrophile, preventing runaway reactions and tar formation.

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve the N-alkyl indole in a minimal amount of cold DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

    • Causality: The enamine-like nature of the indole ring drives a nucleophilic attack from the C-3 carbon onto the electrophilic chloroiminium ion, forming a stable iminium intermediate[8].

  • Hydrolysis of the Iminium Intermediate:

    • Action: Quench the reaction by pouring the mixture over crushed ice. Slowly add 2N NaOH until the pH reaches 8.0–9.0. Heat the mixture to 60°C for 30 minutes.

    • Causality: The iminium salt is stable under acidic/anhydrous conditions. Basic hydrolysis is strictly required to expel dimethylamine and convert the iminium species into the final formyl group (aldehyde).

  • Validation and Purification:

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄. Validate the reaction completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

    • Validation Check: The starting N-alkyl indole is non-polar and will exhibit a high Retention Factor (Rf). The resulting N-alkyl indole-3-carbaldehyde possesses a polar carbonyl group, resulting in a significantly lower Rf. The complete absence of the high-Rf spot confirms 100% conversion.

Vilsmeier_Haack DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 (0°C) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent EAS Electrophilic Aromatic Substitution at C-3 Vilsmeier_Reagent->EAS Electrophile Substituted_Indole Substituted Indole (Starting Material) Substituted_Indole->EAS Nucleophilic Attack Iminium_Intermediate Iminium Intermediate EAS->Iminium_Intermediate Loss of HCl Hydrolysis Aqueous Hydrolysis (NaOH / H2O) Iminium_Intermediate->Hydrolysis Base Addition Product Substituted Indole-3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Caption: Mechanistic workflow of the Vilsmeier-Haack formylation of substituted indoles.

Pharmacological Applications & Drug Development

The structural versatility of the I3A scaffold allows for extensive chemical modifications, including alkylation, arylation, and halogenation on the indole ring, as well as Aldol, Claisen, or Knoevenagel condensations at the aldehyde group[9]. These modifications yield multi-targeted agents capable of modulating complex biological pathways in cancer, infectious diseases, and neurodegeneration[10].

Quantitative Data on Bioactive Substituted I3A Derivatives

The following table summarizes recent advancements in drug discovery utilizing substituted indole-3-carbaldehydes as core scaffolds:

Derivative ClassTarget / Disease IndicationInhibitory Concentration (IC₅₀ / EC₅₀)Mechanism of Action
N-substituted indole-3-carbaldehyde oximes Helicobacter pylori (Gastric Infection)IC₅₀ = 0.0345 ± 0.0008 mMPotent competitive inhibition of the bacterial urease enzyme, preventing gastric colonization[11].
[(N-alkyl-3-indolylmethylene)hydrazono]oxindoles CDK2 / Bcl-2 (Cancer)Sub-nanomolar range (e.g., 0.54 nM)Dual inhibition leading to cell cycle arrest and induction of cellular apoptosis in tumor cells[7].
N-arylsulfonyl-3-acetyl-6-methylindoles HIV-1 (Viral Infection)EC₅₀ = 5.02 μMDirect inhibition of human immunodeficiency virus type-1 (HIV-1) replication and integrase activity[12].
Coumarin-indole hybrids Tubulin (Gastric Cancer MGC-803)IC₅₀ = 0.011 μMInhibition of tubulin polymerization by targeting the colchicine-binding site[13].

Conclusion and Future Directions

The trajectory of substituted indole-3-carbaldehydes—from simple synthetic intermediates to critical microbiome signaling molecules and advanced pharmaceutical scaffolds—highlights their unparalleled versatility. Future drug discovery efforts are heavily focused on leveraging Structure-Based Drug Design (SBDD) and Quantitative Structure-Activity Relationship (QSAR) models to optimize the pharmacokinetic properties of these derivatives[10]. By harnessing the AhR-agonistic properties of natural I3A and the targeted cytotoxicity of synthetic I3A derivatives, researchers are well-positioned to develop next-generation therapeutics for autoimmune disorders, drug-resistant pathogens, and complex malignancies.

Sources

A Theoretical and Spectroscopic Investigation of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a promising scaffold in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and, most critically, the theoretical studies that illuminate its electronic structure, reactivity, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational and spectroscopic techniques to accelerate the discovery of novel indole-based therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, leading to a rich diversity of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The introduction of a carbaldehyde group at the C3 position creates a versatile intermediate for the synthesis of a wide array of derivatives.[5] Furthermore, N-substitution, such as the addition of a benzyl group, can significantly enhance the biological potency of indole-based compounds.[6]

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde combines these key features, making it a molecule of significant interest for theoretical and experimental investigation. Understanding its fundamental properties is crucial for the rational design of new and more effective drug candidates.

Synthesis and Spectroscopic Characterization

The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde typically follows a two-step process: N-benzylation of the indole ring followed by formylation at the C3 position.

General Synthetic Protocol

A common synthetic route involves the reaction of 5-methoxy-1H-indole with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[7][8] The subsequent formylation of the resulting 1-benzyl-5-methoxy-1H-indole can be achieved using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF.[6][9]

Experimental Protocol: Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

  • N-benzylation:

    • To a solution of 5-methoxy-1H-indole in DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature, then add benzyl bromide dropwise.

    • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and dry the crude 1-benzyl-5-methoxy-1H-indole.

  • Formylation (Vilsmeier-Haack Reaction):

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to DMF at 0°C.

    • Slowly add a solution of 1-benzyl-5-methoxy-1H-indole in DMF to the Vilsmeier reagent.

    • Stir the reaction mixture at room temperature, then heat to facilitate the reaction.

    • After completion, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

    • The resulting precipitate, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, is then filtered, washed, and purified, typically by recrystallization.

Spectroscopic Characterization
Spectroscopic Data 1-benzyl-1H-indole-3-carbaldehyde [10]Expected for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde
¹H NMR (CDCl₃, δ ppm) 10.01 (s, 1H, CHO), 8.38–8.28 (m, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 7.39–7.30 (m, 6H, Ar-H), 7.22–7.16 (m, 2H, Ar-H), 5.37 (s, 2H, CH₂)Similar chemical shifts are expected, with an additional singlet around 3.8 ppm for the -OCH₃ protons and altered shifts for the aromatic protons on the indole ring due to the methoxy group's electronic effect.
¹³C NMR (CDCl₃, δ ppm) 184.62 (C=O), 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 (CH₂)The carbonyl carbon will appear around 185 ppm. The presence of the methoxy group will introduce a signal around 55-60 ppm and influence the chemical shifts of the aromatic carbons.
ESI-MS [M+H]⁺ 236266

Theoretical Studies: Unveiling Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic and structural properties of molecules.[11] These theoretical studies are instrumental in understanding reactivity, spectroscopic data, and potential biological interactions.

Density Functional Theory (DFT) Analysis

DFT calculations are employed to optimize the molecular geometry and to compute various electronic properties. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for such studies on indole derivatives.[12][13]

Protocol: DFT-Based Molecular Property Calculation

  • Geometry Optimization: The initial structure of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is drawn using molecular modeling software and optimized using the B3LYP/6-311++G(d,p) level of theory.

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[11] The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's excitability and its ability to participate in charge transfer. A smaller energy gap suggests higher reactivity.[11]

Parameter Definition Significance
E_HOMO Energy of the Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[14] This is invaluable for predicting how the molecule will interact with biological targets. In the MEP map, red and yellow regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).

MEP_Concept Molecule 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Red_Region Electron-rich regions (Red/Yellow) (e.g., Carbonyl Oxygen) MEP->Red_Region Nucleophilic Attack Blue_Region Electron-poor regions (Blue) (e.g., Aldehyde Proton, N-H) MEP->Blue_Region Electrophilic Attack Interaction Predicts Sites for Biological Interactions Red_Region->Interaction Blue_Region->Interaction

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[15][16] This is a critical step in structure-based drug design.

Docking Protocol

The docking process involves preparing both the ligand (1-benzyl-5-methoxy-1H-indole-3-carbaldehyde) and the target protein, followed by running the docking simulation.

Protocol: Molecular Docking Simulation

  • Ligand Preparation:

    • The 3D structure of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is optimized using DFT as described previously.

    • The optimized structure is saved in a suitable format (e.g., .pdb or .mol2).

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Hydrogen atoms are added to the protein structure.

    • The active site for docking is defined based on the binding site of the co-crystallized ligand or through literature precedent.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to dock the prepared ligand into the active site of the prepared protein.

    • The program generates a series of possible binding poses and calculates a docking score for each, which is an estimate of the binding affinity.

  • Analysis of Results:

    • The best-scoring poses are visualized to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Docking_Workflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation Ligand_Opt Optimize Ligand Geometry (DFT) Docking Molecular Docking Simulation Ligand_Opt->Docking Get_PDB Obtain Protein Structure (from PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) Get_PDB->Prep_Protein Define_Site Define Binding Site Prep_Protein->Define_Site Define_Site->Docking Analysis Analysis of Binding Modes and Interactions Docking->Analysis

Conclusion and Future Directions

The theoretical and spectroscopic study of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde provides a solid foundation for its further development as a lead compound in drug discovery. The computational approaches outlined in this guide, from DFT calculations to molecular docking, offer a powerful toolkit for understanding its chemical behavior and predicting its biological activity. Future research should focus on synthesizing and experimentally validating the biological activities of this compound and its derivatives against various therapeutic targets. The integration of these theoretical and experimental approaches will undoubtedly accelerate the journey from a promising scaffold to a clinically viable drug.

References

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. Available at: [Link]

  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Synthesis of Indole Derivatives: Research Guide & Key Papers. PapersFlow. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. De Gruyter. Available at: [Link]

  • INSTRUMENTAL ANALYSIS AND THE MOLECULAR DOCKING STUDY FOR THE SYNTHESIZED INDOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available at: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. PMC. Available at: [Link]

  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones: Insights into Pharmacokinetics and Binding Interactions. Texila Journal. Available at: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PMC. Available at: [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available at: [Link]

  • Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters. Available at: [Link]

  • 1-benzyl-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. OUCI. Available at: [Link]

  • Conformational, vibrational spectroscopic and quantum chemical studies on 5-methoxyindole-3-carboxaldehyde: A DFT approach. ResearchGate. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. Available at: [Link]

  • Synthesis, spectral characterization, thermal analysis and DFT computational studies of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole and their Cu(II), Zn(II) and Cd(II) complexes. European Journal of Chemistry. Available at: [Link]

  • Synthesis Single Crystal X-ray Structure DFT Studies and Hirshfeld Analysis of New Benzylsulfanyl-Triazolyl-Indole Scaffold. MDPI. Available at: [Link]

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The 1-Benzyl-Indole Scaffold: A Comprehensive Technical Guide to Pharmacological Targets and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, ubiquitous in natural products and synthetic therapeutics. However, targeted functionalization at the N-1 position—specifically via benzylation—has emerged as a critical structural modification for enhancing pharmacological efficacy. The N-benzyl group serves a dual mechanistic purpose: it significantly increases the lipophilicity of the molecule, facilitating deeper penetration into hydrophobic target pockets (such as the active sites of tyrosinase or cytosolic phospholipase A2α), and it prevents the formation of reactive indolenine species, thereby drastically improving metabolic stability[1].

This technical whitepaper synthesizes the current literature on 1-benzyl-indole derivatives, detailing their mechanistic pharmacology across oncology, inflammation, and enzymology, while providing field-validated synthetic protocols and structure-activity relationship (SAR) data for drug development professionals.

Mechanistic Pharmacology & Biological Targets

Oncology: Dual Kinase/Enzyme Inhibition and Apoptosis

1-Benzyl-indole derivatives have demonstrated profound antiproliferative effects by modulating key signaling cascades, notably the PI3K/Akt/mTOR and MAPK/ERK pathways[2]. A landmark development in this space is MPT0B451 , a novel 1-benzylindole derivative engineered as a dual inhibitor of Histone Deacetylase 6 (HDAC6) and α-tubulin assembly[3].

Causality of Action: By simultaneously disrupting microtubule dynamics (via tubulin inhibition) and epigenetic regulation (via HDAC6 inhibition), MPT0B451 triggers a catastrophic stress response in human prostate cancer (PC-3) and leukemia (HL-60) cell lines. This dual inhibition leads to the downstream cleavage of pro-caspases 3, 8, and 9, ultimately resulting in PARP cleavage and irreversible apoptosis[3]. Furthermore, derivatives such as N-benzyl indole-based hydrazones have shown targeted efficacy against Triple-Negative Breast Cancer (TNBC) by acting as hydrogen bond donors/acceptors within the active sites of TNBC progression targets[4].

Pathway MPT MPT0B451 (1-Benzylindole Derivative) HDAC6 HDAC6 Inhibition MPT->HDAC6 Tubulin α-Tubulin Inhibition MPT->Tubulin Caspase Pro-caspase 3/8/9 Cleavage HDAC6->Caspase Tubulin->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Cancer Cell Apoptosis PARP->Apoptosis

Fig 1: Dual inhibition of HDAC6 and α-tubulin by MPT0B451 leading to caspase-mediated apoptosis.

Inflammation: Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids. Systematic structural variation of indole-based inhibitors revealed that introducing a 1-benzyl substitution (e.g., compound 122) increases inhibitory potency against cPLA2α by nearly 300-fold compared to unbenzylated leads[5]. The benzyl aromatic ring engages in critical π-π stacking and hydrophobic interactions within the deep lipid-binding channel of cPLA2α, anchoring the inhibitor and preventing substrate access.

Dermatology: Competitive Tyrosinase Inhibition

Indole hybrid thiosemicarbazones bearing an N-benzyl group have been identified as potent, competitive tyrosinase inhibitors[6]. Tyrosinase is the key enzyme in melanin biosynthesis. The 1-benzyl substitution enhances the molecule's ability to chelate the binuclear copper active site of tyrosinase while simultaneously occupying the hydrophobic entrance of the enzyme pocket, outperforming standard positive controls like kojic acid[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative inhibitory data of key 1-benzyl-indole derivatives across various therapeutic targets, highlighting the versatility of the scaffold.

Compound Class / Specific DerivativePrimary Biological TargetQuantitative Activity (IC₅₀ / GI₅₀)Disease Indication
MPT0B451 HDAC6 / α-TubulinGI₅₀ = 33.09 ± 0.97 nM (PC-3)Prostate Cancer[3]
1-Benzyl-I3C Estrogen Receptor-α / CDK6Sub-micromolar G1 ArrestBreast Cancer (ER+)[1]
Compound 122 cPLA2αHigh nanomolar / Low micromolarInflammation[5]
Thiosemicarbazone 5k TyrosinaseIC₅₀ = 12.40 ± 0.26 µMHyperpigmentation[6]
Hydrazone 5k (iso-nicotinic) TNBC Cellular TargetsIC₅₀ = 21.4 ± 0.2 µM (MDA-MB-231)Triple-Negative Breast Cancer[4]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for synthesizing and validating 1-benzyl-indole derivatives.

General Synthesis of 1-Benzyl-1H-indole-3-carboxaldehyde

This reaction serves as the foundational step for generating N-benzyl indole precursors[6],[4].

Mechanistic Rationale: Anhydrous K₂CO₃ is utilized as a mild base to selectively deprotonate the indole N-H without triggering side reactions at the C-3 aldehyde moiety. Dimethylformamide (DMF) is chosen as the polar aprotic solvent to solvate the potassium cation, leaving the indolyl anion highly nucleophilic for a rapid Sₙ2 attack on the benzyl bromide[6].

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of indole-3-carboxaldehyde in 10 mL of anhydrous DMF in a round-bottom flask.

  • Deprotonation: Add 1.4 g of anhydrous K₂CO₃ to the solution. Stir robustly at room temperature for 15 minutes.

  • Alkylation: Dropwise, add 10.85 mmol of benzyl bromide to the reaction mixture.

  • Reflux: Heat the mixture to 90 °C and reflux for 6 hours.

  • Self-Validation (TLC): Monitor reaction progress using Thin-Layer Chromatography (TLC) with a 1:1 petroleum ether/ethyl acetate mobile phase. The reaction is complete only when the starting indole spot completely disappears.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Filter the resulting solid precipitates, wash thoroughly with distilled water, dry, and recrystallize from ethyl alcohol to afford the pure aldehyde (Typical yield: ~91%)[6].

  • Spectroscopic Validation: Confirm structure via ¹H-NMR. A successful N-benzylation is definitively indicated by the appearance of a distinct singlet at 5.45–5.49 ppm, corresponding to the benzylic -CH₂- protons[6],[4].

Workflow Start Indole-3-carboxaldehyde + Benzyl Bromide Reaction Reflux in DMF/K2CO3 (6h, 90°C) Start->Reaction Monitor TLC Monitoring (1:1 PE/EA) Reaction->Monitor Workup Ice-Water Precipitation & Filtration Monitor->Workup Purify Recrystallization (Ethanol) Workup->Purify Product 1-Benzyl-1H-indole-3-carboxaldehyde Purify->Product

Fig 2: Step-by-step synthetic workflow for the N-benzylation of indole-3-carboxaldehyde.

MTT Assay for Cytotoxicity Screening

To evaluate the antiproliferative activity of the synthesized derivatives (e.g., against PC-3 or MDA-MB-231 cell lines), the MTT colorimetric assay is employed[2],[3].

Mechanistic Rationale: The MTT assay relies on the reduction of the yellow tetrazolium dye to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in viable cells, the absorbance of the solubilized formazan provides a direct, quantifiable metric of cellular metabolic activity and viability.

Step-by-Step Protocol:

  • Seeding: Seed the target cancer cell lines (e.g., MDA-MB-231) in 96-well plates at a density of 5 × 10³ cells/well in appropriate media. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the 1-benzyl-indole derivative (e.g., 0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Include a positive control (e.g., Vincristine) and an untreated negative control.

  • Incubation: Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithmic compound concentration[2],[3].

Conclusion

The 1-benzyl-indole framework is a highly adaptable pharmacophore. By manipulating the N-1 position with a benzyl group, medicinal chemists can predictably enhance lipophilicity, improve metabolic stability, and drive highly specific interactions within the hydrophobic pockets of diverse biological targets, from HDAC6 and cPLA2α to tyrosinase. The standardized synthetic and screening protocols provided herein ensure a robust foundation for the continued discovery of novel, potent therapeutics based on this privileged scaffold.

References

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability National Center for Biotechnology Information (PMC)[Link]

  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors National Center for Biotechnology Information (PMC)[Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells National Center for Biotechnology Information (PMC)[Link]

  • A Novel Dual HDAC6 and Tubulin Inhibitor, MPT0B451, Displays Anti-tumor Ability in Human Cancer Cells in Vitro and in Vivo National Center for Biotechnology Information (PMC)[Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents National Center for Biotechnology Information (PMC)[Link]

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Methodological & Application

Synthesis protocol for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. Indole-3-carbaldehyde scaffolds are pivotal in medicinal chemistry, forming the structural core of numerous biologically active compounds. This guide details a robust two-step synthetic pathway, beginning with the N-benzylation of 5-methoxy-1H-indole, followed by a Vilsmeier-Haack formylation to yield the target compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and field-proven insights to ensure successful synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is efficiently achieved in two distinct stages. This approach ensures high yields and purity of the final product by first preparing the N-substituted indole precursor, which is then subjected to electrophilic formylation.

  • Step 1: N-Benzylation of 5-Methoxy-1H-indole. The initial step involves the protection of the indole nitrogen with a benzyl group. This is a nucleophilic substitution reaction where the indole nitrogen, after deprotonation by a suitable base, attacks benzyl bromide. This N-benzylation is crucial as it prevents side reactions at the nitrogen atom during the subsequent formylation step.

  • Step 2: Vilsmeier-Haack Formylation. The second step introduces the aldehyde functional group at the C3 position of the indole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] The electron-rich C3 position of the indole nucleus readily attacks this reagent, leading to the formation of the desired carbaldehyde after aqueous workup.[3][4]

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Vilsmeier-Haack Formylation 5-Methoxy-1H-indole 5-Methoxy-1H-indole 1-benzyl-5-methoxy-1H-indole 1-benzyl-5-methoxy-1H-indole 5-Methoxy-1H-indole->1-benzyl-5-methoxy-1H-indole DMSO Benzyl Bromide Benzyl Bromide Benzyl Bromide->1-benzyl-5-methoxy-1H-indole Base (KOH) Base (KOH) Base (KOH)->1-benzyl-5-methoxy-1H-indole Vilsmeier Reagent Vilsmeier Reagent (DMF + POCl3) Target Product 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde 1-benzyl-5-methoxy-1H-indole->Target Product Vilsmeier Reagent->Target Product

Caption: Overall synthetic workflow for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of 1-benzyl-5-methoxy-1H-indole

This procedure outlines the N-benzylation of 5-methoxy-1H-indole. The use of potassium hydroxide in dimethyl sulfoxide (DMSO) provides a potent basic medium to deprotonate the indole nitrogen, facilitating a high-yielding alkylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Methoxy-1H-indole≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)≥85%, pelletsFisher Chemical
Benzyl Bromide≥98%Acros Organics
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich
Diethyl EtherACS GradeVWR Chemicals
WaterDeionized---
Anhydrous Sodium SulfateACS GradeFisher Chemical

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dimethyl sulfoxide (100 mL).

  • Base Addition: To the DMSO, add freshly crushed potassium hydroxide pellets (2.0 eq). Stir the mixture at room temperature for 10 minutes to ensure partial dissolution.

  • Substrate Addition: Add 5-methoxy-1H-indole (1.0 eq) to the mixture. Continue stirring at room temperature for 45 minutes. The solution will typically develop a darker color as the indole anion is formed.

  • Alkylation: Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture for an additional 1-2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v). The product spot should be significantly less polar than the starting indole.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 400 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-benzyl-5-methoxy-1H-indole as a pure solid or oil.

Part 2: Synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of the N-benzylated indole precursor. Careful temperature control during the formation of the Vilsmeier reagent is critical for safety and to avoid side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-benzyl-5-methoxy-1H-indole---From Part 1
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Chemical
Saturated Sodium Bicarbonate Soln.------
Ice------
WaterDeionized---
Anhydrous Magnesium SulfateACS GradeFisher Chemical

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring.[5] Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[5]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid or thick solution, should be observed.[5]

  • Substrate Addition: In a separate flask, dissolve 1-benzyl-5-methoxy-1H-indole (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • Formylation Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice (approx. 200 g).[1] This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline (pH ~8-9). Perform this step slowly as it is highly exothermic and involves gas evolution. The product will often precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde as a crystalline solid.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The reliability of the Vilsmeier-Haack reaction stems from a well-understood, two-part mechanism.[2]

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, with its carbonyl oxygen attacking the electrophilic phosphorus atom of POCl₃. This is followed by a series of elimination and addition steps, ultimately forming the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the electrophilic carbon of the Vilsmeier reagent.[4] This forms a new carbon-carbon bond. Subsequent deprotonation restores the aromaticity of the indole ring, creating an iminium salt intermediate.

  • Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. Following a proton transfer and elimination of dimethylamine, the final aldehyde product is formed.[6]

G cluster_A Part 1: Reagent Formation cluster_B Part 2: Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Indole 1-benzyl-5-methoxy-1H-indole Vilsmeier->Indole Electrophilic Attack Iminium Iminium Salt Intermediate Indole->Iminium Aldehyde Target Aldehyde Iminium->Aldehyde Water H2O (Workup) Water->Aldehyde

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Quantitative Data Summary

The following table summarizes the typical quantities and reaction parameters for a laboratory-scale synthesis.

ParameterStep 1: N-BenzylationStep 2: Vilsmeier-Haack Formylation
Starting Material 5-Methoxy-1H-indole1-benzyl-5-methoxy-1H-indole
Molar Equivalents (eq)1.01.0
Key Reagents & eq. KOH (2.0 eq), Benzyl Bromide (1.2 eq)DMF (5.0 eq), POCl₃ (1.5 eq)
Solvent Anhydrous DMSOAnhydrous DMF / DCM
Temperature Room Temperature0 °C to 50 °C
Reaction Time 1 - 2 hours2 - 4 hours
Typical Yield 85 - 95%80 - 90%

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. By following the two-step procedure of N-benzylation and subsequent Vilsmeier-Haack formylation, researchers can reliably produce this valuable intermediate in high yield and purity. The provided mechanistic insights and procedural rationale are intended to empower scientists to not only replicate the synthesis but also to adapt it for analogous structures in their drug discovery and development endeavors.

References

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  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Organic Syntheses. (1974). 1-BENZYLINDOLE. Retrieved from [Link]

  • Murakami, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles.
  • RSC Publishing. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • Semantic Scholar. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups. Retrieved from [Link]

  • YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved from [Link]

  • DrugBank. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(1-benzyl-5-methoxy-indole-3-carbonyl)-4-hydroxy-2h-furan-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

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Application Note: Regioselective Synthesis of 1-Benzyl-5-methoxy-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Indole derivatives, particularly 5-methoxyindoles, are highly privileged scaffolds in medicinal chemistry and drug development. They serve as critical synthetic precursors for endogenous neurotransmitters like serotonin and melatonin, as well as psychoactive tryptamines such as bufotenin and 5-MeO-DMT[1][2]. The introduction of a formyl group at the C3 position of the indole ring is a foundational transformation. It provides a reactive handle for subsequent functionalizations—such as nitroaldol (Henry) reactions—to build the ethylamine side chain characteristic of tryptamines. For this purpose, the Vilsmeier-Haack (VH) reaction remains the most robust, scalable, and atom-economical methodology[3][4].

Mechanistic Rationale and Regioselectivity

The Vilsmeier-Haack formylation is an electrophilic aromatic substitution (EAS) that relies on the in situ generation of a highly reactive electrophile[3].

  • Electrophile Generation : The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) produces a chloromethyliminium ion, commonly known as the Vilsmeier reagent[5]. This step is highly exothermic and requires strict thermal control.

  • Regioselective Attack : In 1-benzyl-5-methoxy-1H-indole, the N1 position is protected by a benzyl group, which completely prevents unwanted N-formylation[4]. The C5-methoxy group donates electron density into the aromatic system via resonance (+M effect), further activating the indole core. The C3 position is intrinsically the most nucleophilic site on the indole ring due to the enamine-like participation of the N1 lone pair. Consequently, the indole attacks the Vilsmeier reagent exclusively at C3, forming a resonance-stabilized sigma-complex (arenium ion)[3].

  • Rearomatization and Hydrolysis : Loss of a proton restores aromaticity, yielding a stable aryl iminium salt. This intermediate persists until the reaction is quenched. Upon the addition of aqueous media, the iminium salt undergoes rapid hydrolysis to liberate the final product: 1-benzyl-5-methoxy-1H-indole-3-carboxaldehyde[5][6].

VH_Pathway DMF_POCl3 DMF + POCl3 (0-5 °C) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier_Reagent Exothermic Sigma_Complex Sigma-Complex Intermediate Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Indole_Substrate 1-Benzyl-5-methoxy- 1H-indole Indole_Substrate->Sigma_Complex Iminium_Salt Aryl Iminium Salt (C3-Substituted) Sigma_Complex->Iminium_Salt Rearomatization Aldehyde Target Product: 3-Carboxaldehyde Iminium_Salt->Aldehyde Aqueous Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation of 1-benzyl-5-methoxy-1H-indole.

Standardized Experimental Protocol

This self-validating protocol is optimized for the formylation of 1-benzyl-5-methoxy-1H-indole on a 10 mmol scale.

Reagents and Materials:

  • 1-Benzyl-5-methoxy-1H-indole : 2.37 g (10.0 mmol, 1.0 equiv)

  • Phosphorus oxychloride (POCl3) : 1.40 mL (15.0 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) : 3.86 mL (50.0 mmol, 5.0 equiv) — Acts as both reagent and solvent.

  • Dichloromethane (DCM) : 10 mL (Optional, for substrate dissolution)

  • Crushed ice and saturated aqueous NaHCO3.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent (Causality: Thermal Control)

    • Action: To a flame-dried, 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add anhydrous DMF (3.86 mL). Cool the flask to 0 °C using an ice-water bath.

    • Action: Slowly add POCl3 (1.40 mL) dropwise over 15–20 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining the temperature strictly between 0–5 °C prevents the thermal degradation of the Vilsmeier reagent into inactive, tarry dimethylamine derivatives[4][6]. The solution will transition to a pale yellow/pinkish viscous liquid, confirming reagent formation[7]. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition (Causality: Concentration Management)

    • Action: Dissolve 1-benzyl-5-methoxy-1H-indole (2.37 g) in a minimal volume of anhydrous DMF or DCM (approx. 5 mL).

    • Action: Add the indole solution dropwise to the Vilsmeier reagent at 0 °C over 15 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the substrate, which can lead to dimerization or polymerization of the electron-rich indole core[4].

  • Reaction Progression (Causality: Kinetic Driving Force)

    • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Causality: While the C3 position is highly reactive, the bulky N1-benzyl group introduces slight steric hindrance. Warming to room temperature provides the necessary kinetic energy to drive the electrophilic substitution to completion without promoting side reactions[6].

  • Quenching and Hydrolysis (Causality: Product Liberation)

    • Action: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

    • Action: Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. Slowly add saturated aqueous NaHCO3 until the pH reaches 7-8.

    • Causality: The intermediate iminium salt must be hydrolyzed to the aldehyde. Pouring onto ice safely dissipates the heat generated by the hydrolysis of excess POCl3. Neutralizing with NaHCO3 prevents acid-catalyzed degradation of the newly formed aldehyde[4][6].

  • Isolation and Purification

    • Action: Extract the aqueous mixture with EtOAc (3 × 25 mL). Wash the combined organic layers with brine (2 × 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Action: Purify the crude residue via recrystallization from ethanol or silica gel column chromatography to afford 1-benzyl-5-methoxy-1H-indole-3-carboxaldehyde as a solid.

Quantitative Data & Reaction Scope

To contextualize the efficiency of this protocol, Table 1 summarizes typical yields for the Vilsmeier-Haack formylation of various indole and aromatic substrates under similar DMF/POCl3 conditions. The electron-rich nature of the 5-methoxyindole core typically results in excellent yields.

Table 1: Comparative Yields of Vilsmeier-Haack Formylations (DMF/POCl3 System)

SubstrateReagent Ratio (Substrate:DMF:POCl3)Temp (°C)Time (h)Typical Yield (%)Ref.
1-Benzyl-5-methoxy-1H-indole 1 : 5.0 : 1.5 25 2–4 88–93 [8]
Indole1 : excess : 1.2351.590[6]
3H-Indole derivative1 : excess : 1.5756.092[9]
Anisole1 : excess : 1.11001.090[6]
Pyrrole1 : excess : 1.1251.085[6]
Analytical Validation & Troubleshooting

A robust protocol must account for potential deviations. The following parameters are critical for validating the success of the reaction:

  • Moisture Contamination : POCl3 is highly moisture-sensitive. If the DMF is not strictly anhydrous, POCl3 will prematurely hydrolyze into phosphoric acid and HCl, failing to generate the Vilsmeier reagent. This manifests as unreacted starting material on TLC. Validation: Always use freshly distilled or molecular-sieve-dried DMF[7].

  • Regioisomer Formation : While C3 formylation is heavily favored, excessive heating (>60 °C) or using a vast excess of the Vilsmeier reagent can occasionally lead to formylation at the C2 position or degradation. Validation: 1H NMR spectroscopy of the purified product will show a distinct, highly deshielded aldehydic proton singlet (typically around δ 9.8–10.0 ppm) and the absence of the C3 aromatic proton, confirming regioselectivity[8].

References
  • BenchChem. "A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction."
  • BenchChem.
  • BenchChem. "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride."
  • Chemistry Steps. "Vilsmeier-Haack Reaction."
  • BenchChem. "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction)."
  • Sciencemadness Discussion Board. "Vilsmeier–Haack reaction."
  • Amazon S3 / Supporting Information. "1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde Synthesis."
  • EurekaSelect.
  • ResearchGate. "We Licked the Toads so You Don't Have to: A Comprehensive Analysis of the Chemical Syntheses of the Classical Psychedelics Bufotenin(e) and 5‐Methoxy‐N,N‐Dimethyltryptamine."

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Step-by-step synthesis of tryptamine derivatives from indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of tryptamine and its derivatives, pivotal scaffolds in medicinal chemistry, starting from the commercially available and versatile building block, indole-3-carboxaldehyde.[1] Tryptamines are precursors to numerous natural alkaloids and are integral to many biologically active compounds.[1] This guide emphasizes robust and scalable synthetic routes, focusing on the widely-used Henry reaction pathway and its modern, safer modifications. We will explore the causality behind experimental choices, compare methodologies, and provide detailed, step-by-step protocols suitable for implementation in a research or drug development setting.

The primary route discussed involves a two-stage process: a Henry (nitroaldol) condensation to form a 3-(2-nitrovinyl)indole intermediate, followed by the reduction of this intermediate to the target tryptamine.[2][3] Special attention is given to the critical reduction step, where the choice of reagents profoundly impacts reaction safety, efficiency, and functional group compatibility.

Primary Synthetic Pathway: The Henry Reaction Route

The most common and reliable method for converting indole-3-carboxaldehyde into a tryptamine structure involves an initial carbon-carbon bond formation with nitromethane, followed by a reduction sequence. This pathway is highly adaptable and can be used to synthesize a wide range of tryptamine derivatives.

G Indole3CHO Indole-3-carboxaldehyde Step1 Step 1: Henry Reaction (Nitromethane, Base) Indole3CHO->Step1 Nitrovinylindole 3-(2-Nitrovinyl)indole Step2 Step 2: Reduction Nitrovinylindole->Step2 Tryptamine Tryptamine Derivative Step1->Nitrovinylindole Step2->Tryptamine

Caption: Overall workflow for tryptamine synthesis via the Henry reaction pathway.

Step 1: Synthesis of 3-(2-Nitrovinyl)indole via Henry Condensation

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane.[4][5] In this context, indole-3-carboxaldehyde is condensed with nitromethane using a mild base, typically ammonium acetate, which also serves as a dehydrating agent in refluxing acetic acid to directly yield the condensed nitroalkene product.[5][6]

Mechanism Insight: The reaction proceeds via the deprotonation of nitromethane to form a resonance-stabilized enolate. This nucleophile then attacks the electrophilic carbonyl carbon of indole-3-carboxaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the acidic reaction conditions to yield the conjugated 3-(2-nitrovinyl)indole.[4]

Protocol 1.1: General Procedure for Henry Condensation

  • To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq).

  • Add nitromethane (3.0-5.0 eq) and ammonium acetate (1.5-2.0 eq).

  • Add glacial acetic acid to serve as the solvent (e.g., 5-10 mL per gram of aldehyde).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with stirring.

  • A yellow-orange solid, 3-(2-nitrovinyl)indole, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a solvent such as ethanol or ethyl acetate.

Step 2: Reduction of 3-(2-Nitrovinyl)indole to Tryptamine

This is the most critical step, where the nitroalkene intermediate is converted to the primary amine of the tryptamine. The choice of reducing agent is a key experimental decision based on factors of safety, cost, and the presence of other functional groups on the indole ring.

G Nitrovinylindole 3-(2-Nitrovinyl)indole MethodA Method A: LiAlH₄ Nitrovinylindole->MethodA MethodB Method B: NaBH₄ / Ni(OAc)₂ Nitrovinylindole->MethodB MethodC Method C: Catalytic Hydrogenation Nitrovinylindole->MethodC Tryptamine Tryptamine Derivative MethodA->Tryptamine MethodB->Tryptamine MethodC->Tryptamine

Caption: Comparison of reduction methods for 3-(2-nitrovinyl)indole.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction (The Classic Approach)

Rationale & Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the nitro group and the alkene double bond simultaneously to form the saturated amine.[7][8] Its high reactivity ensures a complete conversion. However, LiAlH₄ is pyrophoric, reacts violently with water and protic solvents, and requires strictly anhydrous conditions and careful handling.[9] A significant drawback is its tendency to cause dehalogenation of aryl halides, making it unsuitable for syntheses involving halogenated tryptamine derivatives.[3]

Protocol 1.2A: LiAlH₄ Reduction

  • Safety Precaution: This reaction must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried before use.

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) in the flask and cool the slurry to 0 °C in an ice bath.

  • Dissolve the 3-(2-nitrovinyl)indole (1.0 eq) in a separate flask in anhydrous THF.

  • Add the solution of the nitrovinylindole dropwise to the stirred LiAlH₄ slurry via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Stir at reflux until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Cool the reaction back down to 0 °C.

  • Crucial Quenching Step: Quench the excess LiAlH₄ very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular white precipitate of aluminum salts will form. Stir the mixture for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

Method B: Nickel/Sodium Borohydride Reduction (A Milder & Safer Alternative)

Rationale & Causality: To circumvent the hazards and chemoselectivity issues of LiAlH₄, a two-stage reduction using sodium borohydride (NaBH₄) in combination with a nickel(II) acetate catalyst has been developed.[3] This system is significantly safer, uses less expensive reagents, and is compatible with halogen substituents. The reaction first reduces the nitroalkene to a 3-(2-nitroethyl)indole, which is then further reduced in the presence of the nickel catalyst to the final tryptamine.[3]

Protocol 1.2B: NaBH₄ / Ni(OAc)₂ Reduction

This protocol is adapted from the work of Saetae and Jaratjaroonphong.[3]

  • Stage 1 (Alkene Reduction): Dissolve 3-(2-nitrovinyl)indole (1.0 eq) in a solvent mixture of THF and methanol. Cool the solution to 0 °C.

  • Add NaBH₄ (2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30-60 minutes until TLC indicates the formation of 3-(2-nitroethyl)indole.

  • Stage 2 (Nitro Reduction): To the same reaction mixture, add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 eq) followed by an additional portion of NaBH₄ (4.0 eq).

  • Allow the reaction to warm to room temperature and stir for 20-30 minutes. The reaction will turn black as nickel boride is formed.

  • Quench the reaction by the careful addition of aqueous ammonium hydroxide until the effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude tryptamine derivative by silica gel column chromatography.

Method C: Catalytic Transfer Hydrogenation (A Green Chemistry Approach)

Rationale & Causality: Catalytic hydrogenation is an environmentally benign and highly efficient method for reducing both aromatic and aliphatic nitro groups.[8][10] It avoids the use of pyrophoric metal hydrides and stoichiometric metal waste. Transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, is often more convenient for lab-scale synthesis than using pressurized hydrogen gas.[9] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[8]

Protocol 1.2C: Catalytic Transfer Hydrogenation

  • In a round-bottom flask, dissolve the 3-(2-nitrovinyl)indole (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add ammonium formate (5.0-10.0 eq).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the substrate) under a nitrogen or argon atmosphere.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and a suitable organic solvent (e.g., ethyl acetate). Basify the aqueous layer with a base like sodium carbonate to deprotonate the amine.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product. Purify as needed.

Comparison of Reduction Methodologies
FeatureMethod A: LiAlH₄Method B: NaBH₄ / Ni(OAc)₂Method C: Catalytic Hydrogenation
Primary Reagents Lithium Aluminum HydrideSodium Borohydride, Nickel(II) AcetatePd/C, Ammonium Formate (or H₂ gas)
Safety Profile High risk (pyrophoric, water-reactive)Moderate risk (safer than LiAlH₄)Low risk (flammable solvents/catalyst)
Reaction Conditions Anhydrous, inert atmosphere, refluxRoom temperature or mild heatingReflux
Chemoselectivity Poor (can dehalogenate)[3]Good (tolerates halogens)[3]Good (generally tolerates halogens)
Workup Hazardous quenching, filtration of saltsAqueous quench and extractionFiltration of catalyst
Advantages Powerful, fast, well-establishedHigh safety, cost-effective, good selectivity"Green," simple workup, scalable
Disadvantages Hazardous, harsh, poor selectivityRequires catalyst, may be slowerCatalyst cost, potential for catalyst poisoning

References

  • Indole-3-carbaldehyde - Wikipedia. Wikipedia. [Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Saetae, W., & Jaratjaroonphong, J. (2024). Preprint. [Link]

  • Reduction of Nitrostyrenes using Red-Al. Erowid. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Activation of nitrostyrene via hydrogen bonding mechanism by Feist's acid catalysis. ResearchGate. [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Maccallini, C., et al. (2021). Pharmaceuticals. [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. DigitalCommons@Ursinus. [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Somei, M., et al. (1998). Heterocycles. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. El-Sawy, E. R., et al. (2017). ResearchGate. [Link]

  • A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. Jana, S., et al. (2022). The Journal of Organic Chemistry. [Link]

  • Method of synthesizing indole compounds. WO2022140844A1.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Tuning the Chemoselective Hydrogenation of Nitrostyrenes Catalyzed by Ionic Liquid- Supported Platinum Nanoparticles. Sádaba, I., et al. (2012). ACS Catalysis. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Righi, M., et al. (2012). The Journal of Organic Chemistry. [Link]

  • Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. University of Mississippi. [Link]

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Fodor, K., et al. (2011). Tetrahedron Letters. [Link]

  • Rh(III)-catalyzed alkylation of indole with β-nitrostyrene. ResearchGate. [Link]

  • Henry Reaction. Master Organic Chemistry. [Link]

  • Henry Reaction. SynArchive. [Link]

  • Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Nájera, F., et al. (2020). ACS Omega. [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Bromo, T., et al. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). ResearchGate. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Reddy, G. C., et al. (2020). The Journal of Organic Chemistry. [Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Yoo, W., et al. (2019). Organic Letters. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Cugnet, C., et al. (2018). RSC Advances. [Link]

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Application Notes and Protocols for 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules underscores its significance as a "privileged" scaffold. The functionalization of the indole ring system is a key strategy in the development of novel therapeutic agents. Among the various derivatives, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde stands out as a versatile building block. The N-benzyl group provides steric and electronic modulation, while the 5-methoxy group enhances the electron density of the indole ring, influencing its reactivity and potential biological interactions.

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation.[2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is paramount in drug discovery and the creation of compound libraries. This guide provides detailed application notes and protocols for the use of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in key multicomponent reactions.

I. Synthesis of Bis(indolyl)methanes: A Facile Approach to Bioactive Dimers

Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole units linked by a methane bridge. They are known to exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of BIMs is often achieved through the reaction of an indole with an aldehyde, a classic example of a multicomponent reaction.

Causality of Experimental Choices:

The reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the electron-rich indole C3 position. The resulting intermediate alcohol is then protonated and eliminated as water, generating a stabilized carbocation that is subsequently attacked by a second indole molecule to furnish the final product. The choice of catalyst can influence reaction times and yields.

Experimental Workflow: Synthesis of Bis(indolyl)methanes

reagents 1. 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde 2. Indole (2 equiv.) 3. Catalyst (e.g., InCl₃) solvent Solvent (e.g., CH₃CN) reagents->solvent Dissolve reaction Stir at room temperature solvent->reaction React workup Work-up & Purification reaction->workup Isolate product Bis(indolyl)methane Product workup->product Characterize

Caption: Workflow for the synthesis of bis(indolyl)methanes.

Detailed Protocol: Synthesis of 3,3'-((1-benzyl-5-methoxy-1H-indol-3-yl)methylene)bis(1H-indole)
ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-benzyl-5-methoxy-1H-indole-3-carbaldehyde265.311.0265 mg
Indole117.152.0234 mg
Indium(III) chloride (InCl₃)221.180.122 mg
Acetonitrile (CH₃CN)41.05-10 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (265 mg, 1.0 mmol) and indole (234 mg, 2.0 mmol).

  • Add acetonitrile (10 mL) to dissolve the reactants.

  • Add indium(III) chloride (22 mg, 0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bis(indolyl)methane.

II. The Ugi Four-Component Reaction: Rapid Access to Peptide Mimetics

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, allowing for the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4] This reaction is highly valued for its ability to generate a vast diversity of peptide-like structures, which are of significant interest in drug discovery.

Mechanistic Rationale:

The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine.[4] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable α-acylamino amide product. The use of polar protic solvents like methanol or ethanol generally favors the Ugi reaction pathway.[5]

Reaction Mechanism: The Ugi Four-Component Reaction

cluster_0 Imine Formation cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack & Rearrangement Aldehyde Aldehyde (R¹CHO) Imine Imine Aldehyde->Imine Amine Amine (R²NH₂) Amine->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion Carboxylic_Acid Carboxylic Acid (R³COOH) Carboxylic_Acid->Iminium_Ion Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion Isocyanide Attack Isocyanide Isocyanide (R⁴NC) Isocyanide->Nitrilium_Ion Adduct Intermediate Adduct Nitrilium_Ion->Adduct Carboxylate Attack Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Mechanistic pathway of the Ugi four-component reaction.

Detailed Protocol: Ugi Synthesis of an Indole-Containing Peptidomimetic
ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-benzyl-5-methoxy-1H-indole-3-carbaldehyde265.311.0265 mg
Benzylamine107.151.0109 µL
Acetic Acid60.051.057 µL
tert-Butyl isocyanide83.131.0104 µL
Methanol (MeOH)32.04-5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (265 mg, 1.0 mmol) in methanol (5 mL).

  • Add benzylamine (109 µL, 1.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-form the imine.

  • Add acetic acid (57 µL, 1.0 mmol) to the reaction mixture.

  • Finally, add tert-butyl isocyanide (104 µL, 1.0 mmol) dropwise to the stirring solution. The reaction is often exothermic.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

III. The Passerini Three-Component Reaction: A Gateway to α-Acyloxy Amides

The Passerini reaction is another powerful isocyanide-based multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7] This reaction is highly atom-economical and provides direct access to a class of compounds with significant potential in medicinal chemistry.

Mechanistic Considerations:

The mechanism of the Passerini reaction is thought to be dependent on the solvent polarity. In nonpolar solvents and at high concentrations, a concerted, non-ionic mechanism is proposed, involving a trimolecular interaction in a cyclic transition state.[6] In polar solvents, an ionic mechanism may operate, involving protonation of the carbonyl, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then intercepted by the carboxylate.[6]

Experimental Workflow: The Passerini Reaction

reagents 1. Aldehyde 2. Carboxylic Acid 3. Isocyanide solvent Aprotic Solvent (e.g., Dichloromethane) reagents->solvent Combine reaction Stir at Room Temperature solvent->reaction React workup Work-up & Purification reaction->workup Isolate product α-Acyloxy Amide workup->product Characterize

Caption: General workflow for the Passerini three-component reaction.

Detailed Protocol: Passerini Synthesis of an Indole-Derived α-Acyloxy Amide
ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
1-benzyl-5-methoxy-1H-indole-3-carbaldehyde265.311.0265 mg
Benzoic Acid122.121.0122 mg
Cyclohexyl isocyanide109.181.0123 µL
Dichloromethane (DCM)84.93-5 mL

Procedure:

  • To a 25 mL round-bottom flask, add 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (265 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).

  • Dissolve the solids in dichloromethane (5 mL).

  • Add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-acyloxy amide.

Conclusion

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a highly valuable and versatile substrate for multicomponent reactions. The protocols detailed herein for the synthesis of bis(indolyl)methanes, Ugi-adducts, and Passerini products provide a robust framework for the generation of diverse and complex molecular scaffolds. These application notes serve as a guide for researchers in drug discovery and organic synthesis to harness the power of multicomponent reactions for the efficient construction of novel indole-based compounds with high potential for biological activity. The provided methodologies are designed to be self-validating, with clear mechanistic rationales underpinning the experimental choices.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical Reviews, 112(6), 3508-3549. [Link]

  • Ugi, I., Werner, B., & Dömling, A. (2003). The Ugi reaction. Molecules, 8(1), 53-66. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons. [Link]

  • de la Figuera, N., et al. (2020). Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor. Angewandte Chemie International Edition, 60(7), 3456-3465. [Link]

  • Mohammadi Ziarani, G., et al. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]

  • Neves, A. P., et al. (2019). Synthesis of Bis(3-indolyl)methanes Mediated by Potassium tert-Butoxide. ChemistryOpen, 8(7), 896-900. [Link]

  • Ugi, I. (1962). The α-Addition of Iminium Ions and Anions to Isonitriles, a New Reaction Principle. Angewandte Chemie International Edition in English, 1(1), 8-21. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51(II), 126-129.
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140. [Link]

  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical control of the Passerini reaction. Organic letters, 6(23), 4231-4233. [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature protocols, 2(3), 632-639. [Link]

  • J. Braz. Chem. Soc. (2011). 22, 462-467. Retrieved from [Link]

  • Journal of Chemical Education. (2017). 94(9), 1364-1367. Retrieved from [Link]

  • ACS Omega. (2024). Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Retrieved from [Link]

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Application Notes and Protocols for the N-benzylation of 5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Benzylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the biological activity, pharmacokinetic properties, and metabolic stability of these molecules. Among the various N-alkylation strategies, N-benzylation introduces a versatile benzyl group that can serve as a stable protecting group, a key pharmacophore element, or a synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the N-benzylation of 5-methoxy-1H-indole-3-carbaldehyde, a valuable starting material for the synthesis of a wide range of biologically active compounds, including potential anticancer agents and neuroactive probes.[2] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and offer practical insights for troubleshooting and optimization.

Reaction Principle: Mechanism and Regioselectivity

The N-benzylation of an indole proceeds via a classical two-step sequence involving deprotonation followed by a nucleophilic substitution (SN2) reaction.

Reaction_Mechanism cluster_0 Step 1: Anion Formation cluster_1 Step 2: Nucleophilic Substitution Indole 5-Methoxy-1H-indole-3-carbaldehyde (N-H pKa ≈ 17) Indolate Indolate Anion (Nucleophile) Indole->Indolate Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Indolate Product N-Benzyl-5-methoxy-1H-indole-3-carbaldehyde Indolate->Product SN2 Attack SideProduct H-Base+ BenzylBromide Benzyl Bromide (Electrophile) BenzylBromide->Product SideProduct2 Br-

Figure 1: General mechanism for the N-benzylation of indole.

  • Deprotonation: The N-H proton of the indole ring is acidic, with a pKa of approximately 17.[3] A sufficiently strong base is required to abstract this proton and generate the corresponding indolate anion. This anion is a potent nucleophile. The presence of the electron-withdrawing carbaldehyde group at the C-3 position further increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this step.[4]

  • Nucleophilic Attack: The generated indolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide) in an SN2 reaction. This displaces the leaving group (bromide) and forms the desired C-N bond.

Controlling Regioselectivity (N- vs. C-3 Benzylation):

A common challenge in indole alkylation is the competing reaction at the C-3 position, which is also nucleophilic.[3] However, several factors in this specific protocol strongly favor the desired N-alkylation:

  • Strong Base/Aprotic Solvent System: The use of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) ensures nearly complete deprotonation of the indole nitrogen.[3][5] The resulting indolate anion has a high charge density on the nitrogen atom, which favors N-alkylation.

  • Substrate Electronics: The starting material, 5-methoxy-1H-indole-3-carbaldehyde, possesses a strongly electron-withdrawing carbaldehyde group at the C-3 position. This significantly reduces the nucleophilicity of the C-3 carbon, thereby disfavoring C-3 benzylation.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis of N-benzyl-5-methoxy-1H-indole-3-carbaldehyde on a laboratory scale.

Safety Precautions:

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (glovebox or under nitrogen/argon) and away from moisture.

  • Benzyl Bromide: A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • N,N-Dimethylformamide (DMF): A skin irritant and can be absorbed through the skin. Handle with care, wearing appropriate gloves.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-methoxy-1H-indole-3-carbaldehyde175.1810.01.01.75 g
Potassium Carbonate (K₂CO₃), anhydrous138.2115.01.52.07 g
Benzyl Bromide (BnBr)171.0411.01.11.3 mL
N,N-Dimethylformamide (DMF), anhydrous---20 mL
Ethyl Acetate (EtOAc)---~150 mL
Deionized Water---~150 mL
Brine (saturated NaCl solution)---~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Note: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) can be used as an alternative, stronger base. If using NaH, the reaction should be cooled to 0 °C before its portion-wise addition.[3]

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for N-benzylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-1H-indole-3-carbaldehyde (1.75 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-5-methoxy-1H-indole-3-carbaldehyde as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective if the product is sufficiently crystalline.

Product Characterization:

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would be approximately 10.0 (s, 1H, -CHO), 7.8-8.3 (m, 2H, Ar-H), 7.2-7.4 (m, 6H, Ar-H), 7.0 (dd, 1H, Ar-H), 5.3-5.4 (s, 2H, -CH₂-Ph), 3.9 (s, 3H, -OCH₃). Note that these are predicted values based on similar structures.[6]

  • ¹³C NMR (101 MHz, CDCl₃): Expected signals around δ 184.5 (CHO), 156.0 (C-OCH₃), 138.0, 137.5, 135.5, 129.0, 128.5, 127.0 (Ar-C), 118.5, 111.0, 110.5, 101.5 (Ar-C), 55.5 (OCH₃), 51.0 (CH₂).[6]

  • Mass Spectrometry (ESI-MS): Calculated for C₁₇H₁₅NO₂ [M+H]⁺: 266.11.

Troubleshooting and Further Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Insufficiently strong or deactivated base. 2. Presence of moisture. 3. Poor quality of benzyl bromide.1. Use a stronger base like NaH. Ensure K₂CO₃ is anhydrous. 2. Use flame-dried glassware and anhydrous solvents. 3. Use freshly distilled or a new bottle of benzyl bromide.
Formation of Side Products 1. C-3 benzylation (unlikely for this substrate but possible). 2. Over-alkylation or side reactions of the aldehyde.1. Ensure complete deprotonation by using a slight excess of a strong base. Lowering the reaction temperature might also help, though it may slow the reaction rate. 2. Avoid excessively high temperatures or prolonged reaction times.
Difficult Purification Co-elution of product with unreacted benzyl bromide or other impurities.1. Ensure the work-up efficiently removes water-soluble impurities. 2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. 3. Consider recrystallization as an alternative purification method.

Conclusion

The N-benzylation of 5-methoxy-1H-indole-3-carbaldehyde is a robust and high-yielding transformation that provides access to a key synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters—particularly the choice of base, solvent, and the exclusion of moisture—researchers can reliably execute this protocol. The resulting N-protected indole is primed for a variety of subsequent transformations, making this procedure a valuable tool for professionals in drug discovery and chemical synthesis.

References

  • Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8670–8674. Available at: [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3249. Available at: [Link]

  • ResearchGate. (2023). N-Benzylation of indoles Reaction conditions. Retrieved from [Link]

  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(48), 30235-30239. Available at: [Link]

  • Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(46), 8343-8346.
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • ACS Publications. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics, 38(4), 804-816. Available at: [Link]

  • ResearchGate. (2017). Synthesis of N-alkylated indoles. Retrieved from [Link]

  • Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • Organic Chemistry Portal. (n.d.). N-benzylation. Retrieved from [Link]

  • ResearchGate. (2015). A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Siddiki, S. M. A. H., et al. (2015). Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst. Green Chemistry, 17, 173-177. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157980671, C20H18N2O4. Retrieved from [Link]

  • DrugBank Online. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Retrieved from [Link]

  • Khan, I., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, XI(I). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Zhao, Z.-L., et al. (2015). Pd(0)-catalyzed benzylation of indole through η3-benzyl palladium intermediate. Chinese Journal of Catalysis, 36(1), 89-93. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for the Aldehyde Group in 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Mechanistic rationale, self-validating protocols, and quantitative parameters for the C3-aldehyde derivatization of N-benzylated indole scaffolds.

Executive Summary & Strategic Rationale

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is a highly versatile synthetic intermediate in medicinal chemistry. The indole core, particularly when substituted with a 5-methoxy group and an N-benzyl moiety, shares significant structural homology with blockbuster anti-inflammatory drugs (e.g., indomethacin) and emerging anti-infective agents. The C3-carbaldehyde group serves as a prime electrophilic center, making it an ideal anchor point for divergent synthetic pathways[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Here, we analyze the causality behind reagent selection and establish self-validating systems for two foundational derivatization workflows: the Claisen-Schmidt condensation (yielding chalcones) and reductive amination (yielding tryptamine analogs)[2].

Pathways SM 1-Benzyl-5-methoxy-1H- indole-3-carbaldehyde Cond Claisen-Schmidt Condensation SM->Cond Acetophenone KOH, i-PrOH RedAm Reductive Amination SM->RedAm Amine AcOH Chalcone Indole-Chalcones (Conjugated System) Cond->Chalcone Dehydration Amine Tryptamine Analogs (Aliphatic Amine) RedAm->Amine NaBH(OAc)3

Caption: Divergent derivatization pathways of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Mechanistic Causality & Experimental Design
Pathway A: Claisen-Schmidt Condensation (Chalcone Synthesis)

The synthesis of indole-clubbed chalcones relies on a base-catalyzed cross-aldol condensation.

  • Catalyst Selection: A strong aqueous base (40% KOH) is utilized to quantitatively deprotonate the α -carbon of an acetophenone derivative, generating a highly nucleophilic enolate.

  • Solvent Dynamics: Isopropyl alcohol is chosen as the solvent because its amphiphilic nature solubilizes both the highly hydrophobic 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde and the aqueous alkaline catalyst.

  • Thermodynamic Driving Force: The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated system, which prevents the reaction from reversing.

Pathway B: Reductive Amination (Tryptamine Analog Synthesis)

To synthesize N-alkylated tryptamine analogs, the C3-aldehyde is reacted with a primary or secondary amine.

  • Electrophilic Activation: The addition of a catalytic amount of glacial acetic acid facilitates the protonation of the carbonyl oxygen. This increases the electrophilicity of the C3-carbon, driving the formation of the intermediate imine/iminium ion[3].

  • Reductant Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc) 3​ ) is the reducing agent of choice. The electron-withdrawing acetate groups significantly reduce its nucleophilicity compared to standard NaBH 4​ . This allows STAB to selectively reduce the formed imine in weakly acidic media without prematurely reducing the starting aldehyde[2].

Self-Validating Experimental Systems

A robust protocol must contain built-in validation mechanisms to ensure quality control before proceeding to costly analytical techniques (like NMR or LC-MS).

Validation in Condensation: The reaction's progress is self-reporting through a distinct chromophoric shift. As the conjugated chalcone forms, the solution typically shifts to a deep yellow or orange. Upon neutralization with dilute HCl, the product immediately precipitates out of the aqueous mixture. The formation of this yellow solid provides instant visual confirmation of successful conversion and facilitates isolation without complex silica gel chromatography.

Validation in Reductive Amination: Thin-Layer Chromatography (TLC) provides a clear polarity shift. The starting 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is highly non-polar and strongly UV-active. The resulting amine derivative is significantly more polar. By applying a ninhydrin stain to the TLC plate and gently heating, the newly formed amine will stain positively (turning pink/purple), validating the successful incorporation of the nitrogen center and the reduction of the aldehyde[2][4].

Step-by-Step Methodologies
Protocol A: Synthesis of Indole-Chalcones via Claisen-Schmidt Condensation

Adapted from established anti-infective scaffold synthesis protocols.

  • Preparation: In a 100 mL conical flask, dissolve 0.01 mol of the selected substituted acetophenone and 0.01 mol of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in 30 mL of isopropyl alcohol.

  • Base Addition: Slowly add 5 mL of a 40% aqueous KOH solution dropwise to the stirring mixture to make it alkaline.

  • Reaction: Stir the reaction mixture continuously for 24 hours on a magnetic stirrer at room temperature (20-25 °C). Monitor the progress via TLC (Toluene:Methanol, 12:6 v/v).

  • Quenching & Precipitation: Once the starting material is consumed, pour the reaction mixture into 100 g of crushed ice.

  • Neutralization: Slowly add dilute hydrochloric acid (1M) until the solution reaches a neutral pH. Agitate the mixture for 4 hours to ensure complete precipitation of the yellow solid.

  • Isolation: Isolate the product by vacuum filtration, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure chalcone derivative.

Condensation Step1 1. Enolate Formation Acetophenone + 40% KOH Step2 2. Nucleophilic Addition Add Indole-3-carbaldehyde Step1->Step2 Step3 3. Dehydration Stir 24h at RT Step2->Step3 Step4 4. Precipitation Pour into Ice + Dilute HCl Step3->Step4 Step5 5. Isolation Filter & Recrystallize Step4->Step5

Caption: Step-by-step workflow for the Claisen-Schmidt condensation of indole-3-carbaldehyde.

Protocol B: Synthesis of Tryptamine Analogs via Reductive Amination

Optimized for selective imine reduction[2][3].

  • Imine Formation: In a 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde and 1.2 mmol of the desired primary/secondary amine in 10 mL of anhydrous Dichloroethane (DCE).

  • Acid Catalysis: Add 0.1 mL (catalytic) of glacial acetic acid. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) portion-wise over 10 minutes to control the exothermic release.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (staining with ninhydrin) or real-time HPLC-MS[2].

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient) to afford the pure amine.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and physical parameters required for the successful derivatization of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

ParameterClaisen-Schmidt CondensationReductive Amination
Aldehyde Equivalent 1.0 eq1.0 eq
Coupling Partner Substituted Acetophenone (1.0 eq)Primary/Secondary Amine (1.2 eq)
Catalyst / Promoter 40% Aqueous KOH (Excess)Glacial Acetic Acid (Catalytic)
Reducing Agent N/ANaBH(OAc) 3​ (1.5 eq)
Optimal Solvent Isopropyl AlcoholAnhydrous DCE or DCM
Reaction Temperature Room Temperature (20-25 °C)0 °C to Room Temperature
Reaction Time 24 Hours14 Hours (Total)
Expected Yield 80 - 85%70 - 90% (Amine dependent)
Validation Method Precipitation & Color ChangeNinhydrin TLC & HPLC-MS
References
  • Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents. ignited.in.
  • View of An Efficient Synthesis of Chalcone, Acetyl Pyrazzoline and Amino Pyrimidine Derivatives Incorporate Indole Nucleus as Antimycobacterial and Antimicrobial Agents. ignited.in.
  • WO2022140844A1 - Method of synthesizing indole compounds. google.com.
  • Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. mdpi.com.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

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High-Yield Knoevenagel Condensation Strategies for 3-Substituted Indole Derivatives: From Mechanistic Principles to Advanced Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The indole core is a privileged scaffold in medicinal chemistry and materials science. While the C-3 position of the indole ring is naturally susceptible to electrophilic substitution, functionalizing it via the Knoevenagel condensation of indole-3-carboxaldehyde provides a highly efficient, direct route to synthesize olefinic α,β-unsaturated indole derivatives[1]. These 3-substituted indoles serve as critical building blocks for active pharmaceutical ingredients, including potent pancreatic lipase inhibitors and anti-cancer agents[2].

This application note provides a comprehensive, self-validating guide to performing Knoevenagel condensations with indole-3-carboxaldehyde. It bridges theoretical mechanistic causality with practical, field-proven protocols to ensure high yields, high purity, and reproducible scale-up.

Mechanistic Principles & Causality

The Knoevenagel condensation is fundamentally a dehydration reaction between an active hydrogen compound (containing a highly acidic methylene group) and a carbonyl group[3]. While basic catalysts alone can drive this reaction, employing a dual-catalyst system of Piperidine and Glacial Acetic Acid is the gold standard for indole derivatives.

The Causality of the Dual-Catalyst Choice:

  • Carbanion Generation: Piperidine acts as a mild base to deprotonate the active methylene compound, generating a resonance-stabilized carbanion[3].

  • Electrophilic Amplification: Concurrently, piperidine condenses with indole-3-carboxaldehyde to form an iminium ion intermediate. Acetic acid protonates this intermediate, significantly amplifying the electrophilicity of the C-3 carbon compared to the native aldehyde.

  • Thermodynamic Driving Force: The subsequent nucleophilic attack and elimination of water form the α,β-unsaturated double bond. Removing the generated water from the system shifts the equilibrium entirely to the right (Le Chatelier's Principle).

Mechanism A Indole-3-carboxaldehyde (Electrophile) C Iminium Ion Intermediate (Enhanced Electrophilicity) A->C + Catalyst B Piperidine / AcOH (Catalyst System) B->C E Carbanion Formation (Deprotonation by Base) B->E F Nucleophilic Attack (C-C Bond Formation) C->F D Active Methylene Compound (e.g., Malononitrile) D->E Base E->F G Dehydration (-H2O) (Driven by Dean-Stark) F->G H α,β-Unsaturated Indole (Target Product) G->H

Figure 1: Mechanistic pathway of catalyzed Knoevenagel condensation with indole derivatives.

Overcoming Pre-Analytical Challenges: Solubility

A primary failure point in synthesizing 3-substituted indoles is the poor solubility of indole-3-carboxaldehyde in standard organic solvents, caused by strong intermolecular hydrogen bonding (NH···O=C)[4].

Expert Troubleshooting Strategies:

  • Solvent Selection: Toluene is the preferred primary solvent because its high boiling point (110.6 °C) provides the thermal energy required to overcome the solid's lattice energy during reflux[4].

  • Co-solvent Systems: If the aldehyde remains insoluble at room temperature prior to heating, introducing a catalytic amount of a polar aprotic co-solvent (e.g., DMF) can homogenize the mixture without disrupting the condensation[4].

  • Physical Disruption: Brief sonication (10–15 minutes) prior to initiating reflux effectively breaks down crystalline aggregates, increasing the surface area for the catalyst to act upon[4].

Quantitative Reaction Profiling

The choice of the active methylene compound dictates the reaction kinetics. Interestingly, thermodynamic acidity ( pKa​ ) does not solely govern the reaction rate; steric hindrance plays a massive role when reacting with the bulky indole core.

As shown in the data below, Nitromethane reacts faster than Dimethyl Malonate, despite having a higher pKa​ (lower acidity)[1]. Causality: The minimal steric bulk of the nitronate anion kinetically favors rapid nucleophilic attack, overriding its thermodynamic disadvantage[1].

Table 1: Comparison of Active Methylene Compounds in Indole-3-carboxaldehyde Condensation
Active Methylene Compound pKa​ (in DMSO)Steric ProfileRelative Reaction RateTypical Yield (%)
Nitromethane 17.2MinimalVery Fast88 - 92
Malononitrile 11.1LowFast90 - 95
Dimethyl Malonate 15.9HighModerate78 - 85
Diethyl Malonate 16.4Very HighModerate75 - 82
Ethyl Nitroacetate 9.1ModerateFast80 - 86

(Data synthesized from standard kinetic profiles of Knoevenagel condensations[1])

Validated Experimental Protocol: Toluene/Dean-Stark Method

This protocol is designed as a self-validating system. By utilizing a Dean-Stark apparatus, the physical collection of water serves as a real-time, stoichiometric indicator of reaction progress, eliminating the guesswork from reaction timing.

Workflow Step1 1. Reagent Prep Indole-3-CHO + Methylene Step2 2. Catalysis Piperidine & AcOH Step1->Step2 Step3 3. Reflux Dean-Stark Trap (6-8h) Step2->Step3 Step4 4. Monitoring TLC Analysis Step3->Step4 Step5 5. Workup Solvent Removal Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 3-substituted indoles.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To a flame-dried 100 mL round-bottom flask, add Indole-3-carboxaldehyde (1.0 equivalent, e.g., 10 mmol).

  • Suspend the solid in Toluene (15 volumes relative to the weight of the starting material)[1].

  • Add the active methylene compound (1.2 equivalents) to the suspension at room temperature[1].

Step 2: Dual-Catalyst Addition

  • Add Piperidine (0.05 equivalents) dropwise[1].

  • Add Glacial Acetic Acid (0.05 equivalents) dropwise[1]. Note: A slight exothermic reaction may occur as the iminium ion begins to form.

Step 3: Reflux and Dehydration

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) using an oil bath or heating mantle.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale reaction, exactly 180 µL of water should accumulate in the trap. Once water ceases to collect (typically 6 hours), the reaction has reached thermodynamic completion[1].

Step 4: Reaction Monitoring

  • Confirm completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The product spot will typically be highly UV-active and exhibit a lower Rf​ value than the starting aldehyde.

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator[1].

  • To the resulting crude viscous residue, add distilled water (4 volumes relative to starting material weight) and stir vigorously to precipitate the crude olefinic indole derivative[1].

Step 6: Purification

  • Filter the precipitate under vacuum.

  • Recrystallize the crude solid from hot ethanol to yield the pure α,β-unsaturated 3-substituted indole.

Downstream Applications: Drug Development

The products of this specific Knoevenagel condensation are not just chemical curiosities; they are highly active pharmacophores. A prominent modern application is the synthesis of Indole-Thiazolidinedione (TZD) hybrid analogues .

By condensing indole-3-carboxaldehyde with substituted thiazolidinediones, researchers have developed potent Pancreatic Lipase (PL) inhibitors[2]. Pancreatic lipase is the key enzyme responsible for digesting 50%–70% of dietary triglycerides. Specific 3-substituted indole-TZD analogues synthesized via this exact Knoevenagel route have demonstrated competitive PL inhibition with IC50​ values as low as 6.19 µM, marking them as highly viable lead candidates for the management of clinical obesity[2].

References[1] Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. acgpubs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7UCJQtsQQ4gGw7aCzhrTaYc-9KQX6MrIeLvBEx1Wiqo04id6ZfBiuny62mrmblR7cO8MbA1vCrHuO9pwHhI1PHPxLLBd0hwOeqiZREAL1ubRYoBkqvwyzAz5v2XvhOJo_d_4yRDmHdCllqwnaRYc5umkCVFzK[3] Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. rsc.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFSGGuH49_JQ2qbOb832UvTZ5jC4gRV3iaA8EqKcDD1jVawa3uFGZQBUx2psvBjQVf1cTzx-iJfT3UD2wM7zxYsxWKrscImC_jCmBoA3yTbXJdO5lEaYHJgkmeOlOT-Wf7nbYmSASDzs2gYaqm-08RTNKbx4KpKg=[2] Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-uvKjKmBiauCPG9q30DVPmvfJhSJoAyW9xDlR9njEXqisgmyGRklTpye8O4wzE-6CLjxOesxjZHGJwoJyZnCU7U0Vx8-3_vuhmkDfrmO8SRz7pJcvpQT72do3oyf_ekUIu2Y=[4] Technical Support Center: Overcoming Solubility Challenges with Indole-3-Carboxaldehyde. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR4-xcc-ATAojUSPyIfjOQwyuS0plAyO-1TcaU9DZbLW4dWxH6xg4rVD3V1OArZ-Uc9tlPlhF3oJa3rxgbp21Xx5iZ_G-582-SMT_HqUsjJtKzSy-0-_LFV-ggzmN96hySLIhsVVRqWH-YmzvBaVPM9fS65qDs7VvHPMPiwfsSDvpZQL8UpgCTOj2bsBpJLKu_ddR5TMHwwAByV8DRqcNtkHHUEkbOXAh6Iq2cEBPqk2V2

Sources

Troubleshooting & Optimization

Common side reactions in the formylation of N-benzyl indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of N-benzyl indoles, and why?

A1: The Vilsmeier-Haack reaction is the most prevalent and generally most effective method for the formylation of N-benzyl indoles.[1] This is due to its use of relatively mild conditions and its high reliability for introducing a formyl group at the C-3 position of the indole nucleus. The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide derivative, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then readily attacks the electron-rich indole ring.[3]

Q2: I am observing a mixture of products in my Vilsmeier-Haack reaction. What are the likely side products?

A2: While the Vilsmeier-Haack reaction is generally selective for the C-3 position, several side products can arise depending on the reaction conditions and the specific N-benzyl indole substrate. These can include:

  • Di-formylated products: Under forcing conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced.

  • Isomeric products: While C-3 formylation is electronically favored, small amounts of other regioisomers may form.

  • Rearrangement products: Particularly at elevated temperatures, complex rearrangements can occur, leading to unexpected carbazole derivatives, as has been observed with related structures like N-benzyl-1,2,3,4-tetrahydrocarbazoles.[4][5]

  • Bis(indolyl)methanes: If any aldehyde is present or formed and reacts with unreacted indole, bis(indolyl)methanes can be a byproduct, though this is less common under standard Vilsmeier-Haack conditions.[6]

Q3: Is it possible for the formylation to occur on the N-benzyl group itself?

A3: While theoretically possible under harsh conditions, formylation of the benzyl group is not a commonly reported side reaction during the formylation of N-benzyl indoles. The indole nucleus is significantly more electron-rich and thus more susceptible to electrophilic attack by the Vilsmeier reagent. The reaction will preferentially occur at the C-3 position of the indole.

Q4: Can I use other formylation methods for N-benzyl indoles?

A4: Yes, other formylation methods like the Duff and Rieche reactions can be employed, although they are less common for this specific substrate.

  • Duff Reaction: This reaction uses hexamine in an acidic medium and is typically employed for the ortho-formylation of phenols.[7] Its application to N-benzyl indoles is not well-documented and may be less efficient.

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid catalyst.[8][9] It is effective for electron-rich aromatic compounds, but can be harsh and may lead to de-alkylation or other side reactions with sensitive substrates.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of N-benzyl indoles and provides actionable solutions.

Issue 1: Low or No Conversion to the Desired Product
Probable Cause Solution Scientific Rationale
Inactive Vilsmeier Reagent Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the reagent at 0-5 °C and use it promptly.The Vilsmeier reagent is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive.
Insufficient Electrophilicity of the Reagent For less reactive N-benzyl indoles (e.g., those with electron-withdrawing groups), consider using a more reactive formylating system, such as oxalyl chloride and DMF.Increasing the electrophilicity of the Vilsmeier reagent can overcome the reduced nucleophilicity of the indole substrate.
Low Reaction Temperature While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with the indole may require heating. Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed.The electrophilic substitution may have a significant activation energy barrier that requires thermal energy to overcome.
Issue 2: Formation of Multiple Products
Probable Cause Solution Scientific Rationale
Di-formylation Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). Add the N-benzyl indole solution slowly to the Vilsmeier reagent.Limiting the amount of the electrophile will favor mono-substitution. Slow addition helps to maintain a low concentration of the electrophile in the reaction mixture.
Formation of Rearrangement Products Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged heating at high temperatures (e.g., >100 °C).[4]As demonstrated with N-benzyl-tetrahydrocarbazoles, higher temperatures can promote sigmatropic rearrangements and other complex transformations.[5]
Non-selective Formylation For most N-benzyl indoles, C-3 formylation is strongly favored. If other isomers are significant, consider the electronic nature of any substituents on the indole ring. Purification by column chromatography is usually effective in separating regioisomers.The electronic properties of substituents on the indole nucleus can influence the position of electrophilic attack.
Issue 3: Difficult Product Isolation and Purification
Probable Cause Solution Scientific Rationale
Incomplete Hydrolysis of the Iminium Intermediate During workup, ensure the reaction mixture is quenched with a sufficient amount of water or an aqueous base (e.g., sodium bicarbonate solution) and stirred vigorously until the hydrolysis is complete (monitor by TLC).The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[3] Incomplete hydrolysis will lead to a mixture of products.
Co-elution of Byproducts during Chromatography Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate). Consider using a different solvent system (e.g., dichloromethane/hexanes).Fine-tuning the polarity of the eluent can improve the separation of compounds with similar polarities.
Product is an Oil If the product is an oil and difficult to purify by chromatography alone, consider converting it to a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) for purification and then regenerating the aldehyde.Crystalline derivatives are often easier to purify by recrystallization.

Experimental Protocols

Vilsmeier-Haack Formylation of N-Benzylindole

Materials:

  • N-benzylindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a crystalline solid or a thick slurry. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve N-benzylindole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the N-benzylindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Continue stirring until the hydrolysis of the intermediate iminium salt is complete (as indicated by TLC).

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude N-benzyl-3-formylindole.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate NBn_Indole N-Benzyl Indole NBn_Indole->Iminium_Intermediate + Vilsmeier Reagent Product N-Benzyl-3-formylindole Iminium_Intermediate->Product + H₂O H2O H₂O (Workup) H2O->Product

Caption: General workflow of the Vilsmeier-Haack formylation.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of N-Benzyl-3-formylindole Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Temp Review Reaction Temperature Start->Check_Temp Check_Workup Verify Workup Procedure Start->Check_Workup Solution_Reagents Use fresh, anhydrous reagents. Prepare Vilsmeier reagent at 0 °C. Check_Reagents->Solution_Reagents Solution_Temp Monitor by TLC and consider gentle heating if necessary. Check_Temp->Solution_Temp Solution_Workup Ensure complete hydrolysis of the iminium intermediate. Check_Workup->Solution_Workup

Caption: Decision tree for troubleshooting low reaction yield.

Quantitative Data Summary

Formylation MethodReagentsTypical TemperatureCommon Side ProductsKey Considerations
Vilsmeier-Haack DMF, POCl₃0 °C to RT (can require heating)Di-formylation, rearrangement products (at high temp.)[4][5]Most reliable method; requires anhydrous conditions.
Duff Reaction Hexamine, Acid (e.g., TFA)Elevated temperaturesLow yields, potential for di-formylation and polymerization.[7]Generally inefficient for indoles; primarily for phenols.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)-78 °C to RTDe-alkylation, complex mixtures.[10]Harsh conditions; may not be suitable for sensitive substrates.

References

  • Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, Vol. 61.
  • Yokoyama, Y., et al. (1990). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52).
  • BenchChem. (2025).
  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Discovery of 3-Formyl- N-(un)Substituted Benzylindole Pyrimidines as an Acaricidal Agent and Their Mechanism of Action. (2023). PubMed.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Formylation - Common Conditions. (n.d.). Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34, 855-857.
  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Heaney, H., & Ley, S.V. (n.d.). 1-benzylindole. Organic Syntheses Procedure.
  • Request PDF. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org.
  • Reddit. (2015). Aryl formylation (Rieche) results in loss of iPr group... and I have no idea how or why? Advice/insight?
  • ResearchGate. (n.d.).
  • Tuengpanya, et al. (2018).
  • Naveen, et al. (2018).
  • BenchChem. (2025).
  • Kumar, A., & Kumar, S. (2019).
  • The ScholarShip. (n.d.).
  • AIR Unimi. (n.d.).
  • Gribble, G.W. (2010).
  • BenchChem. (2025).
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • HETEROCYCLES, Vol. 83, No. 9, 2011.
  • Request PDF. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of N-benzylindole.
  • Kim, J.-G., & Jang, D.O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2093-2096.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). PMC.

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Technical Support Center: Stability & Troubleshooting for 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges when working with highly functionalized indole derivatives. 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a versatile building block, but its unique electronic topology makes it highly sensitive to pH extremes.

This guide bypasses generic advice to provide you with mechanistic causality, self-validating experimental workflows, and targeted troubleshooting strategies for handling this compound in acidic and basic environments.

Mechanistic Insights: Structural Vulnerabilities

To prevent degradation, you must first understand the causality behind it. The reactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is dictated by three structural features:

  • The 5-Methoxy Group (+M Effect): This electron-donating group pushes electron density into the indole core via resonance, making the pyrrole ring (specifically the unsubstituted C2 position) highly nucleophilic.

  • The 3-Carbaldehyde Group: While lacking α -protons (preventing standard enolization), the carbonyl carbon is highly electrophilic, especially when protonated.

  • The N-Benzyl Group: Provides steric shielding to the nitrogen but leaves the rest of the ring exposed to harsh reagents.

Pathways Molecule 1-benzyl-5-methoxy- 1H-indole-3-carbaldehyde Acid Acidic Media (pH < 3) Molecule->Acid Base Basic Media (pH > 10) Molecule->Base Polymer Dimerization & Polymerization Acid->Polymer Electrophilic attack at C2 Acetal Acetal Formation (in ROH) Acid->Acetal Protonation of CHO Cannizzaro Cannizzaro Disproportionation Base->Cannizzaro Lack of α-protons Oxidation Oxidative Degradation Base->Oxidation Aerobic conditions

Fig 1. Mechanistic degradation pathways of the indole derivative under acidic and basic stress.

Troubleshooting FAQs

Q1: My LC-MS results show multiple unexpected high-molecular-weight peaks after running a reaction in acidic media. What is happening?

A1: You are observing acid-catalyzed polymerization. Under acidic conditions, the 3-carbaldehyde group becomes protonated, drastically increasing its electrophilicity. Simultaneously, the 5-methoxy group enriches the electron density at the C2 position of the indole ring. This allows the C2 carbon of one molecule to attack the protonated carbonyl of another, leading to rapid dimerization and subsequent polymerization[1]. Causality Fix: If acidic conditions are mandatory, maintain the pH above 4.0 or operate at sub-ambient temperatures to kinetically slow the dimerization pathway.

Q2: Is the N-benzyl protecting group at risk of cleavage during basic workups?

A2: No. The N-benzyl group is generally highly robust under basic conditions. However, under forcing acidic conditions (e.g., refluxing strong mineral acids) or in the presence of strong Lewis acids, cleavage of the benzyl group is a possibility, which would yield the debenzylated 5-methoxy-1H-indole-3-carbaldehyde[1].

Q3: What specific degradants should I monitor when exposing this compound to strong bases?

A3: Because the 3-carbaldehyde group lacks α -protons, it cannot undergo aldol condensation. Instead, under strong basic conditions (e.g., >0.1 M NaOH), it is susceptible to the Cannizzaro reaction[1]. This disproportionation yields two specific degradants: 1-benzyl-5-methoxy-1H-indole-3-carboxylic acid (oxidation product) and (1-benzyl-5-methoxy-1H-indol-3-yl)methanol (reduction product). Additionally, aerobic oxidative degradation to the carboxylic acid can occur[2].

Q4: I am using methanol as a solvent with a mild acid catalyst. Why is my yield of the target product so low?

A4: You are inadvertently forming an acetal. In the presence of alcoholic solvents (like methanol or ethanol) and an acid catalyst, the aldehyde group will readily undergo nucleophilic addition by the solvent to form hemiacetals and stable acetals. Causality Fix: Switch to a non-nucleophilic solvent such as acetonitrile, THF, or DMF when acidic conditions are required[3].

Quantitative Data & Stability Summary

To assist in your analytical method development, below is a summary of the expected stability profiles and kinetic vulnerabilities of the compound.

ConditionPrimary Degradation PathwayExpected DegradantsRelative Kinetics (at 60°C)Mitigation Strategy
0.1 M HCl Electrophilic Aromatic SubstitutionDimers, PolymersFast (T½ < 4 hours)Neutral pH workup; Avoid heat
0.1 M HCl in MeOH Acetal FormationDimethyl acetal derivativeVery Fast (T½ < 1 hour)Use aprotic solvents (e.g., ACN)
0.1 M NaOH Cannizzaro DisproportionationCarboxylic acid, AlcoholSlow (T½ > 12 hours)Limit exposure time to strong base
Aerobic Base Oxidative DegradationIndole-3-carboxylic acidModerate (T½ ~ 8 hours)Degas solvents; Backfill with Argon

Validated Experimental Workflow: Forced Degradation Study

To confidently establish a stability-indicating assay for this compound, you must perform a self-validating forced degradation study. This protocol ensures mass balance—meaning the loss of the parent peak area directly correlates to the appearance of degradant peak areas without on-column artifacts.

Protocol Stock 1. Stock Preparation 1 mg/mL in Acetonitrile Split 2. Aliquot into Stressors Stock->Split Acidic Acid Stress + 0.2 M HCl Split->Acidic Basic Base Stress + 0.2 M NaOH Split->Basic Control Control + Purified Water Split->Control Incubate 3. Incubation 60°C, Protected from Light Acidic->Incubate Basic->Incubate Control->Incubate Sample 4. Kinetic Sampling 0, 2, 4, 8, 24 hours Incubate->Sample Neutralize 5. Neutralization Arrest Degradation Sample->Neutralize Analyze 6. LC-MS/HPLC Analysis Mass Balance Verification Neutralize->Analyze

Fig 2. Self-validating forced degradation workflow for stability-indicating method development.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

  • Accurately weigh 10 mg of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. (Causality: Acetonitrile is chosen over methanol to prevent solvent-induced acetal formation during acidic stress[1],[3]).

Step 2: Execution of Stress Conditions

  • Acidic Stress: To 1 mL of stock, add 1 mL of 0.2 M HCl (Final concentration: 0.1 M HCl).

  • Basic Stress: To 1 mL of stock, add 1 mL of 0.2 M NaOH (Final concentration: 0.1 M NaOH).

  • Control: To 1 mL of stock, add 1 mL of purified water.

Step 3: Incubation & Kinetic Sampling

  • Seal the vials and incubate at 60°C, strictly protected from light to prevent photo-oxidation.

  • Withdraw 100 µL aliquots at precise time points: 0, 2, 4, 8, and 24 hours.

Step 4: Critical Neutralization (Self-Validation Step)

  • Why this matters: Injecting highly acidic or basic samples directly into an HPLC system degrades the column and allows degradation to continue while the sample sits in the autosampler.

  • Immediately neutralize the acidic aliquot with an equivalent volume of 0.1 M NaOH.

  • Immediately neutralize the basic aliquot with an equivalent volume of 0.1 M HCl[1].

  • Dilute the neutralized samples 1:10 with the mobile phase prior to injection.

Step 5: Analysis

  • Analyze using a stability-indicating LC-MS method (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid). Calculate mass balance by ensuring the sum of the parent and degradant peak areas remains constant across all time points.

References

  • BenchChem Tech Support: Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. BenchChem. 1

  • MDPI: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI Molecules. 3

  • BenchChem Tech Support: Preventing degradation of indole-3-carboxaldehyde. BenchChem. 2

Sources

Troubleshooting low yields in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of substituted indoles. Here, we move beyond simple procedural outlines to provide in-depth, evidence-based troubleshooting strategies grounded in the fundamental principles of the reaction mechanism. Our goal is to empower you to diagnose issues systematically and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when troubleshooting the Fischer indole synthesis.

Q1: My Fischer indole synthesis is not working at all, or the yield is extremely low. What are the first things I should check?

A1: When faced with a failed or very low-yielding reaction, a systematic check of the fundamentals is crucial. Start with the quality of your starting materials, as arylhydrazines can degrade over time.[1] Ensure your reaction conditions, including temperature, solvent, and the choice and concentration of your acid catalyst, are appropriate for your specific substrates, as the reaction is highly sensitive to these parameters.[1][2]

Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a classic challenge.[2] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions. The choice of acid catalyst and its concentration is a key parameter to investigate.[1][3] Stronger acids generally favor the formation of the indole derived from the less substituted enamine intermediate.[1]

Q3: My reaction mixture turns into a black, intractable tar. What causes this and how can I prevent it?

A3: Tar formation is a common issue, often resulting from harsh reaction conditions.[4] The use of strong protic acids like sulfuric acid or high reaction temperatures can lead to the decomposition of starting materials, intermediates, or the indole product itself.[4] To mitigate this, consider using milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂).[4][5] Running the reaction at a lower temperature for a longer duration can also be beneficial.[4]

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

A4: The direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is problematic and often fails under typical conditions.[6] A widely used and more reliable alternative is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield indole.[6][7]

Q5: Why is the synthesis of 3-aminoindoles via the Fischer method so challenging?

A5: The synthesis of 3-aminoindoles is a known limitation of the Fischer indole synthesis.[8] This is due to the presence of the electron-donating amino group on the carbonyl-derived portion of the hydrazone intermediate, which can over-stabilize a key intermediate, leading to a competing side reaction of N-N bond cleavage rather than the desired cyclization.[8][9]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common problems, exploring the underlying causes and offering specific, actionable solutions.

Issue 1: Low or No Product Formation

A low or non-existent yield is one of the most frequent frustrations with this synthesis. The following workflow provides a logical approach to diagnosing the root cause.

Troubleshooting Workflow for Low Yields

A Low or No Yield B Verify Purity of Starting Materials (Arylhydrazine & Carbonyl) A->B Start Here B->A If impure, purify/replace C Optimize Acid Catalyst (Brønsted vs. Lewis, Concentration) B->C If pure D Adjust Reaction Conditions (Temperature & Time) C->D If no improvement G Successful Reaction C->G If yield improves E Evaluate Substrate Electronics (Substituent Effects) D->E If no improvement D->G If yield improves F Consider a One-Pot Procedure E->F If N-N cleavage is suspected E->G If yield improves with milder conditions F->G To minimize intermediate loss

Caption: A systematic workflow for troubleshooting low yields.

1. Purity of Starting Materials: The Foundation of Success

  • The Problem: Arylhydrazines are susceptible to oxidation and degradation, especially if they are old or have been stored improperly. Impurities in either the arylhydrazine or the carbonyl compound can introduce competing side reactions or inhibit the catalyst.

  • The Solution:

    • Always use freshly distilled or recrystallized arylhydrazines and carbonyl compounds.

    • If possible, verify the purity of your starting materials by NMR or other appropriate analytical techniques.

    • Consider preparing the hydrazone intermediate and purifying it before the cyclization step. This is especially useful if the hydrazone is a stable, crystalline solid.

2. The Critical Role of the Acid Catalyst

The choice and concentration of the acid catalyst are arguably the most critical parameters in the Fischer indole synthesis.[3][10][11] The acid facilitates both the tautomerization of the hydrazone to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[6][12]

  • The Problem: The optimal acid catalyst is highly substrate-dependent.

    • Too Weak: A weak acid may not be sufficient to promote the key rearrangement step, leading to an incomplete reaction.

    • Too Strong: An overly strong acid can lead to degradation of the starting materials, the enamine intermediate, or the final indole product, resulting in tar formation.[4]

  • The Solution: A systematic screening of acid catalysts is often necessary.

Catalyst Type Examples Typical Use Cases & Considerations
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Polyphosphoric acid (PPA), Eaton's Reagent (P₂O₅/MeSO₃H)Widely used and effective for many substrates.[13] PPA and Eaton's reagent can be particularly effective for less reactive substrates but can also be harsh.[5][14]
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Often milder than strong Brønsted acids and can be beneficial for sensitive substrates.[10] ZnCl₂ is one of the most commonly used catalysts.[6] They can sometimes offer different regioselectivity compared to Brønsted acids.

3. Optimizing Reaction Conditions: Temperature, Time, and Solvent

  • The Problem: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the[3][3]-sigmatropic rearrangement. However, excessively high temperatures or prolonged reaction times can promote decomposition and polymerization.[2][4] The solvent also plays a crucial role in solubility and can influence the reaction pathway.

  • The Solution:

    • Temperature: Begin with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC. Microwave irradiation can sometimes provide rapid heating and improved yields with shorter reaction times.[5]

    • Solvent: Acetic acid is often a good starting point as it can act as both a solvent and a catalyst.[11] For higher temperatures, solvents like toluene or xylene are common. In some cases, running the reaction neat (without a solvent) can be effective.[15][16]

    • Atmosphere: For electron-rich substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yields.[5]

Issue 2: Formation of Side Products

The appearance of multiple spots on a TLC plate is a clear indicator of side reactions, which reduce the yield of the desired product and complicate purification.

Troubleshooting Side Product Formation

A Multiple Products Observed B Identify the Nature of Byproducts (e.g., TLC, NMR of crude mixture) A->B C Is an Unsymmetrical Ketone Used? B->C D Are Electron-Donating Groups Present on the Carbonyl Moiety? B->D E Is the Reaction Mixture Tarry? B->E F Optimize for Regioselectivity (Screen Acids, Adjust Temperature) C->F Yes G Suppress N-N Cleavage (Use Milder Lewis Acid, Lower Temp.) D->G Yes H Minimize Decomposition (Use Milder Conditions, Inert Atmosphere) E->H Yes

Caption: A decision tree for addressing side product formation.

1. Regioisomer Formation with Unsymmetrical Ketones

  • The Cause: When an unsymmetrical ketone is used, the initial hydrazone can tautomerize to two different enamine intermediates, leading to the formation of two regioisomeric indoles. The ratio of these isomers is determined by the relative rates of formation of the enamines and their subsequent rearrangement.

  • The Solution:

    • Catalyst Choice: The acidity of the medium can significantly influence the product ratio. A systematic screening of both Brønsted and Lewis acids is recommended.[3] In some systems, stronger acids favor the "less-substituted" indole (from the kinetic enamine), while weaker acids may favor the "more-substituted" indole (from the thermodynamic enamine).

    • Steric Control: If one side of the ketone is significantly more sterically hindered, enamine formation will be favored at the less hindered side. This can be exploited to control regioselectivity.

2. N-N Bond Cleavage: A Competing Pathway

  • The Cause: A significant competing pathway, particularly with hydrazones derived from carbonyl compounds bearing electron-donating groups, is the heterolytic cleavage of the N-N bond.[8][9] This pathway is favored because the electron-donating groups stabilize the resulting iminium cation, making the N-N bond cleavage more favorable than the desired[3][3]-sigmatropic rearrangement.[8] This leads to the formation of an aniline and other byproducts.

  • The Solution:

    • Switch to a Milder Catalyst: Strong Brønsted acids can promote N-N cleavage. Switching to a milder Lewis acid, such as ZnCl₂, can often favor the desired cyclization pathway.[8]

    • Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired rearrangement, so lowering the temperature can help to disfavor it.

3. Tar and Polymeric Byproducts

  • The Cause: As discussed previously, harsh acidic conditions and high temperatures are the primary culprits for the formation of intractable tars and polymers.[4] The highly reactive intermediates and the electron-rich indole product can be susceptible to acid-catalyzed polymerization.

  • The Solution:

    • Systematic Optimization: Carefully optimize the reaction temperature and time to find a balance where the desired reaction proceeds at a reasonable rate while minimizing decomposition.

    • Protecting Groups: For particularly sensitive substrates, such as those containing hydroxyl groups, protecting the sensitive functionality before the Fischer cyclization can prevent it from participating in side reactions.[5]

Issue 3: Difficult Purification

Even when the reaction is successful, isolating the pure indole product can be a challenge.

1. Co-elution of Product and Impurities

  • The Problem: The desired indole may have a similar polarity to byproducts or unreacted starting materials, making separation by column chromatography difficult.

  • The Solution:

    • Optimize Eluent System: Systematically screen different solvent systems for column chromatography. Sometimes, the addition of a small percentage of a more polar solvent like methanol can improve separation.[1]

    • Alternative Purification Techniques: Consider recrystallization if your product is a solid. For very challenging separations, preparative HPLC may be necessary.

2. Product Decomposition on Silica Gel

  • The Problem: Indoles, being electron-rich heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition during chromatography.[1][17]

  • The Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine in the eluent.[17]

    • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[17] Reversed-phase silica (C18) is another option for more polar indoles.[17]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the arylhydrazine (1.0 equivalent) and the ketone or aldehyde (1.05–1.2 equivalents) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the limiting starting material and formation of the hydrazone.

  • Indolization: To the reaction mixture, add the acid catalyst (e.g., 0.1–1.0 equivalent of p-TsOH, or 1-2 equivalents of ZnCl₂).

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed in a non-aqueous solvent, dilute it with an organic solvent like ethyl acetate.

  • Carefully neutralize the acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Decarboxylation of Indole-2-Carboxylic Acid

This protocol is useful for synthesizing indoles that are not readily accessible from simple aldehydes or ketones.[6][7]

  • In a round-bottom flask, combine the indole-2-carboxylic acid with a high-boiling point solvent such as quinoline or diphenyl ether.

  • Add a catalytic amount of copper chromite or copper(I) oxide.

  • Heat the mixture to a high temperature (typically 200–250 °C) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and purify the resulting indole by distillation, sublimation, or column chromatography.

References

  • Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5752–5755. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Purification techniques for indole aldehydes. BenchChem Technical Support.
  • BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem Technical Support.
  • Merck Index. (1993). Fischer Indole Synthesis.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry Technical Support.
  • Royal Society of Chemistry. (2017).
  • Matsumoto, K., Tanaka, A., Yuklo, I., Hayashi, N., Toda, M., & Bulman, R. A. (2003). Fischer indole synthesis in the absence of a solvent. Semantic Scholar.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Li, J. J. (2009). Fischer indole synthesis. In Name Reactions (pp. 227-228). Springer Berlin Heidelberg.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
  • UKHSA Research Portal. Fischer indole synthesis in the absence of a solvent.
  • Chemistry Stack Exchange. (2020).
  • Organic Chemistry Portal. Synthesis of indoles.
  • Taylor & Francis Online. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW.
  • BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors. BenchChem Technical Support.
  • ResearchGate. (1993). ChemInform Abstract: Progress in the Fischer Indole Reaction. A Review.
  • Canadian Science Publishing. (1963).
  • BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles.
  • Semantic Scholar. (2003). FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT.
  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2488-2494.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.
  • American Chemical Society. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
  • Zhao, D., Hughes, D. L., Bender, D. R., DeMarco, A. M., & Reider, P. J. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.
  • Land of Learning. (2025). Fischer Indole Synthesis Mechanism. YouTube.
  • Wikipedia. Fischer indole synthesis.
  • PubMed.
  • Chrom Tech, Inc. (2024).
  • University of Chemistry and Technology, Prague.
  • Gulevich, A. V., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic letters, 12(19), 4400–4403.
  • MDPI. (2023).
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis.

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Technical Support Center: Purification of Indole Aldehydes via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of indole aldehydes. Indole-3-carboxaldehyde and its derivatives are critical intermediates in drug development and alkaloid synthesis, typically generated via the Vilsmeier-Haack reaction[1]. While this reaction is robust, it frequently yields crude products contaminated with unreacted indole, phosphorus byproducts, and conjugated polymeric species[2].

This guide provides researchers and scientists with authoritative, causality-driven protocols and troubleshooting workflows to achieve high-purity indole aldehydes through optimized recrystallization.

Part 1: Mechanistic Standard Operating Procedure (SOP)

Recrystallization is not merely a physical task; it is a thermodynamic purification method dependent on solubility differentials and controlled nucleation. The following protocol is designed as a self-validating system for the purification of crude indole-3-carboxaldehyde.

Step-by-Step Methodology

1. Dissolution & Saturation

  • Action: Weigh the crude indole-3-carboxaldehyde and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling 95% ethanol (approximately 8.5 mL per gram of crude product)[2]. Keep the flask on a hot plate and swirl continuously.

  • Causality: The solvent must possess a steep solubility gradient—highly soluble at the boiling point, poorly soluble at room temperature[3]. Using the absolute minimum volume ensures the solution reaches critical supersaturation upon cooling, maximizing product recovery[4].

  • Validation Checkpoint: The solution must become entirely transparent. If cloudiness persists, either insoluble inorganic salts are present (requiring hot filtration) or insufficient solvent was used.

2. Hot Filtration & Decolorization (Conditional)

  • Action: If the hot solution is dark brown or pinkish, add 1–2% (w/w) activated charcoal. Boil for 3–5 minutes, then filter rapidly through a fluted filter paper or a heated Celite bed[5].

  • Causality: High-molecular-weight polymeric impurities (common Vilsmeier-Haack byproducts) selectively adsorb to the highly porous surface of the activated carbon. Hot filtration prevents the desired product from prematurely crystallizing on the filter apparatus.

  • Validation Checkpoint: The resulting filtrate should be pale yellow or colorless.

3. Controlled Nucleation & Cooling

  • Action: Seal the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath for 30–60 minutes[2].

  • Causality: Slow cooling allows the indole aldehyde molecules to arrange into a highly ordered, pure crystal lattice, thermodynamically excluding impurities[3]. Rapid cooling forces sudden precipitation, which traps solvent and impurities within the crystal matrix[4].

4. Isolation & Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 95% ethanol[2].

  • Causality: The ice-cold wash displaces the residual mother liquor (which contains the soluble impurities) without providing enough thermal energy to re-dissolve the purified crystal lattice[2].

  • Validation Checkpoint: The final crystals should exhibit a sharp melting point (e.g., 196–199°C for pure indole-3-carboxaldehyde)[4]. A depressed or broad melting range indicates trapped impurities or residual solvent.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in recrystallization. The table below synthesizes empirical data for common indole aldehyde purification systems.

Solvent SystemTypical YieldPurity ProfileMechanistic Notes & Causality
95% Ethanol ~85%HighStandard choice. Provides an optimal solubility gradient for indole-3-carboxaldehyde[1][2].
Acetone / Water 50–90%HighExcellent for oxime derivatives. Acetone dissolves the crude; water acts as an anti-solvent to force precipitation[6].
Methanol ~75%ModerateViable alternative, but the compound exhibits higher cold solubility in methanol, slightly reducing overall recovery[7].
DMF / Water ~56%HighUseful for highly substituted, non-polar indoles. Requires extensive washing to remove the high-boiling DMF[6].

Part 3: Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve physical anomalies during the recrystallization process.

RecrystallizationWorkflow Start Crude Indole Aldehyde (Vilsmeier-Haack Product) Dissolve Dissolve in Minimum Hot Solvent (e.g., 8.5 mL 95% EtOH / g) Start->Dissolve Colored Dark/Colored Impurities Present? Dissolve->Colored Charcoal Add Activated Charcoal & Perform Hot Filtration Colored->Charcoal Yes Cooling Slow Cooling to Room Temperature Colored->Cooling No Charcoal->Cooling Oiling Oiling Out Occurs? Cooling->Oiling FixOil Reheat, Add Seed Crystal or Anti-Solvent (Water) Oiling->FixOil Yes Crystallize Crystal Formation (Nucleation & Growth) Oiling->Crystallize No FixOil->Cooling Yield Low Crystal Yield? Crystallize->Yield FixYield Concentrate Filtrate & Apply Ice Bath Yield->FixYield Yes Isolate Vacuum Filtration & Ice-Cold Solvent Wash Yield->Isolate No FixYield->Isolate

Troubleshooting workflow for the recrystallization of indole aldehydes.

Part 4: Targeted Troubleshooting Guide

Q: My indole aldehyde is "oiling out" (forming a liquid layer instead of crystals) during cooling. How do I fix this? A: "Oiling out" occurs when the target compound separates from the solvent as a liquid because the supersaturation point is reached above the compound's melting point, or because a high concentration of impurities has significantly depressed the melting point[3]. Resolution Protocol:

  • Reheat the mixture until the oil completely redissolves.

  • Add a small amount of the hot primary solvent (to slightly dilute the impurity concentration) or add an anti-solvent dropwise until cloudy, then clear with one drop of primary solvent[4].

  • Introduce a seed crystal of pure indole-3-carboxaldehyde just as the solution begins to cool. This provides a physical nucleation site, forcing the molecules into a solid crystalline lattice rather than an amorphous oil[3].

Q: The recovered crystals have a distinct pink or brown discoloration. How can I achieve pure, pale-yellow crystals? A: Indole aldehydes synthesized via the Vilsmeier-Haack reaction often contain dark, conjugated polymeric byproducts or oxidized indole species[1]. Resolution Protocol: Perform a hot filtration with activated charcoal. Add 1-2% (by weight) activated charcoal to the hot solution, boil for 5 minutes, and filter rapidly[2]. The high surface area of the charcoal selectively adsorbs the large, conjugated colored impurities, leaving the smaller target molecules in solution.

Q: My crystal recovery is exceptionally low (<50%). What went wrong? A: High product loss is almost exclusively caused by using an excessive volume of recrystallization solvent or insufficient cooling[2][4]. Resolution Protocol: Concentrate the mother liquor using a rotary evaporator to remove about 50% of the solvent volume, then repeat the cooling process. In future runs, strictly adhere to the ~8.5 mL/g ratio for 95% ethanol[2] and ensure the final cooling stage utilizes an ice bath for at least 30 minutes to minimize cold solubility.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the primary impurities in crude indole-3-carboxaldehyde synthesized via the Vilsmeier-Haack reaction? A: The crude product typically contains unreacted indole, residual dimethylformamide (DMF), phosphorus byproducts, and potentially N-formylated or di-formylated side products[1][2]. Proper basic work-up (neutralization with NaOH) removes the inorganic salts, leaving the organic impurities to be resolved via recrystallization[1].

Q: How should I store purified indole-3-carboxaldehydes to prevent degradation? A: Indole aldehydes are sensitive to prolonged exposure to air and light, which can lead to autoxidation into the corresponding indole carboxylic acid[4]. Store the purified, thoroughly dried crystals in an amber glass vial under an inert atmosphere (argon or nitrogen) at 4°C or lower[2].

Q: Can I use column chromatography instead of recrystallization? A: Yes. While recrystallization is preferred for bulk purification due to scalability and cost, column chromatography (using a silica gel stationary phase and a hexanes/ethyl acetate or dichloromethane/methanol eluent) is highly effective for complex mixtures or removing closely related structural impurities that co-crystallize[1][2].

References

  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. BenchChem. 2

  • Purification techniques for indole aldehydes. BenchChem. 4

  • Reaction condition modifications for indole-3-carboxaldehyde synthesis. BenchChem. 1

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. 6

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. 5

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. MDMA.ch. 7

  • RECRYSTALLISATION. University of Calgary. Link

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. 3

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Challenges in scaling up the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles you'll encounter during scale-up and optimization. Our goal is to equip you with the expertise to not only execute the synthesis but also to troubleshoot it effectively.

The synthesis of this target molecule is typically achieved in a two-step sequence: (1) N-alkylation of 5-methoxy-1H-indole with benzyl bromide, followed by (2) formylation of the resulting 1-benzyl-5-methoxy-1H-indole, most commonly via the Vilsmeier-Haack reaction. While seemingly straightforward, each stage presents unique challenges, particularly when transitioning from milligram to multi-gram scales.

Overall Synthetic Workflow

The diagram below outlines the high-level, two-stage process for synthesizing the target compound.

A Start: 5-Methoxy-1H-indole B Step 1: N-Benzylation Reagents: Benzyl Bromide, Base (e.g., KOH) Solvent: DMSO or Acetone A->B C Intermediate: 1-Benzyl-5-methoxy-1H-indole B->C D Step 2: Vilsmeier-Haack Formylation Reagents: POCl₃, Anhydrous DMF C->D E Final Product: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde D->E F Purification (Recrystallization or Chromatography) E->F

Caption: High-level workflow for the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Troubleshooting Guide: From Lab Bench to Scale-Up

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Section 1: Low Yield & Incomplete Conversion

Q1: My overall yield is disappointingly low after the Vilsmeier-Haack formylation step. What are the most probable causes?

A1: Low yield in a Vilsmeier-Haack reaction is a classic issue that usually points to one of three areas: the integrity of your Vilsmeier reagent, the reaction conditions, or the purity of your starting indole.

  • Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive.[1][2] It is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Any water present will rapidly quench the reagent and inhibit the formylation.

    • Expert Insight: Always use freshly distilled or anhydrous grade DMF. Ensure your glassware is rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Sub-optimal Reagent Stoichiometry & Quality: The ratio of POCl₃ to DMF is critical for efficient reagent formation. Furthermore, old or improperly stored POCl₃ can degrade, leading to lower reactivity.

    • Actionable Advice: A typical molar ratio is around 1.2 to 1.5 equivalents of POCl₃ relative to your indole substrate. Ensure the POCl₃ is fresh and handled correctly.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C).[3] Subsequently, the formylation of the indole often requires heating.[3][4] Poor temperature control at either stage can lead to side reactions or decomposition.

    • Expert Insight: Add the POCl₃ to the DMF dropwise while maintaining a cold bath. Once the indole is added, use a controlled heating mantle and monitor the internal temperature closely. For larger scales, this becomes even more critical due to heat transfer limitations.[5][6]

cluster_0 Troubleshooting Low Yield Problem {Low Yield | TLC shows significant unreacted starting material} Cause1 Moisture? - Anhydrous DMF/glassware? - Inert atmosphere? Problem->Cause1 Check Cause2 Reagents? - Fresh POCl₃? - Correct stoichiometry? Problem->Cause2 Check Cause3 Temperature? - Controlled cooling during reagent formation? - Stable heating during reaction? Problem->Cause3 Check Solution {Corrective Actions | - Dry all solvents/glassware - Use fresh reagents - Calibrate temperature control } Cause1->Solution Cause2->Solution Cause3->Solution

Caption: A logical workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.

Section 2: Impurity Formation and Side Reactions

Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side products?

A2: The electron-rich nature of the indole ring, while facilitating the desired C3 formylation, can also lead to side reactions if conditions are not carefully controlled.

  • Tar/Polymer Formation: This is a common issue in many acid-catalyzed reactions involving indoles, especially at elevated temperatures or with prolonged reaction times.[5]

    • Expert Insight: The methoxy group on your starting material is electron-donating, which further activates the ring system and can increase its propensity to polymerize. Avoid excessively high temperatures and monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up promptly.

  • Chlorination: While more prevalent in the Vilsmeier-Haack formylation of other heterocycles like uracils, chlorination of the indole ring is a possible side reaction, though typically minor.[1]

  • Impurities from Starting Materials: The scale-up process can amplify the impact of minor impurities in your starting 1-benzyl-5-methoxy-1H-indole.[5]

    • Actionable Advice: Ensure the purity of your intermediate before proceeding to the formylation step. A simple recrystallization or filtration through a silica plug can make a significant difference in the final outcome.

Table 1: Troubleshooting Summary
Observed Problem Potential Root Cause Recommended Solution
Low Yield Moisture contamination; degraded reagents; poor temperature control.Use anhydrous solvents/glassware under an inert atmosphere; use fresh POCl₃; maintain strict temperature control during reagent formation and reaction.[3]
Reaction Stalls Incomplete formation of Vilsmeier reagent; poor quality DMF.Ensure dropwise addition of POCl₃ at 0-10 °C; use freshly distilled DMF.
Significant Tar Formation Reaction temperature too high or reaction time too long.Reduce reaction temperature and monitor closely by TLC to avoid prolonged heating after completion.[5]
Product "Oils Out" Improper solvent system for crystallization; rapid cooling.Screen different solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexane); allow for slow cooling to promote crystal growth.[5][7]
Scale-Up Failure Poor heat transfer leading to thermal runaway; inefficient mixing.Use a jacketed reactor with efficient cooling; ensure adequate agitation to prevent localized hot spots; consider slower reagent addition rates.[5][6]
Section 3: Scale-Up Challenges

Q3: I had a 90% yield on a 1-gram scale, but the reaction failed when I tried to produce 50 grams. What went wrong?

A3: This is a classic scale-up challenge. Reactions that are well-behaved in a round-bottom flask can become problematic in larger reactors due to changes in surface area-to-volume ratios, which profoundly affect heat and mass transfer.[5][6]

  • Heat Transfer Limitations: The Vilsmeier-Haack reaction is exothermic. In a large reactor, the heat generated may not dissipate quickly enough, leading to a temperature spike or "thermal runaway."[5][6] This can cause decomposition of your product and starting materials, resulting in significant tar formation.

    • Expert Insight: Use a jacketed reactor with an appropriate cooling fluid. Consider a slower, controlled rate of addition for the limiting reagent to manage the exotherm.

  • Mass Transfer & Mixing: Inefficient stirring in a large vessel can create "hot spots" or areas of high reactant concentration, promoting side reactions.[6] What works with a small magnetic stir bar will not suffice for a 50 L reactor.

    • Actionable Advice: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or turbine) to maintain a homogenous mixture. The rate of reagent addition can also have a significant impact on the reaction profile at scale.[5]

Frequently Asked Questions (FAQs)

Q: Why is the formylation selective for the C3 position of the indole ring? A: The C3 position of the indole nucleus is the most electron-rich and, therefore, the most nucleophilic position.[8] The nitrogen atom at position 1 donates its lone pair of electrons into the ring system, creating a high electron density at C3, making it the preferential site for electrophilic aromatic substitution by the Vilsmeier reagent.[9]

Q: How critical are anhydrous conditions for this reaction? A: Absolutely critical. The Vilsmeier reagent is highly reactive towards water.[1] Any moisture will hydrolyze the reagent, rendering it inactive for formylation and leading to significantly reduced yields.

Q: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. Second, the electron-rich C3 position of the indole attacks this reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[1][2][9]

cluster_0 Vilsmeier-Haack Mechanism reagent_formation 1. Reagent Formation DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) electrophilic_attack 2. Electrophilic Attack Indole attacks Vilsmeier Reagent at C3 reagent_formation->electrophilic_attack intermediate 3. Iminium Salt Intermediate Formation electrophilic_attack->intermediate hydrolysis 4. Aqueous Work-up Hydrolysis of the iminium salt intermediate->hydrolysis product Final Product: Indole-3-carbaldehyde hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Q: What are the best practices for purifying the final product? A: The crude product is often isolated as a solid after quenching the reaction with ice water and neutralizing with a base.[3] Purification can then be achieved by:

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Common solvent systems include ethanol/water or ethyl acetate/hexane.[7]

  • Column Chromatography: If recrystallization is ineffective or impurities are persistent, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.[1][7]

Experimental Protocol Example

The following is a representative lab-scale protocol. Conditions should be optimized for your specific setup.

Step 1: Synthesis of 1-Benzyl-5-methoxy-1H-indole This step is adapted from established procedures for N-alkylation of indoles.[10]

  • To a solution of 5-methoxy-1H-indole (1 equiv.) in anhydrous acetone, add powdered potassium hydroxide (KOH, 1.25 equiv.).

  • Stir the mixture at room temperature until the base is well-dispersed.

  • Add benzyl bromide (1 equiv.) dropwise. A white precipitate may form.

  • Stir the reaction for 15-30 minutes, monitoring by TLC.

  • Filter off the solid, concentrate the filtrate, and purify the residue by column chromatography to yield 1-benzyl-5-methoxy-1H-indole.

Step 2: Vilsmeier-Haack Formylation This protocol is based on general methods for indole formylation.[3][4]

  • In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (approx. 5 mL per gram of indole) to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at this temperature.

  • Add a solution of 1-benzyl-5-methoxy-1H-indole (1 equiv.) in a minimal amount of anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, then heat to 35-40 °C for an additional hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude solid by recrystallization from ethanol.

Table 2: Representative Reaction Conditions for Indole Formylation
Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[3]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl)[3]
5-MethylindolePOCl₃, DMF0 to 85688[3]

Note: Yields and conditions are substrate-dependent and require optimization.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]

  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC. Available at: [Link]

  • 1-benzylindole - Organic Syntheses Procedure. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. Available at: [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC. Available at: [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem.
  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Yasuoki Mu.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - Semantic Scholar. Available at: [Link]

  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Technical Support Center: Purification of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde - Benchchem.
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • C2 Selective Direct Alkynylation of Indoles - AWS. Available at: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Bioactivity: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a vast array of therapeutic agents due to its structural versatility and ability to interact with diverse biological targets.[1][2][3] Among its simplest derivatives, indole-3-carbaldehyde (I3A), a natural metabolite of L-tryptophan produced by gut microbiota, has garnered significant attention for its intrinsic biological activities.[4][5] It is a known immunomodulator and anti-inflammatory agent, primarily acting through the Aryl Hydrocarbon Receptor (AhR).[4][6][7]

As the field of drug discovery continually seeks to optimize natural scaffolds for enhanced potency and selectivity, synthetic derivatives like 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde represent a logical progression. This guide provides a comprehensive, objective comparison between the parent compound, indole-3-carbaldehyde, and its structurally modified analogue, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde. We will dissect their structural differences, compare their known and hypothesized biological activities based on structure-activity relationships (SAR), and provide a detailed experimental protocol for a head-to-head comparative analysis.

Section 1: Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the strategic substitutions on the indole core. Indole-3-carbaldehyde is the unsubstituted parent compound. In contrast, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde features two key modifications: a benzyl group (-CH₂-Ph) at the N1 position and a methoxy group (-OCH₃) at the C5 position.

G cluster_0 Indole-3-carbaldehyde (I3A) cluster_1 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde I3A I3A DERIV

Caption: Chemical structures of the parent and substituted indole aldehydes.

These substitutions are not trivial; they significantly alter the molecule's physicochemical properties, which in turn dictates its pharmacokinetics and pharmacodynamics.

  • N1-Benzylation: The addition of a benzyl group at the indole nitrogen removes the N-H proton, preventing hydrogen bonding and significantly increasing the molecule's lipophilicity (fat-solubility). This modification can profoundly impact cell membrane permeability and may introduce new steric interactions within a receptor's binding pocket. Studies on the related compound, indole-3-carbinol, have shown that N-benzylation can dramatically enhance antiproliferative potency.[8]

  • C5-Methoxylation: The methoxy group is a strong electron-donating group. Its presence at the C5 position increases the electron density of the aromatic system. This can influence the molecule's metabolic stability and modulate the strength of its interactions with biological targets.

Table 1: Comparison of Physicochemical Properties

PropertyIndole-3-carbaldehyde1-benzyl-5-methoxy-1H-indole-3-carbaldehydeReference(s)
Molecular Formula C₉H₇NOC₁₇H₁₅NO₂[5][9]
Molecular Weight 145.16 g/mol 265.31 g/mol [5][9]
CAS Number 487-89-8104634-36-8 (similar structure)[5][9]
Appearance Colorless to off-white solidNot widely documented[4]
Key Substituents NoneN1: Benzyl group; C5: Methoxy group
Predicted Effect Baseline activityEnhanced lipophilicity, altered electronic profile[8]

Section 2: Biological Activity and Mechanism of Action

While direct comparative experimental data is limited, we can construct a robust analysis based on the well-documented activity of I3A and established structure-activity relationships for the indole scaffold.

Indole-3-carbaldehyde (The Benchmark)

The primary and most well-characterized mechanism of action for I3A is its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) .[4][5] AhR is a ligand-activated transcription factor crucial for regulating xenobiotic metabolism, immune responses, and intestinal homeostasis.

The activation pathway is as follows:

  • Binding: I3A, produced by gut bacteria from tryptophan, binds to the cytosolic AhR complex.[4]

  • Translocation: This binding event causes the complex to translocate into the nucleus.[4]

  • Transcription: In the nucleus, the complex dimerizes with ARNT (AhR Nuclear Translocator) and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs).[4]

  • Gene Expression: This binding initiates the transcription of target genes, most notably Interleukin-22 (IL-22), which plays a critical role in promoting mucosal immunity and epithelial barrier function.[5]

Recent studies have further elucidated that I3A's anti-inflammatory effects are mediated through this AhR pathway, which subsequently inhibits the production of reactive oxygen species (ROS) and prevents the activation of the NLRP3 inflammasome, a key driver of intestinal inflammation.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-carbaldehyde (or Derivative) AhR_complex AhR Complex (AhR, HSP90, etc.) I3A->AhR_complex Binds AhR_activated Activated AhR-Ligand Complex AhR_complex->AhR_activated Conformational Change Dimer AhR/ARNT Dimer AhR_activated->Dimer Translocates & Dimerizes with ARNT ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds Gene Target Gene Transcription (e.g., IL-22, CYP1A1) XRE->Gene Promotes

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (The Derivative)

In the absence of direct studies, the activity of this derivative must be inferred. The structural modifications suggest a potential modulation of the known AhR activity.

  • Hypothesized Impact on AhR Agonism:

    • The N-benzyl group increases lipophilicity, which could enhance its ability to cross cell membranes and reach the cytosolic AhR, potentially leading to a lower effective concentration (EC₅₀).

    • The C5-methoxy group , being electron-donating, alters the electron distribution across the indole ring. The AhR binding pocket is known to be sensitive to the electronic and steric properties of its ligands. This could either increase or decrease binding affinity compared to the unsubstituted I3A.

Given that N-substitution in related indole compounds has led to significantly enhanced biological potency, it is a reasonable hypothesis that 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde may act as a more potent AhR agonist than indole-3-carbaldehyde. [8] However, only direct experimental testing can confirm this hypothesis.

Section 3: Proposed Experimental Protocol for Comparative Analysis

To move from hypothesis to data, a direct, quantitative comparison of the two compounds is necessary. The most logical and scientifically rigorous approach is to compare their potency as AhR agonists using a cell-based reporter gene assay.

Objective: To quantitatively determine and compare the AhR agonist activity of indole-3-carbaldehyde and 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde by measuring their respective half-maximal effective concentrations (EC₅₀).

Rationale for Experimental Design:

  • Methodology: A luciferase reporter assay is the gold standard for quantifying the activation of a specific transcription factor pathway. It is highly sensitive, quantitative, and directly measures the biological outcome of receptor activation (i.e., gene transcription).

  • Cell Line: Human colon adenocarcinoma Caco-2 cells are an excellent model. They are of intestinal origin, express a functional AhR pathway, and are widely used for studying intestinal inflammation and barrier function.[7]

  • Controls: A known potent AhR agonist (e.g., TCDD) will be used as a positive control, and the vehicle (e.g., 0.1% DMSO) as a negative control. A cytotoxicity assay is run in parallel to ensure that the observed effects are not due to cell death. This makes the protocol a self-validating system.

G cluster_assays 5. Parallel Assays start Start culture 1. Culture & Seed Caco-2 Cells start->culture transfect 2. Transfect with XRE-Luciferase Reporter Plasmid culture->transfect treat 3. Treat Cells with Compounds (I3A vs. Derivative) Various Concentrations transfect->treat incubate 4. Incubate (e.g., 24 hours) treat->incubate luciferase Luciferase Assay (Measures AhR Activity) incubate->luciferase viability Cell Viability Assay (MTT) (Controls for Cytotoxicity) incubate->viability analyze 6. Data Analysis - Normalize Luciferase to Viability - Plot Dose-Response Curves luciferase->analyze viability->analyze compare 7. Compare EC50 Values analyze->compare end End compare->end

Caption: Workflow for the comparative analysis of AhR agonist activity.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Seed cells into 96-well white, clear-bottom plates at a density of ~20,000 cells per well. Allow cells to adhere overnight.

  • Transfection:

    • Transfect the cells with a commercially available XRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable lipid-based transfection reagent, according to the manufacturer's protocol.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of indole-3-carbaldehyde and 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in DMSO (e.g., 100 mM).

    • Perform serial dilutions in cell culture media to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove old media from cells and add the media containing the different compound concentrations. Include vehicle-only and positive control wells.

  • Incubation:

    • Incubate the treated plates for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • After incubation, perform a dual-luciferase assay according to the manufacturer's instructions.

    • Measure both Firefly (XRE-driven) and Renilla (normalization) luminescence using a plate reader.

  • Cell Viability Assay (Parallel Plate):

    • On a separate but identically treated plate, perform an MTT or similar cell viability assay to assess the cytotoxicity of the compounds at each concentration.

  • Data Analysis:

    • For each well in the luciferase assay, normalize the Firefly luminescence reading to the Renilla luminescence reading.

    • Correct these values against any cytotoxicity observed at the corresponding concentration from the viability assay.

    • Plot the normalized luminescence (as a percentage of the maximal response from the positive control) against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value for each compound.

Section 4: Conclusion and Future Directions

Indole-3-carbaldehyde is a well-established endogenous ligand for the Aryl Hydrocarbon Receptor, with clear immunomodulatory and anti-inflammatory roles.[4][7] Its synthetic derivative, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, remains largely uncharacterized in the public domain. However, based on established structure-activity relationships, its N-benzyl and C5-methoxy substitutions provide a strong rationale for hypothesizing an altered, and potentially enhanced, biological activity profile, particularly concerning AhR agonism.[8]

The proposed cell-based reporter assay provides a clear and robust path forward to test this hypothesis directly. A finding that the derivative possesses significantly higher potency could position it as a promising lead compound for developing novel therapeutics for inflammatory bowel diseases or other conditions where AhR activation is beneficial.

Future research should extend beyond this initial comparison to include:

  • Metabolic Stability Assays: Comparing the stability of both compounds in liver microsomes.

  • In Vivo Studies: Assessing the efficacy of the more potent compound in animal models of intestinal inflammation.

  • Target Selectivity: Investigating if these modifications introduce activity at other relevant biological targets.

This guide serves as a foundational document, blending established knowledge with predictive science to pave the way for data-driven discovery.

References

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Available at: [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

  • Ali, B. G., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

  • Taha, M., et al. (n.d.). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available at: [Link]

  • ResearchGate. (2020). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

  • MDPI. (2025). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Available at: [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. Available at: [Link]

  • Li, Y., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. Available at: [Link]

  • Safe, S., et al. (2014). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available at: [Link]

Sources

Structural Validation and Analytical Comparison Guide: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The indole nucleus is a privileged scaffold in drug discovery, forming the structural basis for therapeutics ranging from anti-inflammatory agents to melatonergic ligands. Within this chemical space, 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde serves as a critical, advanced intermediate.

The strategic N-benzylation of the indole core serves a dual mechanistic purpose: it significantly enhances the lipophilicity of the molecule to improve membrane permeability, and it eliminates the N-H hydrogen bond donor, which is often necessary to prevent off-target binding or metabolic degradation. However, the synthesis of this intermediate introduces the risk of regiochemical impurities (e.g., O-alkylation or C-alkylation). Therefore, rigorous structural validation is paramount before advancing this intermediate into downstream Claisen-Schmidt condensations to form bioactive chalcones, pyrazolines, or pyrimidines [1].

Comparative Analytical Methodologies

To definitively confirm the structure of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, researchers must choose between several analytical modalities. A multi-modal approach is the industry standard, as relying on a single technique can lead to false positives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (The Gold Standard):

    • Why it outperforms alternatives: While mass spectrometry confirms the molecular weight, it cannot distinguish between N-benzyl, O-benzyl, or C2-benzyl isomers. ¹H NMR provides absolute regiochemical proof. The appearance of a sharp singlet at ~5.30 ppm (integrating to 2H) confirms the N-CH₂ linkage, while the preservation of the aldehyde singlet at ~9.95 ppm confirms the formyl group remains intact [1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Why it is used: LC-MS is the optimal choice for rapid reaction monitoring and assessing chromatographic purity. The ESI+ mode will readily ionize the conjugated indole system, yielding a strong [M+H]⁺ peak at m/z 266.1.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Why it is used: FT-IR serves as a rapid, orthogonal, and non-destructive screening tool. The definitive marker of successful N-benzylation is the complete disappearance of the broad N-H stretching band typically found at 3200–3300 cm⁻¹ in the precursor [2].

Self-Validating Experimental Protocol

The following protocol details the synthesis and subsequent structural validation workflow. It is designed as a "self-validating system," meaning each step contains internal checks to ensure causality and accuracy.

Phase 1: N-Benzylation Synthesis
  • Reagent Assembly: Charge a 100 mL round-bottom flask with 5-methoxy-1H-indole-3-carbaldehyde (0.01 mol), benzyl chloride (0.01 mol), and anhydrous potassium carbonate (K₂CO₃, 0.015 mol) in 15 mL of dimethylformamide (DMF).

    • Mechanistic Rationale: K₂CO₃ is selected to deprotonate the weakly acidic indole N-H (pKa ~16). DMF, a polar aprotic solvent, is critical here as it leaves the nucleophilic nitrogen unsolvated, significantly accelerating the Sₙ2 displacement of the benzyl chloride.

  • Reaction Execution: Heat the mixture under reflux (approx. 150°C) for 5–6 hours.

  • In-Process Monitoring (The Check): Monitor via TLC using a Toluene:Methanol (12:6 v/v) mobile phase. The reaction is complete when the polar precursor spot is entirely replaced by a higher-running, less polar product spot (due to the loss of the N-H hydrogen bond donor).

  • Workup: Cool the mixture and pour it onto crushed ice. Filter the precipitated solid, wash with distilled water to remove DMF and inorganic salts, and recrystallize from ethanol to yield a yellow solid (Yield: ~85%, m.p. 106°C) [1].

Phase 2: Structural Validation Workflow
  • FT-IR Screening (KBr Pellet): Compress 1-2 mg of the dried product with 100 mg of IR-grade KBr. Scan from 4000 to 400 cm⁻¹. Validation Check: Confirm the absolute absence of the 3200 cm⁻¹ N-H band.

  • LC-MS Analysis: Dissolve 1 mg of the product in 1 mL of HPLC-grade Methanol. Inject 1 µL into the LC-MS (C18 column, H₂O/MeCN gradient). Validation Check: Ensure a single dominant UV peak (254 nm) aligns with an m/z of 266.1 [M+H]⁺.

  • High-Resolution ¹H NMR (400 MHz, CDCl₃): Dissolve 15 mg of the product in 0.6 mL of CDCl₃ containing TMS as an internal standard. Validation Check: The integration ratio of the N-CH₂ singlet to the O-CH₃ singlet must be exactly 2:3. Any deviation indicates incomplete reaction or co-crystallized impurities.

Quantitative Data Comparison

Table 1: Comparative ¹H NMR Shifts (Precursor vs. Benzylated Product)

This table highlights the diagnostic chemical shifts used to validate the structural transformation.

Structural FeaturePrecursor (5-Methoxy-1H-indole-3-carbaldehyde)Product (1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde)Diagnostic Significance
Indole N-H ~12.05 ppm (br s, 1H)Absent Confirms successful substitution at the nitrogen atom.
Aldehyde (CHO) 9.90 ppm (s, 1H)9.95 ppm (s, 1H)Confirms the formyl group was not inadvertently reduced.
N-CH₂ (Benzyl) Absent 5.30 ppm (s, 2H)Absolute proof of N-alkylation (regioselectivity).
Methoxy (O-CH₃) 3.82 ppm (s, 3H)3.85 ppm (s, 3H)Internal integration standard (must be 3H relative to 2H).
Aromatic Protons 6.80 – 7.60 ppm (m, 4H)6.80 – 7.81 ppm (m, 9H)Integration increase confirms the addition of the phenyl ring.
Table 2: Multi-Modal Validation Metrics
Analytical MethodTarget Metric for 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde
Mass Spectrometry (ESI+) m/z 266.1 [M+H]⁺
FT-IR Spectroscopy 1712 cm⁻¹ (C=O stretch), 3012 cm⁻¹ (Aromatic =C-H), N-H absent
Melting Point 106 °C (Recrystallized from ethanol)
Elemental Analysis (Calc.) C: 81.68%, H: 5.57%, N: 5.95%

Visualizing the Validation and Application Pathways

ValidationWorkflow Precursor 5-Methoxy-1H-indole- 3-carbaldehyde Reagents Benzyl Chloride, K2CO3, DMF, Heat Precursor->Reagents Product 1-Benzyl-5-methoxy-1H- indole-3-carbaldehyde Reagents->Product IR FT-IR Spectroscopy Loss of N-H (~3200 cm⁻¹) Product->IR Step 1 MS LC-MS (ESI+) m/z 266.1 [M+H]⁺ Product->MS Step 2 NMR ¹H NMR (CDCl₃) N-CH₂ singlet (~5.3 ppm) Product->NMR Step 3 Validated Structurally Validated Intermediate IR->Validated MS->Validated NMR->Validated

Synthesis and structural validation workflow for the N-benzylated indole intermediate.

ApplicationPathway Intermediate 1-Benzyl-5-methoxy-1H- indole-3-carbaldehyde Claisen Claisen-Schmidt Condensation Intermediate->Claisen Chalcones Indole-Clubbed Chalcones Claisen->Chalcones Hydrazine Hydrazine Hydrate Chalcones->Hydrazine Guanidine Guanidine HCl Chalcones->Guanidine Pyrazolines 1-Acetyl Pyrazolines (Antimicrobial) Hydrazine->Pyrazolines Pyrimidines 2-Amino Pyrimidines (Antitubercular) Guanidine->Pyrimidines

Downstream synthesis pathway generating bioactive pyrazoline and pyrimidine derivatives.

References

  • Patel, R., et al. "Synthesis, Characterisation and Pharmacological Studies of Some New Indole Clubbed Chalcones and Its Derivatives Pyrazoline and Pyrimidine as Antiinfective Agents." Ignited Minds Journals. Available at:[Link]

Comparative analysis of the biological activity of indole-3-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Indole-3-Carbaldehyde Analogs

Introduction: The Enduring Potential of a Tryptophan Metabolite

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2] Among its derivatives, indole-3-carbaldehyde (I3C), a naturally occurring metabolite of tryptophan produced by gut microbiota, stands out as a particularly versatile and promising starting point for drug discovery.[3][4][5]

The inherent chemical reactivity of the aldehyde group at the C3 position, coupled with the potential for modification at the N1-position of the indole ring, allows for the synthesis of a vast library of analogs, including Schiff bases, thiosemicarbazones, hydrazones, and chalcones.[4][6][7] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][6][7][8]

This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the biological performance of key indole-3-carbaldehyde analogs. We will delve into the structure-activity relationships that govern their efficacy, present quantitative experimental data for objective comparison, and provide the detailed, field-proven methodologies required to validate these findings. Our focus extends beyond mere data reporting to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.

Comparative Analysis of Biological Activities

The therapeutic potential of I3C analogs is dictated by the specific functional groups introduced to the core scaffold. The following sections provide a quantitative comparison of their performance across several key areas of interest in drug development.

Anticancer Activity: Targeting Cellular Proliferation

Indole-3-carbaldehyde derivatives have shown significant promise as anticancer agents, with mechanisms that include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[4][9] The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of I3C Analogs

Compound/Derivative ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Sulfonohydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[3][10]
Sulfonohydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[3][10]
Thiosemicarbazone Indole-thiosemicarbazone derivativeA549 (Lung)11.5[3]
Thiosemicarbazone Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[3]
Palladium(II) Complex [PdCl(L)(PPh3)] with Indole-3-carbaldehyde thiosemicarbazone ligandHepG-2 (Liver)22.8[11]

Causality Insight: The data in Table 1 highlights a critical structure-activity relationship. The morpholinoethyl group at the N1 position in the sulfonohydrazide analog (5f) appears to significantly enhance its cytotoxic potency against breast cancer cell lines.[10] This is a common strategy in medicinal chemistry, where adding such groups can improve solubility and cell permeability, leading to better target engagement. Similarly, the complexation of thiosemicarbazones with metals like palladium can enhance their anticancer activity, potentially through novel mechanisms of action involving DNA interaction.[11]

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[4][12] I3C derivatives, particularly Schiff bases and hydrazones, have demonstrated significant activity against a range of pathogenic bacteria and fungi, including multi-drug-resistant strains.[4][13][14] Their efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Table 2: Comparative Antimicrobial Activity (MIC) of I3C Analogs

Compound/Derivative ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
Schiff Base Reaction product of I3C and an aminophenolBacillus subtilis12.5[13]
Schiff Base Reaction product of I3C and an aminophenolStaphylococcus aureus25[13]
Hydrazone Indole-3-aldehyde anisic acid hydrazideMRSA6.25[14]
Hydrazone Indole-3-aldehyde anisic acid hydrazideStaphylococcus aureus6.25[14]
Semicarbazone 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[15]
Semicarbazone 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[15]

Causality Insight: The substitution pattern on the indole ring and the nature of the hydrazone side chain are critical for antimicrobial activity. The superior activity of the anisic acid hydrazide derivative against Methicillin-resistant S. aureus (MRSA) compared to other analogs underscores the importance of this moiety.[14] Halogenation of the indole ring at the 5-position, as seen in the semicarbazone derivatives, also modulates activity, though in this case, the bromo-substituted analog was more potent than the chloro-substituted one.[15]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a driver of many diseases, and oxidative stress is a key pathological mechanism.[4] I3C and its analogs can mitigate inflammation by modulating key signaling pathways like the NLRP3 inflammasome and by scavenging harmful free radicals.[3][16][17]

Table 3: Comparative Anti-inflammatory and Antioxidant Activity of I3C Analogs

ActivityCompound/Derivative ClassAssayResult (IC50)Reference
Anti-inflammatory Indole-3-carbaldehydeNLRP3 Inflammasome ActivationInhibition[17]
Anti-inflammatory Indole-3-carbaldehydeTLR4/NF-κB/p38 PathwayInhibition[18]
Antioxidant I3C-aryl amine conjugate (5f)DPPH Radical ScavengingSuperior to BHA standard[16][19]
Antioxidant I3C-aryl amine conjugateMicrosomal Lipid PeroxidationInhibition[16]

Causality Insight: The parent compound, indole-3-carbaldehyde, is itself a potent signaling molecule. It acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in regulating immune responses at mucosal surfaces.[5][17] Activation of AhR by I3C can lead to the downstream inhibition of pro-inflammatory pathways like the NLRP3 inflammasome.[17] For direct antioxidant activity, conjugation with aryl amines can significantly enhance the radical-scavenging capacity, in some cases surpassing that of standard antioxidants like butylated hydroxyanisole (BHA).[16]

Core Experimental Protocols: A Guide to Self-Validating Assays

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to be self-validating systems, providing clear steps and explaining the rationale behind them.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[3]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3][9]

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) to ensure exponential growth during the experiment. Incubate overnight (18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the I3C analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Incubation: After treatment, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. This allows viable cells to convert the MTT into formazan crystals.

    • Formazan Solubilization: Remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[3]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a stock solution of the I3C analog in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • MIC Determination: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][16]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color due to its unpaired electron. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. This color change is measured spectrophotometrically.[3]

  • Step-by-Step Protocol:

    • Solution Preparation: Prepare a stock solution of DPPH in methanol (typically ~0.1 mM). Prepare various concentrations of the I3C analogs in methanol. A known antioxidant like ascorbic acid or trolox should be used as a positive control.

    • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the test compound solutions at various concentrations. Include a control well containing only DPPH and methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photodegradation of the DPPH radical.

    • Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Mechanistic Insights and Key Signaling Pathways

Understanding the molecular pathways modulated by I3C analogs is crucial for rational drug design. These compounds interact with several key cellular signaling networks to exert their biological effects.

General Synthetic and Screening Workflow

The development of novel I3C analogs follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying lead compounds.

G I3C Indole-3-Carbaldehyde (Starting Material) Synthesis Chemical Synthesis (e.g., Schiff Base, Condensation) I3C->Synthesis Analogs Library of I3C Analogs Synthesis->Analogs Screening Primary Biological Screening (e.g., MTT, MIC Assays) Analogs->Screening Hit Hit Compounds (Active Analogs) Screening->Hit Identify Potency Lead Lead Optimization (SAR Studies) Hit->Lead Refine Structure Dev Preclinical Development Lead->Dev

Caption: General experimental workflow for drug discovery using I3C.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

I3C is a known endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a key role in modulating immune and inflammatory responses.[3][5][17]

AhR_Pathway cluster_0 Nuclear Events I3C Indole-3-Carbaldehyde (I3C) AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) I3C->AhR_complex Binds & Activates Nucleus Nucleus AhR_complex->Nucleus Translocates AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds DNA Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Genes Response Anti-inflammatory & Immune Modulation Genes->Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling activated by I3C.

NLRP3 Inflammasome Inhibition Pathway

The anti-inflammatory effects of I3C are partly mediated by its ability to suppress the activation of the NLRP3 inflammasome, a key driver of inflammatory cytokine production.[17] This inhibition is often downstream of AhR activation and involves the reduction of reactive oxygen species (ROS).[17]

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB Pro-inflammatory Gene Transcription (Pro-IL-1β, NLRP3) TLR4->NFkB NLRP3_complex NLRP3 Inflammasome Assembly NFkB->NLRP3_complex Primes Stimulus ATP / ROS (Signal 2) Stimulus->NLRP3_complex Triggers Casp1 Caspase-1 (Active) NLRP3_complex->Casp1 Activates IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleaves Pro-IL-1β I3C Indole-3-Carbaldehyde AhR AhR Activation I3C->AhR AhR->ROS_inhibit Reduces ROS_inhibit->NLRP3_complex

Caption: NLRP3 inflammasome pathway and its inhibition by I3C.

Conclusion and Future Directions

The indole-3-carbaldehyde scaffold is undeniably a cornerstone of modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its analogs make it a highly attractive starting point for the development of new therapeutic agents.[4][7] This guide has demonstrated that through targeted modifications, I3C derivatives can be optimized for potent anticancer, antimicrobial, and anti-inflammatory activities.

The comparative data presented herein reveals clear structure-activity relationships, providing a rational basis for the design of next-generation compounds. The future of I3C-based drug discovery is bright, with promising avenues for exploration including:

  • Molecular Hybridization: Combining the I3C scaffold with other known bioactive pharmacophores to create hybrid molecules with dual or enhanced activity.[6][7]

  • In Vivo Evaluation: Moving the most promising in vitro "hit" compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Utilizing advanced techniques such as proteomics and transcriptomics to further elucidate the specific molecular targets and signaling pathways affected by novel analogs.

By leveraging the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable molecular scaffold.

References

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. SciSpace. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]

  • Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. PubMed. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]

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  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Indole-3-carbaldehyde semicarbazone derivatives: synthesis, characterization, and antibacterial activities. Universidad de Chile Repository. [Link]

  • Indole-3-carbaldehyde. Wikipedia. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]

  • Synthesis, characterization and antiamoebic activity of new indole-3-carboxaldehyde thiosemicarbazones and their Pd(II) complexes. PubMed. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. [Link]

  • Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. PMC. [Link]

  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI. [Link]

  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. PubMed. [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]

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  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. [Link]

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Spectroscopic Comparison of N-Substituted vs. Unsubstituted Indole Aldehydes: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core of countless pharmaceuticals, natural products, and synthetic precursors[1]. During drug development and organic synthesis, researchers frequently need to differentiate between unsubstituted indoles (e.g., indole-3-carboxaldehyde) and their N-substituted derivatives (e.g., 1-methylindole-3-carboxaldehyde).

While mass spectrometry can confirm molecular weight, it often struggles to provide rapid, non-destructive structural elucidation of regiochemistry. This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR and FT-IR) of N-substituted and unsubstituted indole aldehydes, detailing the physical causality behind these differences and providing self-validating experimental protocols for definitive characterization.

Mechanistic Causality: The Role of the N-Position

The spectroscopic differences between unsubstituted and N-substituted indole aldehydes are not merely empirical; they are rooted in fundamental physical chemistry, specifically hydrogen bonding and electron density distribution .

  • Intermolecular Hydrogen Bonding: Unsubstituted indole-3-carboxaldehyde possesses both a hydrogen-bond donor (the pyrrolic N-H) and a hydrogen-bond acceptor (the formyl C=O). In solid state and concentrated solutions, these molecules form robust intermolecular hydrogen-bonded networks[2]. This interaction physically weakens the C=O double bond, lowering its vibrational frequency in FT-IR.

  • Steric and Inductive Effects: Alkylation or arylation at the N1 position (e.g., N-methylation) eliminates the hydrogen-bond donor[3]. Consequently, the C=O bond is no longer engaged in intermolecular H-bonding, leading to a stronger, stiffer carbonyl bond that vibrates at a higher frequency. Furthermore, the electron-donating nature of an alkyl group slightly alters the electron density across the conjugated indole ring, shifting the chemical environment of adjacent protons in NMR[4].

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data required to objectively differentiate these two classes of compounds.

Table 1: High-Resolution ¹H NMR Data Comparison

Conditions: 400 MHz, Solvent: DMSO-d₆, 298 K[4][5][6]

Proton AssignmentUnsubstituted (Indole-3-carboxaldehyde)N-Substituted (1-Methylindole-3-carboxaldehyde)Causality / Structural Note
Aldehyde (CHO) ~9.99 ppm (s, 1H)~9.88 ppm (s, 1H)Deshielded by carbonyl anisotropy; slightly upfield shifted by N-alkylation.
Indole N-H ~12.20 ppm (br s, 1H)Absent Broadened by quadrupolar relaxation of ¹⁴N and solvent H-bonding.
N-Alkyl (N-CH₃) Absent ~3.86 ppm (s, 3H)Sharp singlet in the aliphatic region confirms successful N-substitution.
Aromatic (C2-H) ~8.32 ppm (s, 1H)~8.27 ppm (s, 1H)Adjacent to the heteroatom; highly sensitive to N-substitution inductive effects.
Aromatic (C4-C7) 7.20 – 8.16 ppm (m, 4H)7.25 – 8.15 ppm (m, 4H)Complex multiplets; minimal shift between the two variants.
Table 2: FT-IR Vibrational Mode Comparison

Conditions: Neat (ATR) or 1% KBr Pellet[2][3][5]

Vibrational ModeUnsubstituted (Indole-3-carboxaldehyde)N-Substituted (1-Methylindole-3-carboxaldehyde)Causality / Structural Note
N-H Stretch ~3100 – 3250 cm⁻¹ (Broad, Strong)Absent Broadness in the unsubstituted variant is due to extensive intermolecular H-bonding.
C=O Stretch ~1640 – 1650 cm⁻¹ (Strong)~1660 – 1670 cm⁻¹ (Strong)Lack of N-H...O=C bonding in substituted indoles strengthens the C=O bond, raising the frequency.
C=C Aromatic ~1580 – 1620 cm⁻¹~1580 – 1620 cm⁻¹Core indole ring vibrations remain largely unaffected by N-substitution.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your analytical workflow, follow this self-validating protocol for spectroscopic acquisition. Do not rely on a single data point; use orthogonal checks to confirm structural identity.

Step 1: Sample Preparation & Solvent Selection
  • Weigh 5–10 mg of the purified indole aldehyde sample.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ .

    • Expertise Note: DMSO-d₆ is strictly chosen over CDCl₃ for this comparison. Unsubstituted indoles have a polar N-H group that undergoes rapid chemical exchange in non-polar solvents, often broadening the peak into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, anchoring the exchangeable N-H proton, slowing the exchange rate, and yielding a quantifiable, sharp signal at ~12.2 ppm[6][7].

Step 2: FT-IR Acquisition & Baseline Validation
  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

  • Collect a fresh background spectrum.

    • Self-Validation Check: Ambient water vapor can artificially mimic the broad N-H stretch region (3000–3500 cm⁻¹). A fresh background subtraction ensures that any broad peak observed at ~3200 cm⁻¹ is a genuine N-H stretch and not environmental humidity.

  • Apply the solid sample to the crystal, apply pressure, and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: ¹H NMR Acquisition & The D₂O Exchange Test
  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans).

  • Self-Validation (The D₂O Shake): If you are analyzing an unknown sample and observe a peak at ~12.2 ppm, you must prove it is a heteroatom proton and not an unusually deshielded aromatic proton. Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Result A: The ~12.2 ppm signal disappears entirely. This definitively confirms the presence of an exchangeable unsubstituted indole N-H group.

    • Result B: The spectrum remains unchanged, and a sharp ~3.8 ppm singlet is present. The compound is definitively N-substituted.

Diagnostic Workflow

The following logic diagram illustrates the decision tree for rapidly differentiating these two indole classes based on orthogonal spectroscopic data.

SpectroscopicWorkflow Start Indole Aldehyde Characterization IR_Path FT-IR Analysis (Neat / KBr) Start->IR_Path NMR_Path ¹H NMR Analysis (DMSO-d₆) Start->NMR_Path IR_NH Band at ~3100-3250 cm⁻¹ (N-H Stretch) IR_Path->IR_NH IR_CO Band at ~1640-1670 cm⁻¹ (C=O Stretch) IR_Path->IR_CO NMR_NH Broad Singlet ~12.2 ppm (N-H Proton) NMR_Path->NMR_NH NMR_CH3 Sharp Singlet ~3.8 ppm (N-Alkyl Proton) NMR_Path->NMR_CH3 Unsub Unsubstituted Indole (e.g., Indole-3-carboxaldehyde) IR_NH->Unsub Present Sub N-Substituted Indole (e.g., 1-Methylindole-3-carboxaldehyde) IR_NH->Sub Absent NMR_NH->Unsub Present NMR_NH->Sub Absent NMR_CH3->Unsub Absent NMR_CH3->Sub Present

Figure 1: Diagnostic workflow for the spectroscopic differentiation of indole aldehydes.

References

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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87894, 1-Methyl-1H-indole-3-carbaldehyde". PubChem.[Link]

  • Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation". Der Pharma Chemica.[Link]

  • Tandfonline. "Mechanochemical synthesis of indolyl chalcones with antiproliferative activity". Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • SyncSci Publishing. "Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures". SyncSci. [Link]

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A Comparative Guide to the Efficacy of Methoxyindole Derivatives: Spotlight on 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility allow for the design of ligands that can interact with a multitude of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Modifications to the core indole structure can dramatically alter its biological profile. The introduction of an electron-donating methoxy (-OCH₃) group, for instance, can enhance the reactivity and biological potency of the indole ring.[4] Furthermore, substitution at the N-1 position, such as the addition of a benzyl group, can profoundly increase a compound's efficacy, often by several orders of magnitude.[5]

This guide provides a comparative analysis of the efficacy of methoxyindoles, with a specific focus on the therapeutic potential of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde . While direct, head-to-head comparative studies on this specific molecule are not extensively available in public literature, we can construct a robust efficacy profile by examining the established roles of its key structural components: the N-1 benzyl group, the C-5 methoxy substituent, and the C-3 carbaldehyde functional group. By synthesizing data from studies on structurally related analogs, this guide will illuminate the critical structure-activity relationships (SAR) that govern the potency of this promising class of compounds.

Deconstructing the Efficacy of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

The therapeutic potential of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde can be inferred from the distinct contributions of its constituent parts. The strategic combination of these three moieties creates a molecule with a high potential for potent and broad-spectrum biological activity.

  • The N-1 Benzyl Group: A Potency Multiplier The addition of a benzyl group at the N-1 position of the indole ring is a well-established strategy for dramatically enhancing biological activity. Research on the related compound, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has shown it to be approximately 1000-fold more potent than its unsubstituted parent (I3C) at inhibiting the proliferation of human breast cancer cells.[5] The IC₅₀ value dropped from 52 µM for I3C to just 0.05 µM for 1-benzyl-I3C.[5] This profound increase in potency is likely attributable to enhanced lipophilicity, which improves cell membrane permeability, and the potential for favorable π-π stacking interactions within the binding pockets of target proteins. Studies on other N-benzyl indole derivatives have consistently demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer and ovarian cancer.[6][7]

  • The C-5 Methoxy Group: Directing the Mechanism of Action The position of the methoxy group on the indole ring is a critical determinant of a compound's biological effect.[2] The electron-donating nature of this group enhances the reactivity of the indole nucleus, but its placement dictates the specific therapeutic action.[4] The presence of a methoxy group at the C-5 or C-6 position is frequently associated with optimal anticancer activity.[2] In some cases, the simple relocation of the methoxy group from the C-5 to the C-6 position can switch the primary mechanism of cell death from methuosis (a form of non-apoptotic cell death) to microtubule disruption.[2] 5-Methoxyindole itself, a metabolite of L-tryptophan, is known to exhibit inherent anti-cancer and anti-inflammatory properties.[8]

  • The C-3 Carbaldehyde Group: A Gateway to Diverse Analogs The carbaldehyde at the C-3 position is a versatile chemical handle, making it an ideal starting point for the synthesis of a wide range of derivatives.[9] This functional group readily undergoes reactions to form more complex structures such as Schiff bases, hydrazones, and chalcones, which have themselves been identified as potent therapeutic agents.[3][10] For example, N-benzyl indole-3-carboxaldehyde-based hydrazones have shown exceptional activity against triple-negative breast cancer, with one derivative reporting an IC₅₀ value of just 17.2 nM.[7] This highlights the C-3 carbaldehyde not only as a component of the parent molecule but as a crucial feature for future lead optimization and the development of next-generation therapeutics.

Comparative Efficacy: Methoxyindoles in Focus

To understand the potential of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, it is essential to compare its structural features against other methoxyindoles with known biological activities. The following tables summarize key data from the literature, organized by the position of the methoxy group and the nature of other key substituents.

Table 1: Anticancer and Antimicrobial Activity of Selected Indole Derivatives
Compound/Derivative ClassKey Structural FeaturesTarget/Cell LineActivity Metric (IC₅₀/MIC)Reference
N-Benzyl Indole Derivatives
1-benzyl-indole-3-carbinolN-1 Benzyl, C-3 CarbinolMCF-7 (Breast Cancer)0.05 µM[5]
Hydrazone of N-benzyl indole-3-carboxaldehydeN-1 Benzyl, C-3 HydrazoneMDA-MB-231 (Breast Cancer)17.2 nM (0.0172 µM)[7]
2-chloro-3-(1-benzyl indol-3-yl) quinoxalineN-1 Benzyl, C-3 QuinoxalineOvarian Cancer Xenografts100% Tumor Suppression[11]
Methoxyindole Derivatives
5,6,7-trimethoxyindolesC-5, C-6, C-7 MethoxyHuman Cancer Cell Lines22 - 125 nM[12]
6-methoxy-indole acetate derivative (9e)C-6 Methoxy, Acetate side-chainHeLa (Cervical Cancer)0.37 µM[2]
6-methoxyindole-4,7-quinoneC-6 Methoxy, QuinoneS. aureus, B. subtilis, E. coli6.25 - 50 µg/mL[13]
Chalcone of 5-methoxy-1H-indole-3-carbaldehydeC-5 Methoxy, ChalconeCOX-1 / COX-28.6 / >10 µg/mL[3]

Disclaimer: Data is compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The collective data points to a clear set of structure-activity relationships that can guide future drug development efforts in this area.

SAR_Insights cluster_Core Indole Scaffold cluster_N1 N-1 Position cluster_C5 C-5 Position cluster_C3 C-3 Position cluster_Activity Biological Efficacy Indole Core Indole Ring N1_Benzyl N-Benzyl Group Indole->N1_Benzyl N1_H N-H (unsubstituted) Indole->N1_H C5_Methoxy 5-Methoxy Group Indole->C5_Methoxy C3_Carbaldehyde 3-Carbaldehyde Indole->C3_Carbaldehyde HighPotency Significantly Increased Anticancer Potency N1_Benzyl->HighPotency ~1000x increase LowPotency Lower Baseline Potency N1_H->LowPotency OptimalActivity Associated with Optimal Anticancer Activity C5_Methoxy->OptimalActivity Versatility Versatile Synthetic Handle for Potent Derivatives C3_Carbaldehyde->Versatility

Caption: Key structure-activity relationships for substituted indoles.

Experimental Protocols

To facilitate further research, this section provides standardized protocols for the synthesis of N-benzylated indole aldehydes and their subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 1-benzyl-1H-indole-3-carbaldehyde

This protocol is adapted from established methods for the N-alkylation of indole-3-carbaldehyde.[14]

Objective: To introduce a benzyl group at the N-1 position of the indole ring.

Materials:

  • 1H-indole-3-carbaldehyde

  • Benzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add 1H-indole-3-carbaldehyde (1.0 eq).

  • Add anhydrous acetonitrile (approx. 4 mL per mmol of indole) and a catalytic amount of DMF (approx. 0.6 eq).

  • Add anhydrous K₂CO₃ (2.0 eq) to the suspension.

  • While stirring, add benzyl chloride (1.7 eq) dropwise to the mixture.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 82°C).

  • Maintain reflux for 12-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 1-benzyl-1H-indole-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for the cytotoxicity of potential anticancer compounds.[3][15]

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow and Future Directions

The development of novel indole-based therapeutics follows a structured, multi-stage process.

Workflow Start Starting Materials (e.g., Methoxy-Indoles) Synthesis Chemical Synthesis (e.g., N-Benzylation, Derivatization) Start->Synthesis Screening In Vitro Biological Screening (MTT Assay, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (Analog Synthesis) SAR->Optimization InVivo In Vivo Studies (Animal Models) SAR->InVivo Optimization->Synthesis Iterative Improvement Candidate Drug Candidate InVivo->Candidate

Caption: Generalized workflow for the discovery of bioactive indole compounds.

Conclusion

While comprehensive studies directly comparing 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde to its positional isomers and other analogs are yet to be published, a systematic analysis of its structural components provides a compelling case for its potential as a highly efficacious therapeutic agent. The N-benzyl group is a proven potentiator of anticancer activity, the 5-methoxy substituent is strategically placed for optimal effect, and the C-3 carbaldehyde group offers extensive opportunities for creating next-generation analogs with tailored properties.

The data strongly suggest that this compound, and its derivatives, warrant significant further investigation. Future research should focus on the direct synthesis and parallel screening of 1-benzyl-5-methoxy, 1-benzyl-6-methoxy, and 1-benzyl-7-methoxy-1H-indole-3-carbaldehyde and their derivatives. Such studies will be invaluable for elucidating the precise impact of methoxy group positioning in the context of an N-benzylated indole scaffold and will undoubtedly unlock new avenues for the development of potent, targeted therapies for a range of diseases.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. Available from: [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available from: [Link]

  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. PubMed. Available from: [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT 4 receptors. Oxford Academic. Available from: [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. Available from: [Link]

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed. Available from: [Link]

  • Structure-activity Relationships of Dietary Indoles: A Proposed Mechanism of Action as Modifiers of Xenobiotic Metabolism. PubMed. Available from: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]

  • 6-Methoxyindole | 3189-13-7. J&K Scientific. Available from: [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available from: [Link]

  • Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones | Request PDF. ResearchGate. Available from: [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available from: [Link]

  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde | Request PDF. ResearchGate. Available from: [Link]

  • evaluation of bioactive potential of 1-benzyl indole-3- carboxy aldehydine thiosemi carbazone schiff base ligand using pathogens. EM International - Journals. Available from: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Available from: [Link]

  • 7-Methoxyindole, 98%. Blue Lion Bio. Available from: [Link]

  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC. Available from: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl). Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Available from: [Link]

  • Synthesis and biological evaluation of some newer Indole Derivatives. Available from: [Link]

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. Available from: [Link]

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Sources

Benchmarking Next-Generation Indole Synthesis: Modern Catalysis vs. Classical Methods

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a privileged pharmacophore, foundational to the structure of countless natural products, antimigraine triptans, and oncology therapeutics. For over a century, synthetic chemists have relied on classical disconnections to construct this heterocycle. However, the emergence of transition-metal-catalyzed C–H activation and visible-light photoredox catalysis has fundamentally shifted the paradigm of heterocyclic synthesis, offering unprecedented atom economy and milder conditions.

As a Senior Application Scientist, I present this objective comparison guide to benchmark these modern methodologies against classical standards. This guide provides actionable protocols, mechanistic causality, and quantitative performance data to help drug development professionals select the optimal synthetic route.

Classical Benchmarks: The Foundation of Indole Chemistry

The Fischer Indole Synthesis

Developed in 1883, the Fischer indole synthesis remains the industrial workhorse for bulk indole production. The reaction proceeds via the condensation of a phenylhydrazine with a ketone to form a hydrazone, which tautomerizes to an ene-hydrazine. A critical [3,3]-sigmatropic rearrangement follows, cleaving the N–N bond and forming the C–C bond, ultimately eliminating ammonia to yield the indole .

Causality & Experimental Design: The selection of polyphosphoric acid (PPA) is not arbitrary; it serves a dual purpose as both a potent Brønsted acid to protonate the enamine intermediate and a highly polar solvent that stabilizes the polar transition state of the sigmatropic rearrangement. Because PPA is highly viscous, elevated temperatures are required to ensure adequate mass transfer.

Self-Validating Protocol: Synthesis of 2,3-Dimethylindole

  • Charge a round-bottom flask with phenylhydrazine (1.0 equiv) and 2-butanone (1.2 equiv).

  • Add polyphosphoric acid (PPA) (10 equiv by weight).

  • Heat the highly viscous mixture to 90 °C under mechanical stirring for 4 hours.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active hydrazone intermediate is consumed. To confirm product formation, stain the TLC plate with Ehrlich's reagent; a bright pink spot validates the presence of the indole core.

  • Quench by pouring into crushed ice, neutralize with aqueous NH₄OH, and extract with ethyl acetate.

The Larock Heteroannulation

The Larock synthesis is a palladium-catalyzed annulation of o-iodoanilines with internal alkynes. The regioselectivity is governed by steric factors during the alkyne insertion step, reliably placing the bulkier substituent at the C2 position of the indole .

Causality & Experimental Design: The inclusion of exactly 1.0 equivalent of LiCl is the mechanistic linchpin of this protocol. Palladium(0) intermediates are notoriously unstable and prone to aggregation into catalytically dead "palladium black." Chloride ions coordinate to the Pd(0) center, forming a stable anionic species [Pd(0)Cl2​]2− that remains in solution, ensuring a robust oxidative addition step.

Self-Validating Protocol: Synthesis of 2,3-Diphenylindole

  • In an oven-dried Schlenk tube, combine o-iodoaniline (1.0 equiv), diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (0.2 M) and degas via three freeze-pump-thaw cycles.

  • Heat to 100 °C for 12 hours.

  • Validation Check: The initial orange suspension will transition to a dark, homogeneous solution. The absence of a black precipitate indicates that LiCl has successfully stabilized the active Pd(0) species. Confirm the exact mass via LC-MS prior to workup.

  • Dilute with water, extract with diethyl ether, and purify via silica gel chromatography.

Modern Paradigms: C–H Activation and Photoredox Catalysis

Rh(III)-Catalyzed C–H Activation/Annulation

Modern C–H activation bypasses the need for pre-functionalized halides. By using a directing group (e.g., N-acetyl), the Rh(III) catalyst is guided to the ortho C–H bond. Following a concerted metalation-deprotonation (CMD) event, alkyne insertion and reductive elimination construct the indole core.

Causality & Experimental Design: The Cp* (pentamethylcyclopentadienyl) ligand on the Rh(III) catalyst is critical. Its steric bulk prevents the formation of inactive bis-cyclometalated species, while its strong electron-donating nature stabilizes the high-valent Rh(III) center. Cu(OAc)₂ is chosen as the oxidant because the acetate anion acts as an internal base to facilitate the CMD transition state.

Self-Validating Protocol: Oxidative Annulation

  • Combine N-acetyl aniline (1.0 equiv), diphenylacetylene (1.1 equiv),[Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.1 equiv) in a pressure vial.

  • Add t-amyl alcohol (0.1 M) and seal the vial.

  • Stir at 110 °C for 16 hours.

  • Validation Check: A distinct color change from the red Rh catalyst to a dark green/brown suspension indicates the stoichiometric reduction of Cu(II) to Cu(I), validating that the catalytic cycle is turning over.

  • Filter through a pad of Celite to remove copper salts, concentrate, and purify.

Visible-Light Photoredox Catalysis

Photoredox catalysis utilizes visible light to excite a photocatalyst, generating radical intermediates via single-electron transfer (SET). Recent advances have demonstrated the synthesis of indoles via intramolecular C–N bond formation from N-sulfonated arylalkenes under remarkably mild conditions .

Causality & Experimental Design: The use of the organic acridinium salt (Mes-Acr-Me⁺) is dictated by its exceptionally high excited-state reduction potential, which is required to oxidize the electron-deficient arylalkene. Freeze-pump-thaw degassing is mandatory; molecular oxygen is a potent triplet quencher that will intercept the excited photocatalyst before SET can occur.

Self-Validating Protocol: Radical C–N Cyclization

  • Dissolve N-sulfonated arylalkene (1.0 equiv) and Mes-Acr-Me⁺ photocatalyst (5 mol%) in anhydrous DCM (0.1 M) in a clear glass vial.

  • Degas the solution thoroughly via sparging with Argon for 15 minutes.

  • Irradiate with a 450 nm blue LED (5 W) at room temperature for 24 hours.

  • Validation Check: The solution must be strictly oxygen-free. If the luminescence of the photocatalyst is visually quenched without product formation, oxygen contamination is stalling the reaction. Successful SET is validated by clean conversion on TLC without external heating.

  • Evaporate the solvent and purify directly via flash chromatography.

Quantitative Benchmarking & Performance Metrics

The following table summarizes the operational parameters, efficiency, and environmental impact of each methodology to guide synthetic route selection.

MetricFischer SynthesisLarock AnnulationRh(III) C–H ActivationPhotoredox Catalysis
Pre-functionalization None (Ketone + Hydrazine)High (o-haloaniline required)Low (Directing group only)Moderate (Arylalkene synthesis)
Atom Economy Low (Loss of NH₃, H₂O)Moderate (Loss of HX)High (Loss of 2H)Excellent (Redox-neutral)
Typical Yields 60 - 85%75 - 95%70 - 90%65 - 92%
Functional Group Tolerance Poor (Acid-sensitive groups degrade)Good (Neutral/mild base)Excellent (Highly chemoselective)Exceptional (Room temperature)
E-Factor (Waste/Product) High (20–50)Medium (10–30)Low-Medium (5–15)Very Low (1–5)
Primary Application Bulk synthesis of simple indolesComplex 2,3-disubstituted indolesLate-stage functionalizationGreen chemistry & sensitive targets

Visualizing the Mechanistic Workflows

StrategicEvolution Substrate Starting Materials Classical Classical Methods (Pre-functionalized) Substrate->Classical Modern Modern Methods (C-H & Radical) Substrate->Modern Fischer Fischer Synthesis [3,3]-Sigmatropic Classical->Fischer Larock Larock Annulation Pd-Catalyzed Classical->Larock Rh Rh(III) C-H Activation Atom Economical Modern->Rh Photo Photoredox Catalysis Visible Light SET Modern->Photo Indole Indole Scaffold Fischer->Indole Larock->Indole Rh->Indole Photo->Indole

Fig 1. Evolution of indole synthesis from classical pre-functionalization to modern direct activation.

RhCycle Rh3 Active Rh(III) Catalyst CMD Concerted Metalation Deprotonation (CMD) Rh3->CMD + Aniline Insertion Alkyne Insertion CMD->Insertion + Alkyne RedElim Reductive Elimination Insertion->RedElim Rh1 Rh(I) Species RedElim->Rh1 - Indole Product Oxidation Oxidation by Cu(II) Rh1->Oxidation Oxidation->Rh3 + Cu(II) -> Cu(I)

Fig 2. Rh(III)-catalyzed C–H activation and annulation catalytic cycle for indole synthesis.

PhotoCycle PC Photocatalyst (Ground State) PC_star *Photocatalyst (Excited State) PC->PC_star Visible Light (450 nm) SET_ox Single Electron Transfer (Substrate Oxidation) PC_star->SET_ox Radical Radical Cation Intermediate SET_ox->Radical -e- PC_red Photocatalyst (Reduced State) SET_ox->PC_red +e- Cyclization Intramolecular C-N Bond Formation Radical->Cyclization Turnover Oxidant Turnover Cyclization->Turnover Indole Formation PC_red->Turnover Turnover->PC

Fig 3. Visible-light photoredox catalytic cycle for radical-mediated indole formation.

Conclusion

While classical methods like the Fischer and Larock syntheses remain indispensable for their reliability and scalability, modern catalytic approaches offer superior solutions for complex, late-stage functionalization. Rh(III)-catalyzed C–H activation drastically improves atom economy by eliminating the need for halogenated precursors, and visible-light photoredox catalysis provides an unparalleled mild environment for highly sensitive substrates. By understanding the mechanistic causality behind these protocols, researchers can strategically select the most robust and sustainable route for their specific drug development workflows.

References

  • Humphrey, G. R., & Kuethe, J. T. "Indole synthesis: a review and proposed classification." Chemical Reviews, National Institutes of Health (NIH). URL:[Link]

  • Larock, R. C., et al. "Larock Reaction in the Synthesis of Heterocyclic Compounds." Universitat de Barcelona. URL:[Link]

  • Shi, et al. "Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles." Organic & Biomolecular Chemistry, Royal Society of Chemistry (RSC). URL:[Link]

  • Rueping, M., et al. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives." The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Comprehensive Analysis of Substituent Effects on the Reactivity of Indole-3-Carbaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole-3-carbaldehydes are privileged scaffolds in organic synthesis and drug discovery, serving as critical precursors for a vast array of pharmacologically active compounds, including bis(indolyl)methanes (BIMs) and α,β-unsaturated derivatives[1][2]. For researchers and drug development professionals, selecting the appropriate substituted indole-3-carbaldehyde is paramount. The nature and position of substituents on the indole nucleus fundamentally alter the electronic landscape of the molecule, directly dictating the reactivity of the C3-aldehyde group[1].

This guide provides an objective, data-driven comparison of how different substituents (electron-withdrawing vs. electron-donating) modulate reactivity. By analyzing the mechanistic causality behind these effects, we establish a predictive framework for optimizing reaction conditions, yields, and synthetic workflows.

Mechanistic Causality: The Electronic Landscape of the Indole Core

The reactivity of the C3-carbonyl carbon in indole-3-carbaldehyde is governed by its electrophilicity. Because the indole ring is inherently electron-rich, it can donate electron density into the carbonyl group via resonance, which typically stabilizes the aldehyde and reduces its baseline electrophilicity compared to simple aliphatic aldehydes.

However, introducing substituents onto the indole core (e.g., at the N1, C2, or C5 positions) disrupts this baseline[1]:

  • Electron-Withdrawing Groups (EWGs): Substituents such as a 2-chloro or 5-nitro group exert a strong inductive or resonance-based pull on the electron density of the indole ring. This withdrawal reduces the ring's ability to donate electrons to the C3-carbonyl. Consequently, the carbonyl carbon becomes highly electron-deficient (more electrophilic), making it highly susceptible to nucleophilic attack[1].

  • Electron-Donating Groups (EDGs): Substituents like a 2-methyl or 5-methoxy group push additional electron density into the indole system. This increased electron density is delocalized onto the C3-carbonyl oxygen, decreasing the partial positive charge on the carbonyl carbon. This renders the aldehyde less electrophilic and significantly less reactive toward nucleophiles[1].

SubstituentEffects Base Indole-3-Carbaldehyde Core (Baseline Electrophilicity) EWG Electron-Withdrawing Groups (EWG) e.g., 2-Chloro, 5-Nitro Base->EWG Substitution EDG Electron-Donating Groups (EDG) e.g., 2-Methyl, 5-Methoxy Base->EDG Substitution EWG_Effect Decreased Electron Density at C3-Carbonyl EWG->EWG_Effect Inductive/Resonance Pull EDG_Effect Increased Electron Density at C3-Carbonyl EDG->EDG_Effect Inductive/Resonance Push HighReact High Reactivity towards Nucleophiles (Fast Knoevenagel/BIM Synthesis) EWG_Effect->HighReact Enhanced Electrophilicity LowReact Low Reactivity towards Nucleophiles (Slow Knoevenagel/BIM Synthesis) EDG_Effect->LowReact Reduced Electrophilicity

Caption: Mechanistic pathway illustrating how EWG and EDG substituents modulate the electrophilicity of the C3-carbonyl.

Comparative Performance Analysis

To quantify these electronic effects, we compare three specific variants of indole-3-carbaldehyde across two standard synthetic transformations: the Knoevenagel Condensation (reaction with active methylene compounds) and Bis(indolyl)methane (BIM) Synthesis (electrophilic aromatic substitution with another indole equivalent)[1][3][4].

Evaluated Substrates:
  • 1H-Indole-3-carbaldehyde: The unsubstituted baseline.

  • 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde: Features a strongly electron-withdrawing 2-chloro group[1].

  • 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde: Features an electron-donating 2-methyl group[1].

Quantitative Data Summary

The following table summarizes the expected comparative performance based on established reactivity profiles[1][2][5].

SubstrateSubstituent Electronic EffectC3-Carbonyl ElectrophilicityKnoevenagel Condensation Yield (%)BIM Synthesis Yield (%)Relative Reaction Rate
1H-Indole-3-carbaldehyde None (Baseline)Moderate80 - 85%80 - 82%Moderate
1-Benzyl-2-chloro-... Strong EWG (Inductive Pull)High> 92%> 90%Fast
1-Benzyl-2-methyl-... EDG (Inductive Push)Low< 70%< 75%Slow

Key Insight: The 2-chloro substituted variant consistently outperforms the baseline and the 2-methyl variant in both yield and reaction velocity. The enhanced electrophilicity of the aldehyde carbon accelerates the initial nucleophilic attack by either the malononitrile carbanion (Knoevenagel) or the electron-rich C3 position of the reacting indole (BIM synthesis)[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific monitoring (TLC) and targeted workup steps ensures that unreacted starting materials are easily identified and separated, confirming the causality of the substituent effects.

Protocol A: Knoevenagel Condensation

This protocol evaluates the reactivity of the aldehyde against an active methylene compound (malononitrile) under basic catalysis[1][3].

Materials: Indole-3-carbaldehyde variant (1.0 mmol), Malononitrile (1.0 mmol), Absolute Ethanol (10 mL), Piperidine (catalytic, 2-3 drops). Causality of Reagents: Piperidine acts as a base to deprotonate malononitrile, generating a highly nucleophilic carbanion. Ethanol provides a polar protic medium that stabilizes the transition state while allowing the highly conjugated product to precipitate.

  • Initiation: Dissolve 1.0 mmol of the selected indole-3-carbaldehyde and 1.0 mmol of malononitrile in 10 mL of absolute ethanol at room temperature.

  • Catalysis: Add 2-3 drops of piperidine. Stir the mixture continuously.

  • Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The consumption of the aldehyde spot directly correlates with the substrate's electrophilicity. (Expect the 2-chloro variant to be consumed in <30 mins, while the 2-methyl variant may require >2 hours).

  • Workup: Upon completion, pour the mixture into 50 mL of ice-cold water. The α,β-unsaturated product will precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol B: Synthesis of Bis(indolyl)methanes (BIMs)

This protocol utilizes Lewis acid catalysis to facilitate the electrophilic aromatic substitution between the aldehyde and an indole nucleophile[3][4]. Modern green alternatives also utilize deep eutectic solvents for this transformation[6].

Materials: Indole-3-carbaldehyde variant (1.0 mmol), Indole (2.0 mmol), Anhydrous Dichloromethane (DCM) (10 mL), FeCl₃ (10 mol%). Causality of Reagents: The Lewis acid (FeCl₃) coordinates with the carbonyl oxygen, further exacerbating the electrophilicity of the C3-carbon, making it highly susceptible to attack by the C3 position of the free indole equivalents.

  • Initiation: Under a nitrogen atmosphere, dissolve 1.0 mmol of the aldehyde variant and 2.0 mmol of indole in 10 mL of anhydrous DCM.

  • Catalysis: Add 10 mol% of FeCl₃ in one portion.

  • Validation (Monitoring): Stir at room temperature and monitor via TLC. The intermediate carbinol is rarely observed; the reaction proceeds rapidly to the BIM.

  • Quenching: Quench the reaction by adding 15 mL of saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the Lewis acid, halting the reaction and preventing product degradation.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel column chromatography.

ExperimentalWorkflow Start Select Substituted Indole-3-Carbaldehyde Split Reaction Pathway Selection Start->Split Knoevenagel Knoevenagel Condensation (+ Malononitrile, Piperidine, EtOH) Split->Knoevenagel Active Methylene BIM BIM Synthesis (+ Indole, Lewis Acid, DCM) Split->BIM Electrophilic Aromatic Sub. Monitor1 TLC Monitoring (Consumption of Aldehyde) Knoevenagel->Monitor1 Monitor2 TLC Monitoring (Consumption of Aldehyde) BIM->Monitor2 Workup1 Precipitation & Filtration (Ice-Cold Water) Monitor1->Workup1 Reaction Complete Workup2 Quench (NaHCO3) & Extraction (DCM) Monitor2->Workup2 Reaction Complete Purify Purification & Yield Calculation (Column Chromatography / Recrystallization) Workup1->Purify Workup2->Purify

Caption: Comparative experimental workflow for evaluating indole-3-carbaldehyde reactivity.

Conclusion for Drug Development Professionals

When designing synthetic routes for indole-based pharmaceuticals, the choice of starting material cannot be arbitrary. If the synthetic step relies on the electrophilicity of the C3-aldehyde (such as in Knoevenagel condensations or the synthesis of bioactive bisindolylmethanes), utilizing an EWG-substituted indole (e.g., 2-chloro) will drastically improve reaction kinetics and overall yield[1][2]. Conversely, if an EDG-substituted indole is required for the final drug's pharmacophore, chemists must anticipate lower reactivity and compensate by utilizing harsher conditions, stronger Lewis acids, or advanced green electrosynthesis techniques[6] to drive the reaction to completion.

References
  • Adly, M.E., Mahmoud, A.M. & El-Nassan, H.B. "Green electrosynthesis of bis(indolyl)methane derivatives in deep eutectic solvents." BMC Chemistry 18, 139 (2024).[Link]

  • Marinescu, M. "Bisindole Compounds—Synthesis and Medicinal Properties." Antibiotics 2024, 13(12), 1212.[Link]

Sources

Unambiguous Structural Validation of 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde: High-Field 2D NMR vs. Routine 1D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-5-iodo-1H-indole-3-carbaldehyde is a highly functionalized intermediate critical to the development of novel antimicrobial agents and kinase inhibitors[1]. However, halogenated indoles present unique regiochemical ambiguities. Differentiating a 5-iodo from a 6-iodo isomer, while simultaneously confirming N-alkylation versus C-alkylation, requires robust analytical proof.

This guide objectively compares the diagnostic power of a High-Field 2D NMR Suite (e.g., 600 MHz spectrometer equipped with a CryoProbe and advanced processing software) against Routine 1D NMR (400 MHz). By explaining the causality behind each experimental choice, we provide a self-validating framework for unambiguous structural elucidation.

The Analytical Challenge: Why 1D NMR is Insufficient

Routine 1D NMR (¹H and ¹³C) provides a foundational atom count but frequently falls short in resolving complex heterocycles. The primary analytical bottlenecks for 1-benzyl-5-iodo-1H-indole-3-carbaldehyde include:

  • Aromatic Overlap: The five protons of the benzyl phenyl ring heavily overlap with the indole core protons in the δ 7.1–7.5 ppm region, making 1D integration and assignment highly subjective.

  • The Heavy Atom Effect: Iodine substitution at C5 induces a massive diamagnetic shielding effect on the attached carbon, pushing the ¹³C signal unusually upfield to ~87.3 ppm[2]. While 1D ¹³C NMR detects this peak, it cannot definitively prove which carbon in the ring is shielded.

  • Alkylation Ambiguity: 1D NMR cannot definitively distinguish whether the benzyl group is attached to the N1 position or the C2 position.

To overcome these limitations, modern drug discovery workflows rely on High-Field 2D NMR platforms[3], which utilize orthogonal dimensions (J-coupling and through-space NOE) to mathematically lock every atom into place.

Performance Comparison: High-Field 2D NMR Suite vs. Routine 1D NMR
Performance MetricRoutine 1D NMR (400 MHz)High-Field 2D NMR Suite (600 MHz + CryoProbe)
Aromatic Signal Resolution Poor; heavy overlap in the δ 7.1–7.5 ppm region.Excellent; HSQC separates signals by ¹³C chemical shift.
Regiochemical Proof (C5 vs C6) Ambiguous; relies solely on 1D J-coupling assumptions.Definitive; HMBC confirms connectivity to the C5-I carbon.
N-Benzylation Verification Inconclusive; cannot distinguish N1 from C2 alkylation.Unambiguous; NOESY confirms through-space proximity.
Data Processing Efficiency Manual integration and peak picking required.Automated via AI-enabled baseline/phase correction[4].

Step-by-Step Self-Validating Protocol

To ensure trustworthiness, the following experimental workflow is designed as a self-validating system , where the parameters themselves prevent false negatives.

Step 1: Sample Preparation & Solvent Selection
  • Action: Weigh 15–20 mg of the compound and dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ is chosen over DMSO-d₆ to prevent the suppression of the critical aldehyde proton signal and to avoid solvent overlap with the aromatic region[5]. The high sample concentration is deliberately chosen because the quaternary C5-I carbon lacks attached protons. Consequently, it receives no Nuclear Overhauser Effect (NOE) enhancement during ¹³C acquisition and requires a higher baseline signal-to-noise ratio to be detected.

Step 2: 1D ¹H and ¹³C Acquisition
  • Action: Acquire ¹H NMR (zg30, 16 scans, 1.0 s relaxation delay) and ¹³C NMR (zgpg30, 1024 scans, 2.0–3.0 s relaxation delay).

  • Causality: The extended relaxation delay (D1) in the ¹³C experiment acts as an internal safeguard. Heavy atom-substituted quaternary carbons (like C5-I) have exceptionally long longitudinal relaxation times (T1). If D1 is too short, the ~87.3 ppm peak will artificially integrate to zero or disappear entirely, leading to a false negative for the iodine substitution[2].

Step 3: 2D HSQC and HMBC Execution
  • Action: Execute HSQC (optimized for ¹J_CH ~145 Hz) and HMBC (optimized for ²J/³J_CH ~8 Hz).

  • Causality: The HMBC is the cornerstone of this structural proof. By observing a ³J correlation from the isolated H4 proton (δ 8.67) and the H6 proton (δ 7.51) to the specific 87.3 ppm carbon, we mathematically lock the iodine to the C5 position. Furthermore, the aldehyde proton (δ 9.90) will show ³J correlations to C3a and C2, confirming its placement at C3.

Step 4: 2D NOESY for Spatial Validation
  • Action: Acquire NOESY with a mixing time of 300–400 ms.

  • Causality: During synthesis, unexpected rearrangements can lead to C2-benzylation instead of the desired N1-benzylation. NOESY provides orthogonal, through-space validation. A cross-peak between the benzyl CH₂ protons (δ 5.30) and the indole H2 (δ 7.62) / H7 (δ 7.05) definitively proves the benzyl group is anchored at N1.

Quantitative Data & Spectral Assignments

The following table summarizes the validated chemical shifts and critical 2D correlations required to confirm the structure[2].

Position¹H Chemical Shift (δ, ppm)Multiplicity & J-Coupling¹³C Chemical Shift (δ, ppm)Key 2D Correlations (Self-Validation)
CHO (Aldehyde) 9.90s, 1H184.3HMBC to C2, C3a
H2 7.62s, 1H138.8NOESY to Benzyl CH₂
H4 8.67d, J = 1.1 Hz, 1H130.9HMBC to C5-I, C3, C7a
C5-I -Quaternary87.3HMBC from H4, H6
H6 7.51dd, J = 8.6, 1.5 Hz, 1H132.6HMBC to C4, C7a
H7 7.05d, J = 8.6 Hz, 1H112.4NOESY to Benzyl CH₂
Benzyl CH₂ 5.30s, 2H51.1HMBC to N1, NOESY to H2/H7
Benzyl Ar-H 7.12–7.34m, 5H127.2–129.2HSQC resolves overlap

Expert Insight on J-Coupling Topology: The ¹H NMR splitting pattern acts as a built-in cross-check. H4 is a doublet (J = 1.1 Hz, meta coupling), H6 is a doublet of doublets (J = 8.6, 1.5 Hz, ortho and meta), and H7 is a doublet (J = 8.6 Hz, ortho). This specific spin system mathematically restricts the iodine to the C5 position, independently validating the 2D HMBC data[2].

Structural Validation Logic Network

The following diagram maps the causality of the 2D NMR correlations, illustrating how specific spectral features converge to prove the final structure.

G A Aldehyde H (δ 9.90) B C2, C3, C3a (HMBC) A->B 3J C-H G 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde Unambiguous Assignment B->G C N-Benzyl CH2 (δ 5.30) D Indole H2, H7 (NOESY) C->D Space Proximity D->G E H4 / H6 (δ 8.67 / 7.51) F C5-I Quaternary (δ 87.3) E->F 2J/3J C-H F->G

Logical NMR correlation network for structural validation.

Conclusion

While routine 1D NMR is sufficient for simple molecular weight confirmation, the unambiguous structural validation of heavily substituted heterocycles like 1-benzyl-5-iodo-1H-indole-3-carbaldehyde necessitates a High-Field 2D NMR approach. By leveraging the heavy atom effect via HMBC and spatial proximity via NOESY, researchers can eliminate regiochemical guesswork, ensuring the integrity of downstream drug development pipelines.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of applied physical chemistry and toxicology. When working with specialized heterocyclic building blocks like 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde (CAS: 104831-79-0) [1], standard safety protocols must be adapted to the specific mechanistic risks of the molecule.

This guide provides a self-validating operational framework for researchers, ensuring that every safety measure is grounded in the chemical's physical properties and regulatory standards, such as[2].

Chemical Profile & Mechanistic Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical poses a risk. 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is a solid organic compound utilized in advanced drug discovery. Its molecular structure dictates its hazard profile:

  • Lipophilicity (The Benzyl & Methoxy Groups): The addition of a benzyl group at the N1 position and a methoxy group at the C5 position significantly increases the molecule's partition coefficient (LogP). If this powder contacts the skin, it can dissolve in the skin's natural lipid layer much faster than a highly polar compound, accelerating dermal absorption.

  • Electrophilicity (The Aldehyde Moiety): The C3-carbaldehyde group is an electrophile. In a biological context, electrophilic aldehydes can react with primary amines on epidermal proteins to form Schiff bases. This mechanism is a classic pathway for chemical sensitization and allergic contact dermatitis.

Quantitative Chemical Profile
PropertyValueOperational Implication
Chemical Name 1-benzyl-5-methoxy-1H-indole-3-carbaldehydeTarget specific SDS and inventory tracking.
CAS Number 104831-79-0[1]Primary identifier for regulatory compliance.
Molecular Weight 265.31 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates anti-static handling.
Primary Hazard Irritant / Potential SensitizerRequires strict dermal and respiratory barriers.

Personal Protective Equipment (PPE) Matrix

The defines PPE as equipment used to prevent or minimize exposure to hazards, acting as a crucial barrier when engineering controls are not foolproof[3]. For this specific indole derivative, PPE selection is driven by the need to prevent particulate aerosol inhalation and lipophilic dermal penetration.

PPE Specifications and Causality
PPE CategorySpecificationCausality & Mechanistic PurposeSelf-Validation Protocol
Hand Protection Nitrile Gloves (≥ 4 mil)Nitrile provides superior resistance to lipophilic organic solids compared to latex.Inflation Test: Trap air in the glove and squeeze to verify zero micro-punctures before donning.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized micro-particles during weighing and transfer.Seal Check: Ensure a tight seal around the face with no gaps for dust ingress.
Body Protection 100% Cotton Lab CoatCotton minimizes static electricity generation, preventing fine powders from jumping or igniting.Cuff Integration: Ensure coat is fully buttoned with knit cuffs tucked under the gloves.
Respiratory Fume Hood (Primary)Engineering controls are mandated by OSHA to keep exposures below permissible limits[4].Flow Verification: Visually confirm the magnehelic gauge reads >100 fpm face velocity.

Operational Workflow & Methodologies

According to , working with hazardous chemicals requires meticulous planning and execution[5]. The following step-by-step protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the current one.

Protocol: Safe Weighing and Solution Preparation

Step 1: Environmental Preparation & Verification

  • Activate the chemical fume hood.

  • Validation: Hold a delicate tissue (Kimwipe) at the bottom edge of the sash. It must be actively pulled inward, confirming negative pressure.

  • Clear the workspace of all unnecessary solvents to prevent cross-contamination or secondary hazards.

Step 2: Anti-Static Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Fine organic powders like 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde hold static charges. Using standard plastic boats can cause the powder to repel and aerosolize, contaminating the hood and increasing inhalation risk.

  • Tare the balance. Using a grounded stainless-steel spatula, slowly transfer the required mass.

  • Validation: The balance reading must stabilize within 3 seconds. If it fluctuates wildly, static is present; discharge the area using a static eliminator (e.g., Zerostat gun).

Step 3: Solvent Solubilization

  • Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask).

  • Add the designated solvent (e.g., Dichloromethane or Dimethylformamide) slowly down the side of the flask to wash any residual powder into the base.

  • Validation: Inspect the flask against a light source. The solution must be completely homogenous with no undissolved particulates adhering to the glass walls.

G A Storage Retrieval (Inert Gas, 2-8°C) B Don PPE Matrix (Nitrile, Goggles, Coat) A->B C Fume Hood Transfer (Verify Flow >100 fpm) B->C D Anti-Static Weighing (Minimize Aerosolization) C->D E Solvent Addition (e.g., DCM/DMF) D->E F Waste Segregation (Solid vs. Liquid Org.) E->F

Figure 1: Standard operating workflow for handling 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde.

Waste Management and Disposal Plans

Proper disposal is as critical as safe handling. The OSHA Laboratory Standard mandates that all hazardous chemical waste be managed to prevent environmental release and occupational exposure[6].

  • Solid Waste: Any disposable items (weigh boats, Kimwipes, compromised gloves) that have come into direct contact with the powder must be placed in a designated, sealable "Hazardous Organic Solid Waste" container.

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), the resulting mixture must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in a non-halogenated solvent (e.g., DMSO, DMF), use the "Non-Halogenated Organic Waste" carboy.

  • Self-Validation: Before sealing the waste container, verify that the waste log is updated with the exact mass/volume and chemical identity to prevent incompatible chemical mixing.

Emergency Response Pathway

Even with a robust PPE matrix, accidental exposure can occur. Immediate, protocol-driven action is required to mitigate harm.

G E1 Exposure Event E2 Identify Route E1->E2 E3 Dermal Contact E2->E3 E4 Ocular Contact E2->E4 E5 Inhalation E2->E5 E6 Rinse 15 mins (Water/Soap) E3->E6 E7 Eye Wash Station (15 mins) E4->E7 E8 Move to Fresh Air E5->E8 E9 Medical Evaluation (Provide SDS) E6->E9 E7->E9 E8->E9

Figure 2: Emergency response pathway for accidental chemical exposure.

  • Dermal Exposure: Remove contaminated PPE immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol) to wash the skin, as this will increase the lipophilic absorption of the indole.

  • Ocular Exposure: Force eyes open and flush at the nearest emergency eyewash station for 15 minutes.

  • Spill Cleanup: For powder spills inside the hood, do not dry-sweep. Dampen a highly absorbent pad with an appropriate solvent (or water, if compatible) to wipe up the powder, thereby preventing aerosolization.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Personal protective equipment (PPE). Source: World Health Organization (WHO). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI) / National Academies Press. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.